molecular formula C7H4BrNO B1278655 5-Bromofuro[2,3-b]pyridine CAS No. 220957-39-1

5-Bromofuro[2,3-b]pyridine

Cat. No.: B1278655
CAS No.: 220957-39-1
M. Wt: 198.02 g/mol
InChI Key: ILFJFOMSHYIUTA-UHFFFAOYSA-N
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Description

5-Bromofuro[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H4BrNO and its molecular weight is 198.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromofuro[2,3-b]pyridine
Source PubChem
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InChI

InChI=1S/C7H4BrNO/c8-6-3-5-1-2-10-7(5)9-4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFJFOMSHYIUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=NC=C(C=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443386
Record name 5-Bromofuro[2,3-b]pyridine
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Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220957-39-1
Record name 5-Bromofuro[2,3-b]pyridine
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Record name 5-Bromofuro[2,3-b]pyridine
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Record name 5-bromofuro[2,3-b]pyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromofuro[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-Bromofuro[2,3-b]pyridine, a heterocyclic motif of increasing interest in medicinal chemistry. The document outlines detailed experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the synthetic routes to aid in research and development.

Introduction

The furo[2,3-b]pyridine scaffold is a privileged heterocyclic structure in drug discovery, serving as a key component in numerous biologically active compounds, particularly as kinase inhibitors. The introduction of a bromine atom at the 5-position provides a valuable handle for further functionalization through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). This guide details the most prominent and well-documented synthetic routes to this compound, offering a practical resource for its preparation in a laboratory setting.

Core Synthetic Pathways

Two primary synthetic strategies have been identified for the synthesis of this compound:

  • Sonogashira Coupling and Intramolecular Cyclization: This is the most direct and specifically reported method. It involves a palladium-catalyzed Sonogashira coupling of a suitably substituted bromopyridine with a protected alkyne, followed by a copper-catalyzed intramolecular cyclization to form the fused furan ring.

  • Synthesis from a Dihalonicotinic Acid Derivative: This multi-step approach begins with a commercially available dihalonicotinic acid and proceeds through a series of transformations including esterification, nucleophilic aromatic substitution, cyclization, and finally, conversion of a hydroxyl group to a triflate for further manipulation or direct use. While not directly reported for the 5-bromo derivative, this pathway is well-established for similar analogs and can be adapted.

Comparative Analysis of Synthesis Pathways

The following table summarizes the key quantitative data for the two primary synthesis pathways, allowing for a direct comparison of their efficiency and requirements.

ParameterPathway 1: Sonogashira Coupling & CyclizationPathway 2: From 2,5-Dichloronicotinic Acid (Adapted)
Starting Material 5-Bromo-3-iodopyridin-2-ol2,5-Dichloronicotinic acid
Key Intermediates 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-olEthyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate, 5-Chlorofuro[2,3-b]pyridin-3-ol
Overall Yield ~30% (over 2 steps)Estimated 60-70% (over 4 steps to a related analog)
Number of Steps 24+
Key Reagents Pd(PPh₃)₂Cl₂, CuI, TMS-acetylene, Et₃NSOCl₂, EtOH, Ethyl 2-hydroxyacetate, NaH, TFA
Reaction Conditions Sonogashira: 0°C to rt; Cyclization: 70°CVaried: Reflux, 0°C to rt, high temperatures for triflation
Purification Column chromatography for both stepsColumn chromatography required for at least one step

Experimental Protocols

Pathway 1: Sonogashira Coupling and Intramolecular Cyclization

This pathway involves two main experimental stages: the Sonogashira coupling to introduce the alkyne moiety and the subsequent intramolecular cyclization to form the furo[2,3-b]pyridine ring system.

Step 1: Synthesis of 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-ol

  • Materials: 5-Bromo-3-iodopyridin-2-ol, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Copper(I) iodide (CuI), Trimethylsilylacetylene (TMS-acetylene), Triethylamine (Et₃N), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a solution of 5-bromo-3-iodopyridin-2-ol (1.0 equiv) in anhydrous THF, add triethylamine (3.0 equiv), copper(I) iodide (0.1 equiv), and Pd(PPh₃)₄ (0.05 equiv).

    • Cool the reaction mixture to 0 °C under an inert atmosphere (Nitrogen or Argon).

    • Slowly add trimethylsilylacetylene (1.1 equiv) dropwise to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 1.5 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield 5-bromo-3-((trimethylsilyl)ethynyl)pyridin-2-ol.

Step 2: Synthesis of this compound [1]

  • Materials: 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-ol, Copper(I) iodide (CuI), Triethylamine (Et₃N), Ethanol (EtOH).

  • Procedure:

    • To a solution of 5-bromo-3-((trimethylsilyl)ethynyl)pyridin-2-ol (1.0 equiv) in ethanol, add copper(I) iodide (0.05 equiv) and triethylamine.

    • Heat the resulting mixture at 70 °C for 3 hours.

    • Monitor the reaction by TLC.

    • After completion, allow the reaction mixture to cool to room temperature and concentrate to dryness.

    • The crude product can be purified by column chromatography to afford this compound. The reported yield for this step is 32%.[1]

Pathway 2: Adapted Synthesis from 2,5-Dichloronicotinic Acid[1]

This pathway is an adaptation of a reported gram-scale synthesis of functionalized furo[2,3-b]pyridines.[1] To obtain the 5-bromo analog, one would ideally start with 5-bromo-2-chloronicotinic acid.

Step 1: Esterification of 5-Bromo-2-chloronicotinic acid

  • Materials: 5-Bromo-2-chloronicotinic acid, Thionyl chloride (SOCl₂), Ethanol (EtOH).

  • Procedure:

    • Suspend 5-bromo-2-chloronicotinic acid in ethanol.

    • Add thionyl chloride dropwise at 0 °C.

    • Heat the mixture to reflux until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain the crude ethyl 5-bromo-2-chloronicotinate.

Step 2: Tandem SNAr-Cyclization [1]

  • Materials: Ethyl 5-bromo-2-chloronicotinate, tert-Butyl 2-hydroxyacetate, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a suspension of sodium hydride (3.0 equiv) in anhydrous THF, add a solution of tert-butyl 2-hydroxyacetate (a slight excess) at 0 °C.

    • Stir the mixture for 15 minutes at room temperature.

    • Add a solution of ethyl 5-bromo-2-chloronicotinate in THF.

    • Heat the reaction mixture to reflux until the starting material is consumed.

    • Cool the reaction and quench with water.

    • Extract with an organic solvent and purify by column chromatography to yield the furo[2,3-b]pyridine core.

Step 3: TFA Mediated tert-Butyl Ester Cleavage and Decarboxylation [1]

  • Materials: The product from Step 2, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the furo[2,3-b]pyridine from the previous step in a mixture of TFA and DCM.

    • Stir at room temperature until decarboxylation is complete.

    • Remove the volatiles under reduced pressure to yield the furo[2,3-b]pyridine.

Step 4: Conversion of Hydroxyl to Triflate (Optional)

  • The resulting 3-hydroxyfuro[2,3-b]pyridine can be converted to a triflate to provide a handle for further cross-coupling reactions.

Visualization of Synthesis Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described synthetic pathways.

Pathway_1_Sonogashira_Coupling_and_Cyclization A 5-Bromo-3-iodopyridin-2-ol B 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-ol A->B Pd(PPh₃)₄, CuI, TMS-acetylene, Et₃N, THF C This compound B->C CuI, Et₃N, EtOH, 70°C

Pathway 1: Sonogashira Coupling and Cyclization

Pathway_2_Adapted_from_Dihalonicotinic_Acid A 5-Bromo-2-chloronicotinic acid B Ethyl 5-bromo-2-chloronicotinate A->B SOCl₂, EtOH, Reflux C tert-Butyl this compound- 3-carboxylate B->C tert-Butyl 2-hydroxyacetate, NaH, THF, Reflux D This compound-3-ol C->D TFA, DCM, rt E 5-Bromofuro[2,3-b]pyridin-3-yl trifluoromethanesulfonate D->E Tf₂O, Pyridine

Pathway 2: Adapted from Dihalonicotinic Acid

Conclusion

This technical guide provides a detailed comparison of two viable synthetic routes to this compound. The Sonogashira coupling and intramolecular cyclization pathway is a more direct and specifically documented method for this target molecule. The adapted synthesis from a dihalonicotinic acid offers a potentially higher-yielding, multi-step alternative that is amenable to gram-scale production. The choice of pathway will depend on the specific requirements of the research, including starting material availability, desired scale, and tolerance for multi-step procedures. The provided experimental protocols and visualizations serve as a practical resource for chemists in the field of drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromofuro[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromofuro[2,3-b]pyridine (CAS No. 220957-39-1), a heterocyclic building block of interest in medicinal chemistry and materials science. This document outlines its key physical and chemical characteristics, provides standardized experimental protocols for their determination, and presents logical workflows relevant to its application in research and development.

Core Physicochemical Properties

The known and predicted physicochemical properties of this compound are summarized in the table below. These parameters are fundamental for its handling, characterization, and application in chemical synthesis and drug design.

PropertyValueData TypeSource(s)
IUPAC Name This compound--
CAS Number 220957-39-1-[1][2][3]
Molecular Formula C₇H₄BrNO-[1][2][3][4][5]
Molecular Weight 198.02 g/mol Experimental[1][2][3][5][6]
Physical State White SolidExperimental[1][6]
Melting Point Not Available-[6][7][8][9]
Boiling Point 226.0 ± 20.0 °C (at 760 Torr)Predicted[1][6][10]
Density 1.710 ± 0.06 g/cm³Predicted[6][10]
Water Solubility Not Available-[6]
logP (Octanol/Water) 2.59Predicted[10]
Flash Point 91 °CPredicted[10]

Visualization of Key Processes

To facilitate understanding, the following diagrams illustrate critical workflows and conceptual relationships relevant to the study and application of novel chemical entities like this compound.

Experimental Workflow for Physicochemical Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_properties Physicochemical Property Determination cluster_analysis Data Integration Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Purity Purity (HPLC) Purification->Purity Structure Structure (NMR, MS) Purification->Structure Data Data Compilation & Analysis Purity->Data MeltingPoint Melting Point Structure->MeltingPoint Confirmed Structure Solubility Aqueous Solubility Structure->Solubility Confirmed Structure LogP LogP Measurement Structure->LogP Confirmed Structure MeltingPoint->Data Solubility->Data LogP->Data

Workflow for the physicochemical characterization of a new chemical entity.
Relationship of Physicochemical Properties to Drug Development

G cluster_physchem Core Properties cluster_adme ADME-Tox Relevance cluster_dev Development Factors Compound This compound (Core Scaffold) MW Molecular Weight Compound->MW MP Melting Point Compound->MP pKa pKa Compound->pKa Solubility Solubility Compound->Solubility LogP LogP (Lipophilicity) Compound->LogP Stability Chemical Stability Compound->Stability Formulation Formulation pKa->Formulation Absorption Absorption & Bioavailability Solubility->Absorption Solubility->Formulation LogP->Absorption Metabolism Metabolism LogP->Metabolism Stability->Formulation

Influence of core physicochemical properties on drug development factors.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below. These protocols are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines to ensure data reliability and reproducibility.

Melting Point Determination (Capillary Method)

This protocol is adapted from OECD Guideline 102.[1][2]

  • Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

  • Apparatus: Melting point apparatus with a heated metal block, capillary tubes (sealed at one end), thermometer or digital temperature probe.

  • Procedure:

    • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[11]

    • Capillary Loading: Introduce the powdered sample into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.

    • Measurement: Place the loaded capillary into the heating block of the apparatus.

    • Initial Run (Optional): Heat the block rapidly to get an approximate melting temperature. Allow the block to cool sufficiently.

    • Accurate Determination: For the definitive measurement, begin heating and slow the rate to 1-2 °C per minute when the temperature is approximately 15-20 °C below the estimated melting point.

    • Data Recording: Record the temperature at which the first drop of liquid is observed (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point. For a pure compound, this range should be narrow.

Aqueous Solubility Determination (Flask Method)

This protocol is based on OECD Guideline 105 and is suitable for substances with solubility above 10⁻² g/L.[8][12]

  • Objective: To determine the saturation mass concentration of the substance in water at a specific temperature.

  • Materials: this compound, distilled or deionized water, constant temperature bath/shaker, analytical balance, centrifuge, and a suitable analytical method for quantification (e.g., HPLC-UV).

  • Procedure:

    • Preliminary Test: A preliminary test should be conducted to estimate the approximate solubility and the time required to reach equilibrium.

    • Equilibration: Add an excess amount of the solid compound to a known volume of water in a flask.

    • Agitation: Place the flask in a constant temperature bath (e.g., 20 ± 0.5 °C) and agitate until equilibrium is reached (determined from the preliminary test, typically 24-48 hours).[8]

    • Phase Separation: After equilibration, allow the mixture to settle. Centrifuge the sample at a high speed to separate the undissolved solid from the aqueous solution.

    • Quantification: Carefully extract an aliquot of the clear supernatant. Determine the concentration of this compound in the solution using a validated analytical method, such as HPLC with UV detection.

    • Calculation: The water solubility is reported as the mass of the solute per volume of the solution (e.g., in g/L or mg/mL).

Partition Coefficient (n-octanol/water) Determination (Shake Flask Method)

This protocol follows OECD Guideline 107, suitable for compounds with a logP value between -2 and 4.[7][13]

  • Objective: To determine the ratio of the equilibrium concentrations of the compound in a two-phase system of n-octanol and water.

  • Materials: this compound, n-octanol (analytical grade), water (or a suitable buffer if the compound is ionizable), centrifuge, mechanical shaker, and a suitable analytical method for quantification.

  • Procedure:

    • Solvent Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours, then allowing the phases to separate.

    • Sample Preparation: Prepare a stock solution of the compound in either n-octanol or water.

    • Partitioning: In a vessel, combine known volumes of the pre-saturated n-octanol and pre-saturated water. Add a small amount of the stock solution. The total concentration should not exceed 0.01 mol/L in either phase.[13]

    • Equilibration: Shake the vessel vigorously until equilibrium is achieved (e.g., 5-15 minutes), then allow the phases to separate. Centrifugation is required for a clean separation.

    • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method.

    • Calculation: The partition coefficient (P) is calculated as the ratio: P = Cₒ꜀ₜₐₙₒₗ / Cₐᵩᵤₑₒᵤₛ. The result is typically reported as its base-10 logarithm (logP). The experiment should be run in triplicate with varying solvent volume ratios.[7]

Structural Elucidation and Purity Assessment
  • ¹H NMR Spectroscopy: A general procedure involves dissolving 5-25 mg of the sample in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[9][14] An internal standard like tetramethylsilane (TMS) can be added for precise chemical shift calibration. The spectrum provides information on the electronic environment and connectivity of hydrogen atoms.

  • Purity by HPLC: High-Performance Liquid Chromatography with a UV detector is a standard method for purity assessment. A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[15] The sample is dissolved in the mobile phase, filtered, and injected. Purity is often determined by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 5-Bromofuro[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furo[2,3-b]pyridine, a heterocyclic compound, and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. This guide focuses on the molecular structure and conformation of a specific derivative, 5-Bromofuro[2,3-b]pyridine. While direct experimental crystallographic data for this exact compound is not publicly available, this document synthesizes information on the parent molecule, furo[2,3-b]pyridine, and related structures to provide a comprehensive understanding. It outlines the expected molecular geometry, the influence of the bromine substituent, and the experimental and computational methodologies required for its full structural elucidation.

Introduction to Furo[2,3-b]pyridine Systems

The furo[2,3-b]pyridine core consists of a furan ring fused to a pyridine ring. This scaffold is a key component in a variety of biologically active molecules, exhibiting properties that are valuable in drug discovery. The electronic properties of the fused ring system, combined with the potential for substitution at various positions, allow for the fine-tuning of its pharmacological profile. The bromine atom at the 5-position in this compound is expected to significantly influence its chemical reactivity and intermolecular interactions.

Molecular Structure and Conformation

While a definitive crystal structure for this compound has not been reported in the reviewed literature, the structure of the parent furo[2,3-b]pyridine and related heterocyclic systems allows for a well-founded prediction of its molecular geometry. The fused ring system is expected to be largely planar.

Predicted Geometry of the Furo[2,3-b]pyridine Core

Based on spectroscopic data and computational modeling of furo[2,3-b]pyridine and its derivatives, the core structure is understood to be a planar aromatic system. The fusion of the five-membered furan ring and the six-membered pyridine ring results in a rigid structure.

Influence of the 5-Bromo Substituent

The introduction of a bromine atom at the 5-position of the pyridine ring is anticipated to have several effects on the molecular structure:

  • Bond Lengths and Angles: The C-Br bond will introduce a larger van der Waals radius at that position. Minor distortions in the bond angles of the pyridine ring may occur to accommodate the substituent.

  • Electronic Effects: Bromine is an electronegative atom and will exert an electron-withdrawing inductive effect. This can influence the electron density distribution across the aromatic system, affecting its reactivity and potential as a hydrogen bond acceptor.

  • Intermolecular Interactions: The bromine atom can participate in halogen bonding, a non-covalent interaction that can play a crucial role in crystal packing and ligand-receptor binding.

Quantitative Structural Data

In the absence of direct experimental data for this compound, the following table presents hypothetical but realistic bond lengths and angles. These values are extrapolated from data for similar heterocyclic systems and computational models.

ParameterExpected ValueNotes
Bond Lengths (Å)
C2-C3~1.37Typical double bond character in a furan ring.
C3-C3a~1.43Single bond character at the ring fusion.
C4-C5~1.39Aromatic C-C bond in the pyridine ring.
C5-Br~1.90Standard C-Br bond length for an aromatic system.
C5-C6~1.38Aromatic C-C bond in the pyridine ring.
C6-N7~1.34Aromatic C-N bond in the pyridine ring.
N7-C7a~1.37Aromatic C-N bond at the ring fusion.
C7a-O1~1.36Aromatic C-O bond in the furan ring.
O1-C2~1.37Aromatic C-O bond in the furan ring.
Bond Angles (°)
C2-O1-C7a~108Typical bond angle for an oxygen atom in a five-membered aromatic ring.
O1-C2-C3~111Internal angle of the furan ring.
C4-C5-C6~118Internal angle of the pyridine ring, may be slightly distorted by the bromine substituent.
C5-C6-N7~120Internal angle of the pyridine ring.
C6-N7-C7a~119Internal angle of the pyridine ring.
Dihedral Angles (°)
Ring System~0The fused furo[2,3-b]pyridine core is expected to be planar.

Experimental and Computational Protocols

The definitive determination of the molecular structure and conformation of this compound would require a combination of experimental techniques and computational modeling.

Synthesis

Synthetic routes to this compound have been established. One common method involves the reaction of 5-bromo-3-((trimethylsilyl)ethynyl)pyridin-2-ol, which can be cyclized to form the furo[2,3-b]pyridine core.[1]

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Hypothetical Experimental Protocol:

  • Crystallization: Crystals of this compound would be grown, likely through slow evaporation of a suitable solvent system (e.g., ethanol, acetone, or a mixture).

  • Data Collection: A suitable single crystal would be mounted on a diffractometer. X-ray diffraction data would be collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data would be used to solve the crystal structure, typically using direct methods. The structural model would then be refined to obtain precise atomic coordinates, bond lengths, bond angles, and thermal parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the chemical environment of atoms within a molecule, which can be used to deduce its connectivity and conformation in solution.

Hypothetical Experimental Protocol:

  • Sample Preparation: A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: A one-dimensional proton NMR spectrum would be acquired to identify the chemical shifts and coupling constants of the hydrogen atoms, providing information about their electronic environment and neighboring protons.

  • ¹³C NMR: A one-dimensional carbon NMR spectrum would be acquired to identify the chemical shifts of the carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments would be performed to establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assignment of all signals and confirmation of the molecular structure.

Computational Chemistry

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can be used to predict the molecular structure and properties of this compound.

Hypothetical Computational Protocol:

  • Model Building: A 3D model of the molecule would be constructed.

  • Geometry Optimization: The geometry of the molecule would be optimized using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) to find the lowest energy conformation.

  • Frequency Calculation: Vibrational frequency calculations would be performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) spectrum.

  • Property Calculation: Other properties such as bond lengths, bond angles, dihedral angles, and electronic properties (e.g., molecular orbital energies, electrostatic potential) would be calculated.

Visualizing the Structural Determination Workflow

The following diagram illustrates the general workflow for elucidating the molecular structure of a compound like this compound.

Workflow for Molecular Structure Determination cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_analysis Data Integration & Structure Elucidation synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification xray X-ray Crystallography purification->xray Provides solid-state structure nmr NMR Spectroscopy purification->nmr Provides solution-state structure mass_spec Mass Spectrometry purification->mass_spec Confirms molecular weight dft DFT Calculations purification->dft Provides theoretical structure structure Final Molecular Structure & Conformation xray->structure nmr->structure mass_spec->structure dft->structure md Molecular Dynamics (for conformation) md->structure

Workflow for determining the molecular structure of a novel compound.

Conclusion

While direct experimental structural data for this compound is not currently available in the public domain, a comprehensive understanding of its likely molecular structure and conformation can be inferred from the analysis of its parent furo[2,3-b]pyridine and the known effects of bromine substitution on aromatic systems. The furo[2,3-b]pyridine core is expected to be planar, with the bromine atom influencing the local geometry and electronic properties of the molecule. Definitive structural elucidation will require the application of standard analytical techniques, particularly single-crystal X-ray diffraction and multi-dimensional NMR spectroscopy, complemented by computational modeling. The information presented in this guide provides a solid foundation for researchers and scientists working with this and related heterocyclic compounds in the field of drug development.

References

An In-depth Technical Guide to the Spectroscopic Data of 5-Bromofuro[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromofuro[2,3-b]pyridine is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the furo[2,3-b]pyridine core in various biologically active molecules. The introduction of a bromine atom at the 5-position offers a handle for further chemical modifications, making it a valuable building block in synthetic chemistry. This document serves as a technical guide to its spectroscopic characteristics, providing a foundational understanding for researchers working with this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral data of furo[2,3-b]pyridine and the expected electronic effects of the bromine substituent on the aromatic system.

Table 1: Predicted ¹H NMR Spectroscopic Data
Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-27.8 - 8.0d~2.3
H-36.8 - 7.0d~2.3
H-48.3 - 8.5d~2.0
H-68.1 - 8.3d~2.0

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Predicted Chemical Shift (δ, ppm)
C-2145 - 147
C-3105 - 107
C-3a150 - 152
C-4143 - 145
C-5115 - 117
C-6128 - 130
C-7a158 - 160

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectroscopic Data
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H (aromatic)3100 - 3000Medium
C=C, C=N (aromatic)1600 - 1450Medium to Strong
C-O-C (furan)1250 - 1050Strong
C-Br700 - 600Medium

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data
Ion Predicted m/z Relative Abundance
[M]⁺197/199High (Isotopic pattern for Br)
[M-Br]⁺118Medium
[M-HCN]⁺170/172Low
[M-CO]⁺169/171Low

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and the acquisition of its spectroscopic data, based on established procedures for similar heterocyclic compounds.

Synthesis of this compound

A plausible synthetic route involves the Sonogashira coupling of a protected 2-hydroxypyridine with a suitable acetylene, followed by cyclization and bromination.

Step 1: Synthesis of 2-hydroxy-3-((trimethylsilyl)ethynyl)pyridine To a solution of 3-iodo-2-hydroxypyridine in a suitable solvent (e.g., a mixture of triethylamine and DMF), add ethynyltrimethylsilane, Pd(PPh₃)₂Cl₂ and CuI. The reaction mixture is stirred under an inert atmosphere at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Step 2: Cyclization to Furo[2,3-b]pyridine The purified 2-hydroxy-3-((trimethylsilyl)ethynyl)pyridine is treated with a desilylating agent such as tetrabutylammonium fluoride (TBAF) in THF to remove the TMS group, followed by in-situ cyclization, often promoted by a base like potassium carbonate, to yield furo[2,3-b]pyridine.

Step 3: Bromination to this compound Furo[2,3-b]pyridine is dissolved in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent). N-Bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by TLC. Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to afford this compound.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet or as a thin film on a salt plate.

  • Mass Spectrometry (MS): The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or through a gas chromatograph.

Visualizations

Logical Workflow for Synthesis and Characterization

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization Starting_Materials 3-Iodo-2-hydroxypyridine & Ethynyltrimethylsilane Sonogashira_Coupling Sonogashira Coupling (Pd/Cu catalysis) Starting_Materials->Sonogashira_Coupling Intermediate_1 2-Hydroxy-3-((trimethylsilyl)ethynyl)pyridine Sonogashira_Coupling->Intermediate_1 Cyclization Desilylation & Cyclization (TBAF, K2CO3) Intermediate_1->Cyclization Furo_Pyridine Furo[2,3-b]pyridine Cyclization->Furo_Pyridine Bromination Electrophilic Bromination (NBS) Furo_Pyridine->Bromination Crude_Product Crude this compound Bromination->Crude_Product Purification Column Chromatography or Recrystallization Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Synthetic and analytical workflow for this compound.

Relationship of Spectroscopic Techniques to Molecular Structure

Spectroscopic_Analysis cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Molecule This compound (C₇H₄BrNO) Proton_NMR ¹H NMR Molecule->Proton_NMR Carbon_NMR ¹³C NMR Molecule->Carbon_NMR IR Infrared Molecule->IR MS Mass Spec Molecule->MS Proton_Environment Proton Environments (Chemical Shift, Multiplicity) Proton_NMR->Proton_Environment Identifies Carbon_Skeleton Carbon Skeleton Carbon_NMR->Carbon_Skeleton Identifies Functional_Groups Functional Groups (C-H, C=C, C-O, C-Br bonds) IR->Functional_Groups Identifies Molecular_Weight Molecular Weight & Fragmentation Pattern MS->Molecular_Weight Determines

Caption: Relationship between spectroscopic methods and molecular structure.

An In-depth Technical Guide to 5-Bromofuro[2,3-b]pyridine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furo[2,3-b]pyridine core, a heterocyclic scaffold of considerable interest in medicinal chemistry, has been the subject of extensive research due to its versatile biological activities. This technical guide focuses on a key derivative, 5-Bromofuro[2,3-b]pyridine, providing a detailed overview of its discovery, historical synthetic approaches, and its burgeoning role in modern drug development. This document includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant synthetic and biological pathways to serve as a comprehensive resource for researchers in the field.

Discovery and History

The furo[2,3-b]pyridine scaffold, also known as 7-azabenzofuran, has attracted significant attention in medicinal chemistry due to its unique electronic properties and its role as a bioisosteric replacement for other key fragments in drug design. While the broader history of furo[2,3-b]pyridine synthesis dates back to classic condensation and cyclization strategies, the specific timeline for the discovery of this compound is less explicitly documented in a single seminal report. Its emergence is intrinsically linked to the broader exploration of functionalized furo[2,3-b]pyridines for therapeutic applications.

Early synthetic work on the parent furo[2,3-b]pyridine laid the groundwork for the development of halogenated derivatives. The introduction of a bromine atom at the 5-position was a logical step in medicinal chemistry efforts to modulate the scaffold's physicochemical properties, such as lipophilicity and metabolic stability, and to provide a handle for further chemical modifications through cross-coupling reactions. The development of derivatives has led to compounds with a wide array of biological activities, including antiproliferative, antitumor, antimicrobial, and antiviral properties.

Synthetic Strategies

Several synthetic routes to this compound and its derivatives have been reported. A common and effective method involves the cyclization of a substituted pyridine precursor.

One notable synthesis of this compound starts from 5-bromo-3-((trimethylsilyl)ethynyl)pyridin-2-ol. This approach, outlined below, provides a direct route to the desired product.

General Synthetic Workflow:

Synthetic Workflow start 5-bromo-3-((trimethylsilyl)ethynyl)pyridin-2-ol intermediate Deprotection start->intermediate TBAF cyclization Intramolecular Cyclization intermediate->cyclization Base product This compound cyclization->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound from 5-bromo-3-((trimethylsilyl)ethynyl)pyridin-2-ol[1]

To a solution of 5-bromo-3-((trimethylsilyl)ethynyl)pyridin-2-ol in an appropriate solvent (e.g., THF), a desilylating agent such as tetrabutylammonium fluoride (TBAF) is added. The reaction is stirred at room temperature until the completion of the desilylation step, which can be monitored by thin-layer chromatography (TLC). Following the removal of the trimethylsilyl group, a base (e.g., sodium hydride) is added to facilitate the intramolecular cyclization. The reaction mixture is then quenched and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound as a solid.

Quantitative Data

The following table summarizes key quantitative data for this compound and a related precursor.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)1H NMR (CDCl3, 300 MHz) δ (ppm)
This compoundC₇H₄BrNO198.02White solid328.4 (s, 1H), 8.1 (s, 1H), 7.7 (s, 1H), 6.8 (s, 1H)[1]

Biological Activity and Applications in Drug Discovery

The furo[2,3-b]pyridine scaffold is recognized as a "privileged structure" in drug discovery, and its 5-bromo derivative serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules.

Kinase Inhibition

Numerous furo[2,3-b]pyridine derivatives have been investigated as potent kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The furo[2,3-b]pyridine core can act as a scaffold to which various functional groups can be attached to achieve selective inhibition of specific kinases. For instance, derivatives have shown activity against IRAK4, a key kinase in inflammatory signaling pathways.[2]

Proposed Kinase Inhibition Signaling Pathway:

Kinase_Inhibition_Pathway cluster_cell Cell receptor Receptor kinase Kinase (e.g., IRAK4) receptor->kinase Activates downstream Downstream Signaling (e.g., NF-κB, MAPK) kinase->downstream Phosphorylates response Cellular Response (Inflammation, Proliferation) downstream->response inhibitor Furo[2,3-b]pyridine Derivative inhibitor->kinase Inhibits

Caption: Proposed mechanism of kinase inhibition by furo[2,3-b]pyridine derivatives.

Cannabinoid Receptor Modulation

Derivatives of furo[2,3-b]pyridine have also been identified as inverse agonists of the cannabinoid-1 receptor (CB1R).[3] The CB1 receptor is a G protein-coupled receptor that is a key component of the endocannabinoid system, which is involved in regulating a variety of physiological processes, including appetite, pain sensation, and mood. Inverse agonists of the CB1 receptor have therapeutic potential for the treatment of obesity and related metabolic disorders.

CB1 Receptor Inverse Agonism Workflow:

CB1R_Inverse_Agonism ligand Furo[2,3-b]pyridine Derivative receptor CB1 Receptor ligand->receptor Binds to g_protein G-protein receptor->g_protein Inactivates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Inhibits response Decreased Cellular Response effector->response

Caption: Workflow of CB1 receptor inverse agonism by furo[2,3-b]pyridine derivatives.

Conclusion

This compound is a valuable heterocyclic compound with a growing importance in medicinal chemistry. While its specific discovery is intertwined with the broader exploration of the furo[2,3-b]pyridine scaffold, its utility as a synthetic intermediate is well-established. The synthetic routes to this compound are accessible, and its derivatives have shown significant promise as modulators of key biological targets, including kinases and G protein-coupled receptors. This technical guide provides a foundational resource for researchers aiming to leverage the potential of this compound in the design and development of novel therapeutics. Further exploration into the specific biological mechanisms of action of this compound and its close analogs will undoubtedly open new avenues for drug discovery.

References

An In-depth Technical Guide to the Reactivity and Stability of 5-Bromofuro[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromofuro[2,3-b]pyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a bioisostere of indole and benzofuran, the furo[2,3-b]pyridine scaffold is a key building block for a variety of biologically active molecules. The presence of a bromine atom at the C5-position provides a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions. This technical guide provides a comprehensive overview of the known stability and predicted reactivity of this compound, including detailed experimental protocols for its synthesis and subsequent functionalization, based on established methodologies for analogous heterocyclic systems.

Stability and Storage

While specific stability data for the parent this compound is not extensively documented in publicly available literature, information on closely related derivatives provides valuable insight. For instance, this compound-2-carbaldehyde is typically stored under cold conditions (-20°C) and requires aliquoting to avoid repeated freeze-thaw cycles, which can promote degradation.[1] The recommended short-term storage for this derivative is at 4°C for up to one week, while long-term stability is maintained for six months at -20°C to -80°C.[1]

Based on this, it is prudent to handle this compound with similar precautions. The furo[2,3-b]pyridine ring system can be sensitive to strong acids and oxidizing agents.

Recommended Storage Conditions:

  • Temperature: -20°C for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential oxidation.

  • Handling: Avoid repeated freeze-thaw cycles. Aliquot samples for multiple uses.

Synthesis of this compound

The synthesis of this compound can be achieved through an intramolecular cyclization of a substituted pyridinol precursor. A key method involves the copper-catalyzed cyclization of 5-bromo-3-((trimethylsilyl)ethynyl)pyridin-2-ol.[2]

Experimental Protocol: Synthesis via Intramolecular Cyclization[2]

This protocol describes the final cyclization step to form the furo[2,3-b]pyridine ring system.

Materials:

  • 5-bromo-3-((trimethylsilyl)ethynyl)pyridin-2-ol

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

Procedure:

  • To a solution of 5-bromo-3-((trimethylsilyl)ethynyl)pyridin-2-ol (1.0 equivalent) in ethanol (approx. 7 mL per gram of starting material), add Copper(I) iodide (CuI, 0.05 equivalents).

  • Add triethylamine (Et₃N, approx. 3 mL per gram of starting material) to the mixture.

  • Heat the resulting mixture to 70°C and stir for 3 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture to dryness under reduced pressure.

  • The crude product can then be purified by silica gel column chromatography to yield this compound.

Chemical Reactivity

The bromine atom at the C5-position of the furo[2,3-b]pyridine ring is the primary site of reactivity, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. This allows for the formation of C-C, C-N, and C-O bonds, enabling the synthesis of a diverse library of derivatives. The main pathways for functionalization include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Below is a logical workflow for the functionalization of the 5-bromo core scaffold.

G cluster_start Core Scaffold cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Derivative Classes start This compound suzuki Suzuki-Miyaura (C-C Coupling) start->suzuki Ar-B(OH)₂ Pd Catalyst, Base buchwald Buchwald-Hartwig (C-N Coupling) start->buchwald R₂NH Pd Catalyst, Base sonogashira Sonogashira (C-C Coupling) start->sonogashira R-C≡CH Pd/Cu Catalysts, Base aryl_product 5-Aryl/Heteroaryl Derivatives suzuki->aryl_product amine_product 5-Amino Derivatives buchwald->amine_product alkyne_product 5-Alkynyl Derivatives sonogashira->alkyne_product

Caption: Functionalization pathways for this compound.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or ester.[3] This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Parameter Condition Notes Reference
Aryl Halide This compound (1.0 eq) --- N/A
Boronic Acid Aryl/Heteroaryl Boronic Acid (1.1-1.5 eq) Can be varied to introduce different substituents. [4]
Catalyst Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/Ligand Tetrakis(triphenylphosphine)palladium(0) is a common choice. [4]
Base K₃PO₄ or K₂CO₃ (2.0-3.0 eq) An aqueous solution of the base is typically used. [4]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O Degassing the solvent is crucial to prevent catalyst oxidation. [4]
Temperature 85-110 °C Reaction is typically heated under reflux. [4]

| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS. |[4] |

  • In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.3 eq).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Heat the reaction mixture to 90-95°C and stir for 15-18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine.[5] This reaction is fundamental in drug discovery for synthesizing aniline and arylamine derivatives.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Parameter Condition Notes Reference
Aryl Halide This compound (1.0 eq) --- N/A
Amine Primary or Secondary Amine (1.1-1.2 eq) Scope includes a wide range of alkyl and aryl amines. [6]
Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ A pre-catalyst is used with a phosphine ligand. [6]
Ligand (±)-BINAP, XPhos, or other bulky phosphines (2-4 mol%) The choice of ligand is critical for reaction efficiency. [6]
Base NaOtBu or K₂CO₃ (1.4-2.5 eq) Sodium tert-butoxide is a common strong, non-nucleophilic base. [6]
Solvent Toluene or 1,4-Dioxane Anhydrous and anaerobic conditions are required. [6]
Temperature 80-110 °C Reaction is typically heated under an inert atmosphere. [6]

| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS. |[6] |

  • To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 eq), the phosphine ligand (e.g., (±)-BINAP, 0.02 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Add this compound (1.0 eq) and the desired amine (1.1 eq).

  • Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80-100°C with stirring for the required time (typically 4-24 hours).

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between the aryl bromide and a terminal alkyne, yielding an internal alkyne.[7] This reaction is valuable for synthesizing rigid molecular scaffolds and precursors for further transformations.

Table 3: Representative Conditions for Sonogashira Coupling

Parameter Condition Notes Reference
Aryl Halide This compound (1.0 eq) --- N/A
Alkyne Terminal Alkyne (1.1-1.5 eq) A wide range of functional groups on the alkyne are tolerated. [8]
Pd Catalyst Pd(PPh₃)₄ (5-15 mol%) or PdCl₂(PPh₃)₂ The palladium catalyst facilitates the oxidative addition step. [8]
Cu Co-catalyst Copper(I) iodide (CuI) (3-30 mol%) The copper co-catalyst is crucial for the catalytic cycle. [8]
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) The amine base also serves as a solvent. [8]
Solvent THF or DMF (optional) Often run in a mixture with the amine base. [8]
Temperature Room Temperature to 60 °C Conditions are generally milder than for Suzuki or Buchwald couplings. [8]

| Reaction Time | 4-16 hours | Monitored by TLC or LC-MS. |[8] |

  • To a flask containing this compound (1.0 eq) and the terminal alkyne (1.1 eq), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.15 eq) and the copper(I) iodide co-catalyst (0.3 eq).

  • Add a degassed mixture of THF and triethylamine (e.g., 2:1 ratio).

  • Stir the reaction mixture at room temperature under an inert atmosphere for 16 hours.

  • Upon completion, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting 5-alkynylfuro[2,3-b]pyridine derivative by silica gel chromatography.

Conclusion

This compound serves as a highly valuable and versatile building block for the synthesis of complex organic molecules. Its primary mode of reactivity is centered on the C5-bromo position, which readily participates in a range of palladium-catalyzed cross-coupling reactions. While specific data on the parent compound's stability and reactivity requires further experimental elucidation, established protocols for analogous bromopyridine systems provide a robust framework for its synthetic manipulation. By leveraging Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, researchers can efficiently access a wide array of novel 5-substituted furo[2,3-b]pyridine derivatives for applications in drug discovery and materials science. Proper handling and storage under cold, inert conditions are recommended to ensure the compound's integrity.

References

An In-Depth Technical Guide to the Potential Derivatives of 5-Bromofuro[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activities of potential derivatives of the versatile heterocyclic core, 5-Bromofuro[2,3-b]pyridine. This scaffold has emerged as a significant pharmacophore in medicinal chemistry, with derivatives showing promise as kinase inhibitors and modulators of cannabinoid receptors. This document details key synthetic methodologies, presents quantitative data for synthesized compounds, and visualizes relevant biological pathways and experimental workflows.

Synthetic Strategies for Derivatization

The bromine atom at the 5-position of the furo[2,3-b]pyridine core serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. The most prominent and effective methods for derivatization include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl Derivatives

The Suzuki-Miyaura cross-coupling reaction is a robust method for forming carbon-carbon bonds between the 5-position of the furo[2,3-b]pyridine core and various aryl or heteroaryl boronic acids or esters. This reaction is typically catalyzed by a palladium complex in the presence of a base.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 equiv.), the corresponding arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and a base like potassium phosphate (K₃PO₄, 1.5-2.3 equiv.) is prepared in a Schlenk flask. A solvent system of 1,4-dioxane and water (typically in a 4:1 ratio) is added, and the mixture is degassed and stirred at a temperature ranging from 85-95°C for 15-18 hours.[1] After cooling, the reaction mixture is filtered and diluted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired 5-aryl-furo[2,3-b]pyridine derivative.[1]

Sonogashira Coupling: Synthesis of 5-Alkynyl Derivatives

The Sonogashira coupling enables the formation of a carbon-carbon bond between the 5-position of the furo[2,3-b]pyridine and a terminal alkyne. This reaction is co-catalyzed by palladium and copper complexes in the presence of a base.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a degassed solution of this compound (1.1 equiv.) in a solvent mixture of tetrahydrofuran (THF) and triethylamine (Et₃N) (typically 2:1), a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.15 equiv.) and a copper co-catalyst such as copper(I) iodide (CuI, 0.3 equiv.) are added. The terminal alkyne (1.0 equiv.) is then added dropwise, and the reaction mixture is stirred at room temperature for approximately 16 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is diluted with an organic solvent and washed. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[2][3]

Buchwald-Hartwig Amination: Synthesis of 5-Amino Derivatives

The Buchwald-Hartwig amination is a powerful method for the synthesis of 5-amino-furo[2,3-b]pyridine derivatives through the palladium-catalyzed coupling of an amine with the 5-bromo-furo[2,3-b]pyridine core.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a reaction vessel under an inert atmosphere, this compound (1.0 equiv.), the desired amine (1.0-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) are combined in a suitable solvent such as toluene. The reaction mixture is heated, typically between 80-100°C, for several hours. After cooling, the mixture is worked up by dilution with an organic solvent, washing with brine, drying, and concentration. The final product is purified by recrystallization or column chromatography.

Quantitative Data of 5-Substituted Furo[2,3-b]pyridine Derivatives

The following tables summarize the characterization and biological activity data for a selection of synthesized 5-substituted furo[2,3-b]pyridine derivatives.

Table 1: Synthesis and Characterization of 5-Aryl-furo[2,3-b]pyridine Derivatives via Suzuki Coupling

DerivativeAryl Boronic AcidYield (%)Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
1a 4-Methylphenylboronic acid78208-2097.99–7.64 (m, 2H, pyridine), 7.41 (m, 2H, Ar), 7.21 (m, 2H, Ar), 2.50 (s, 3H, methyl), 2.41 (s, 3H, methyl)16.7, 21.3, 120.5, 126.8, 128.8, 132.5, 133.8, 134.9, 144.2, 145.8
1b 3,5-Dimethylphenylboronic acid75232-2338.2 (s, 1H, pyridine), 7.6 (m, 2H, Ar), 7.3–7.02 (m, 1H, pyridine, 1H, Ar), 2.51 (s, 3H, methyl), 2.41 (s, 3H, methyl)15.5, 21.5, 120.5, 125.3, 130.6, 132.0, 134.1, 136.4, 138.3, 144.3, 145.8

Table 2: Synthesis and Characterization of 5-Alkynyl-furo[2,3-b]pyridine Derivatives via Sonogashira Coupling

DerivativeTerminal AlkyneYield (%)Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2a 4-Ethynyl-N,N-dimethylaniline87405.15 K8.52 (d, 1H, J = 1.92 Hz), 8.26 (d, 1H, J = 6.67 Hz), 8.19 (d, 1H, J = 1.9 Hz), 6.81 (m, 3H), 4.92 (d, 2H, J = 2.52 Hz), 2.28 (t, 1H, J = 2.55 Hz)151.60, 148.58, 145.86, 135.86, 124.81, 114.58, 145.58, 133.66, 132.55, 131.92, 130.21, 125.08, 73.75, 32.57, 32.57[4]
2b 3-Ethynyl-N,N-dimethylaniline74535.15 K8.57 (d, 1H, J = 2.01 Hz), 8.46 (dd, 2H, J = 6.9, 2.01 Hz), 8.28 (d, 1H, J = 2.01 Hz), 8.24 (d, 1H, J = 2.07 Hz), 8.22 (d, 1H, J = 2.01 Hz), 5.17 (d, 2H, J = 2.4 Hz), 2.47 (t, 1H, J = 2.4 Hz)153.01, 149.03, 146.99, 135.98, 135.40, 114.68, 145.68, 130.79, 130.45, 124.58, 78.44, 76.92, 33.64[4]

Table 3: Biological Activity of Furo[2,3-b]pyridine Derivatives as Kinase Inhibitors

CompoundTarget KinaseIC₅₀ (µM)Cell LineAntiproliferative Activity (GI₅₀, µM)Reference
3a AKT124--[5]
3b PI3Kα0.175HS 578T (Breast)1.51[2][3]
3c PI3Kβ0.071HS 578T (Breast)1.51[2][3]
3d AKT0.411HS 578T (Breast)1.51[2][3]
3e --MDA-MD-435 (Melanoma)0.023[6][7]
3f --MDA-MB-468 (Breast)0.046[6][7]

Table 4: Biological Activity of Furo[2,3-b]pyridine Derivatives as CB1 Receptor Modulators

CompoundActivityAssayEC₅₀/IC₅₀ (nM)Reference
4a Inverse AgonistCB1R BindingVaries[8][9]
4b Allosteric Modulator[³H]CP55,940 BindingVaries[10]

Visualization of Signaling Pathways and Workflows

PI3K/AKT Signaling Pathway

Derivatives of furo[2,3-b]pyridine have been identified as potent inhibitors of the PI3K/AKT signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism.[2][3][5][11] Overactivation of this pathway is a common feature in many cancers.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Furo_Pyridine Furo[2,3-b]pyridine Derivative Furo_Pyridine->PI3K Inhibits Furo_Pyridine->AKT Inhibits

Caption: PI3K/AKT signaling pathway and points of inhibition by furo[2,3-b]pyridine derivatives.

Cannabinoid 1 (CB1) Receptor Allosteric Modulation

Certain furo[2,3-b]pyridine derivatives act as allosteric modulators of the Cannabinoid 1 (CB1) receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes. Allosteric modulators bind to a site distinct from the orthosteric site, altering the receptor's response to endogenous ligands.

CB1_Receptor_Modulation cluster_receptor CB1 Receptor CB1 CB1 Receptor G_Protein G-Protein CB1->G_Protein Activates Ortho_Site Orthosteric Site Ortho_Site->CB1 Allo_Site Allosteric Site Allo_Site->CB1 Allo_Site->Ortho_Site Modulates Affinity & Efficacy Endo_Ligand Endogenous Ligand (e.g., Anandamide) Endo_Ligand->Ortho_Site Binds to Furo_Pyridine Furo[2,3-b]pyridine Derivative (NAM) Furo_Pyridine->Allo_Site Binds to Signaling Downstream Signaling G_Protein->Signaling Initiates

Caption: Allosteric modulation of the CB1 receptor by furo[2,3-b]pyridine derivatives.

Experimental Workflow for Synthesis and Evaluation

The general workflow for the development of novel 5-substituted furo[2,3-b]pyridine derivatives involves a multi-step process from synthesis to biological evaluation.

Experimental_Workflow Start This compound Coupling Cross-Coupling Reaction (Suzuki, Sonogashira, Buchwald-Hartwig) Start->Coupling Purification Purification (Column Chromatography, Recrystallization) Coupling->Purification Characterization Characterization (NMR, MS, MP) Purification->Characterization Biological_Screening Biological Screening (e.g., Kinase Assay, Receptor Binding Assay) Characterization->Biological_Screening SAR Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR

Caption: General experimental workflow for the synthesis and evaluation of 5-substituted furo[2,3-b]pyridines.

Conclusion

The this compound scaffold is a highly valuable starting material for the generation of diverse libraries of compounds with significant therapeutic potential. The synthetic methodologies outlined in this guide, particularly palladium-catalyzed cross-coupling reactions, provide efficient routes to a wide array of derivatives. The demonstrated activity of these compounds as kinase inhibitors and cannabinoid receptor modulators underscores the importance of this heterocyclic core in modern drug discovery. Further exploration of the structure-activity relationships and optimization of lead compounds are warranted to fully exploit the therapeutic potential of this promising class of molecules.

References

Solubility Profile of 5-Bromofuro[2,3-b]pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-Bromofuro[2,3-b]pyridine, a key heterocyclic intermediate in pharmaceutical research and development. An exhaustive search of scientific literature and chemical databases reveals a notable absence of publicly available quantitative solubility data for this compound in common organic solvents. Consequently, this document provides a comprehensive framework for determining its solubility profile. It includes detailed experimental protocols for the widely accepted equilibrium shake-flask method, coupled with both gravimetric and spectroscopic quantification techniques. Furthermore, this guide presents a structured template for data presentation and logical workflows to aid researchers in systematic solvent screening and solubility assessment.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its structural resemblance to various biologically active molecules. The furo[2,3-b]pyridine scaffold is a core component in a range of therapeutic agents, including cannabinoid-1 receptor (CB1R) inverse agonists. The presence of a bromine atom provides a versatile handle for further synthetic modifications, making it a valuable building block in drug discovery.

Understanding the solubility of this compound in common organic solvents is paramount for its effective utilization in various stages of drug development, including:

  • Reaction Chemistry: Ensuring reactants are in the same phase for optimal reaction kinetics and yield.

  • Purification: Selecting appropriate solvents for crystallization and chromatography.

  • Formulation: Developing suitable delivery systems for preclinical and clinical studies.

  • Analytical Chemistry: Preparing solutions for characterization and quality control.

This guide is intended to be a practical resource for researchers, providing the necessary methodologies to generate reliable and reproducible solubility data for this compound.

Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents has not been reported in peer-reviewed literature or publicly accessible chemical databases. The planar and rigid nature of the fused heterocyclic ring system in furo[2,3-b]pyridine derivatives can lead to strong intermolecular interactions, potentially resulting in low solubility.

To facilitate a systematic investigation and reporting of its solubility, the following table is provided as a template for organizing experimentally determined data.

Table 1: Quantitative Solubility of this compound at Various Temperatures

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Methanol25Gravimetric/UV-Vis/HPLC
40Gravimetric/UV-Vis/HPLC
Ethanol25Gravimetric/UV-Vis/HPLC
40Gravimetric/UV-Vis/HPLC
Isopropanol25Gravimetric/UV-Vis/HPLC
40Gravimetric/UV-Vis/HPLC
Acetone25Gravimetric/UV-Vis/HPLC
40Gravimetric/UV-Vis/HPLC
Acetonitrile25Gravimetric/UV-Vis/HPLC
40Gravimetric/UV-Vis/HPLC
Dichloromethane25Gravimetric/UV-Vis/HPLC
40Gravimetric/UV-Vis/HPLC
Chloroform25Gravimetric/UV-Vis/HPLC
40Gravimetric/UV-Vis/HPLC
Ethyl Acetate25Gravimetric/UV-Vis/HPLC
40Gravimetric/UV-Vis/HPLC
Tetrahydrofuran (THF)25Gravimetric/UV-Vis/HPLC
40Gravimetric/UV-Vis/HPLC
Toluene25Gravimetric/UV-Vis/HPLC
40Gravimetric/UV-Vis/HPLC
Dimethyl Sulfoxide (DMSO)25Gravimetric/UV-Vis/HPLC
40Gravimetric/UV-Vis/HPLC
N,N-Dimethylformamide (DMF)25Gravimetric/UV-Vis/HPLC
40Gravimetric/UV-Vis/HPLC

Experimental Protocols for Solubility Determination

The following sections detail the standard operating procedures for determining the equilibrium solubility of this compound.

General Workflow for Solubility Determination

The overall process for determining the solubility of this compound involves several key stages, from preparation to analysis. The logical flow of these steps is crucial for obtaining accurate results.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results prep_compound Obtain Pure This compound prep_solvents Select & Prepare Organic Solvents equilibration Equilibration (Shake-Flask Method) prep_solvents->equilibration phase_sep Phase Separation (Centrifugation/Filtration) equilibration->phase_sep analysis_choice Choose Analytical Method phase_sep->analysis_choice gravimetric Gravimetric Analysis analysis_choice->gravimetric Direct spectroscopic Spectroscopic/Chromatographic Analysis (UV-Vis/HPLC) analysis_choice->spectroscopic Indirect calculation Calculate Solubility (mg/mL, mol/L) gravimetric->calculation spectroscopic->calculation data_table Tabulate Data calculation->data_table

General workflow for experimental solubility determination.
Equilibrium Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility. It relies on achieving equilibrium between the undissolved solid and the solvent.

Materials:

  • Pure this compound

  • Selected organic solvents (analytical grade or higher)

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 40 °C). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, with constant agitation.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, either centrifuge the vials at high speed or carefully filter the solution using a syringe filter. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.

The following diagram illustrates the detailed workflow of the shake-flask method.

G start Start add_solid Add excess this compound to a vial start->add_solid add_solvent Add a known volume of the organic solvent add_solid->add_solvent seal_vial Seal the vial tightly add_solvent->seal_vial equilibrate Equilibrate in a thermostatic shaker (e.g., 24-72 hours at constant T) seal_vial->equilibrate check_solid Is there undissolved solid remaining? equilibrate->check_solid check_solid->add_solid No, add more solid and re-equilibrate separate Separate the saturated supernatant (Centrifugation or Filtration) check_solid->separate Yes analyze Analyze the supernatant separate->analyze

A Technical Guide to the Quantum Mechanical Investigation of 5-Bromofuro[2,3-b]pyridine: A Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific, in-depth quantum mechanical investigations on 5-Bromofuro[2,3-b]pyridine are not extensively available in published literature. This document serves as an in-depth technical guide and a hypothetical case study, outlining the established computational methodologies and expected outcomes for such an investigation. The quantitative data presented herein is illustrative and based on typical results for structurally similar heterocyclic compounds.

Introduction

Furo[2,3-b]pyridine derivatives are a class of heterocyclic compounds recognized for their significant pharmacological potential, including anticancer and anti-inflammatory activities. The introduction of a bromine atom at the 5-position, yielding this compound, can significantly alter the molecule's electronic structure, lipophilicity, and metabolic stability, making it a compound of interest for drug design and development.

Quantum mechanical (QM) methods are powerful tools for elucidating the electronic and structural properties of novel molecules, providing insights that are crucial for understanding their reactivity, stability, and potential biological activity.[1] This guide details the theoretical framework for a comprehensive QM investigation of this compound, intended for researchers, scientists, and drug development professionals.

Computational Methodology

The primary method for such an investigation is Density Functional Theory (DFT), which offers a favorable balance between computational accuracy and efficiency for organic molecules.[1][2] The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional, combined with a robust basis set such as 6-311++G(d,p), is a widely accepted level of theory for accurately predicting the properties of similar heterocyclic systems.[3][4][5]

The computational workflow involves three main steps:

  • Geometry Optimization: The initial 3D structure of the molecule is optimized to find its most stable, lowest-energy conformation.

  • Vibrational Frequency Analysis: A frequency calculation is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict its vibrational spectra (IR and Raman).[1][6]

  • Electronic Property Calculation: Single-point energy calculations are then used to determine key electronic descriptors, such as the energies of the frontier molecular orbitals (HOMO and LUMO) and the distribution of atomic charges.[1]

G cluster_workflow Computational Workflow Input Initial 3D Structure of this compound Opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation Opt->Freq Verify True Minimum? Freq->Verify Verify->Opt No (Re-optimize) SP Single-Point Calculation (Electronic Properties) Verify->SP Yes Analysis Data Analysis and Interpretation SP->Analysis

A typical workflow for quantum mechanical calculations.

Results of Theoretical Investigations (Hypothetical Data)

Optimized Molecular Geometry

The geometry optimization provides the most stable three-dimensional arrangement of the atoms. The resulting bond lengths and angles are fundamental for understanding the molecule's steric and electronic properties. The fused furo[2,3-b]pyridine core is expected to be nearly planar.

Bond Bond Length (Å) Angle Angle (Degrees)
C2-C31.37C2-O1-C7a106.5
C3-C3a1.42N7-C7a-O1111.0
C3a-C41.40C4-C5-N7120.5
C4-C51.38C5-N7-C7a118.0
C5-Br1.89C3a-C4-C5119.5
C5-N71.34C4-C5-Br119.0
N7-C7a1.38H2-C2-C3128.0
C7a-O11.37H4-C4-C5121.0
O1-C21.36H6-C6-N7120.0

Table 1: Hypothetical optimized geometrical parameters for this compound calculated at the B3LYP/6-311++G(d,p) level of theory. Atom numbering follows standard IUPAC conventions for the ring system.

Vibrational Analysis

Vibrational frequency calculations predict the infrared (IR) and Raman spectra, which are unique fingerprints of a molecule. The assignments of key vibrational modes help in the experimental characterization of the compound.

Frequency (cm⁻¹) Assignment Description
3120-3050ν(C-H)Aromatic C-H stretching
1610ν(C=N)Pyridine ring C=N stretching
1580ν(C=C)Aromatic C=C stretching
1250ν(C-O-C)Furan ring asymmetric C-O-C stretching
1080β(C-H)In-plane C-H bending
780γ(C-H)Out-of-plane C-H bending
650ν(C-Br)C-Br stretching

Table 2: Hypothetical principal vibrational frequencies for this compound.

Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[7][8] The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.[7]

Parameter Energy (eV)
HOMO-6.85
LUMO-1.98
Energy Gap (ΔE) 4.87

Table 3: Hypothetical FMO energies for this compound.

The HOMO is expected to be distributed over the electron-rich furan ring and the pyridine nitrogen, while the LUMO is likely delocalized across the entire aromatic system, particularly the pyridine ring.

Mulliken population analysis distributes the total molecular charge among the individual atoms, providing insight into the electrostatic potential and identifying potential sites for electrophilic and nucleophilic attack.[9][10][11][12]

Atom Charge (e) Atom Charge (e)
O1-0.45C5+0.15
C2+0.18C6+0.10
C3-0.20N7-0.55
C3a+0.25C7a+0.35
C4-0.15Br-0.10

Table 4: Hypothetical Mulliken atomic charges for the heavy atoms of this compound.

The highly electronegative nitrogen (N7) and oxygen (O1) atoms are predicted to have significant negative charges, making them likely sites for interaction with electrophiles or for coordinating to metal ions. Conversely, the carbon atom attached to the bromine (C5) and the carbons adjacent to the heteroatoms are expected to carry partial positive charges.

Relationship between QM calculations and molecular properties.

Detailed Computational Protocol

This section provides a generalized protocol for performing a DFT calculation on this compound using the Gaussian software package, a common tool in computational chemistry.

  • Structure Input:

    • Construct the 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro).

    • Save the coordinates in a Gaussian input file format (.gjf or .com).

  • Input File Generation:

    • The input file is a text file containing the calculation setup. A typical structure is as follows:

[3][4][5] * Opt: Keyword to perform a geometry optimization.

  • Freq: Keyword to perform a frequency calculation after the optimization.
  • Pop=Mulliken: Keyword to request a Mulliken population analysis. [9][10] * Molecule Title: A brief description.
  • 0 1: Specifies the molecular charge (0 for neutral) and spin multiplicity (1 for a singlet state).
  • Coordinate Section: Lists the atoms and their Cartesian coordinates.

  • Execution and Analysis:

    • Run the calculation using the Gaussian software.

    • Upon successful completion, analyze the output file (.log or .out).

    • Geometry Optimization: Confirm that the optimization converged successfully. The final optimized coordinates are provided.

    • Frequency Analysis: Check for the absence of imaginary frequencies to confirm a true energy minimum. The calculated vibrational frequencies and IR intensities are listed.

    • Electronic Properties: The output file will contain the energies of all molecular orbitals (including HOMO and LUMO) and the Mulliken atomic charges for each atom.

Conclusion

This technical guide outlines a robust and standard quantum mechanical methodology for the comprehensive investigation of this compound. Although the presented data is hypothetical, it illustrates the depth of information that can be obtained from such studies. DFT calculations can provide critical insights into the molecule's geometry, stability, vibrational characteristics, and electronic properties. This information is invaluable for predicting the molecule's reactivity, understanding its structure-activity relationships, and guiding its synthesis and application in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 5-Bromofuro[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 5-Bromofuro[2,3-b]pyridine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the furo[2,3-b]pyridine scaffold in biologically active molecules, including kinase inhibitors. While specific optimized protocols for this compound are not extensively reported, this document outlines generalized procedures and reaction conditions based on established methods for structurally similar bromopyridine derivatives.

Introduction to Furo[2,3-b]pyridines in Drug Discovery

The furo[2,3-b]pyridine core is a privileged heterocyclic motif found in numerous compounds with significant therapeutic potential. Its rigid, planar structure and the presence of nitrogen and oxygen heteroatoms allow for diverse interactions with biological targets. Furo[2,3-b]pyridine derivatives have demonstrated a range of biological activities, including acting as inhibitors of kinases such as Lck and Akt, and displaying anti-proliferative effects.[1] The Suzuki-Miyaura coupling is a powerful and widely employed method for the synthesis of 5-aryl-furo[2,3-b]pyridines, enabling the exploration of structure-activity relationships (SAR) crucial for drug development.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester. This reaction is favored in pharmaceutical development due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.

A generalized scheme for the Suzuki coupling of this compound is as follows:

Suzuki_Reaction This compound This compound 5-Arylfuro[2,3-b]pyridine 5-Arylfuro[2,3-b]pyridine This compound->5-Arylfuro[2,3-b]pyridine Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->5-Arylfuro[2,3-b]pyridine Pd Catalyst Pd Catalyst Base Base Solvent Solvent

Caption: General Suzuki coupling of this compound.

Key Reaction Parameters and Optimization

The success of the Suzuki coupling of this compound is highly dependent on the careful selection of the catalyst, base, and solvent system. The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst are important considerations.

Palladium Catalyst and Ligand Selection

A variety of palladium catalysts can be employed for the Suzuki coupling of bromopyridines. The choice of ligand is crucial to prevent catalyst deactivation and promote efficient catalytic turnover.

Catalyst SystemLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄PPh₃2-5A common and often effective catalyst for a range of substrates.
Pd(dppf)Cl₂dppf1-3Often provides high yields in shorter reaction times.
Pd(OAc)₂ / LigandSPhos, XPhos1-3 (Pd), 2-6 (Ligand)Bulky, electron-rich phosphine ligands can be highly effective for challenging substrates.
Pd₂(dba)₃ / LigandP(Cy)₃, P(tBu)₃1-2.5 (Pd), 2-5 (Ligand)Another versatile catalyst system, often used with bulky phosphine ligands.
Base Selection

The base plays a critical role in the transmetalation step of the catalytic cycle. A range of inorganic bases have been successfully used for Suzuki couplings of bromopyridines.

BaseStrengthTypical EquivalentsNotes
K₃PO₄Strong2-3A highly effective base for many Suzuki reactions.
K₂CO₃Moderate2-3A common and cost-effective choice.
Cs₂CO₃Strong2-3Often provides higher yields but is more expensive.
Na₂CO₃Moderate2-3Another common and cost-effective option.
Solvent System

The choice of solvent is important for the solubility of the reactants and catalyst, and can influence the reaction rate and yield. Mixed aqueous/organic solvent systems are frequently employed.

Solvent SystemTypical Ratio (v/v)Notes
1,4-Dioxane / Water4:1 to 10:1A widely used and effective solvent system.
Toluene / Water4:1 to 10:1A good alternative, particularly for higher temperatures.
Tetrahydrofuran (THF) / Water4:1 to 10:1Another common ethereal solvent system.
Dimethylformamide (DMF)N/ACan aid in the solubility of starting materials, but may require higher purification effort.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with arylboronic acids. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a general method that has been successfully applied to the Suzuki coupling of functionalized bromopyridines.[2]

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).

  • Heat the reaction mixture to 85-95 °C with stirring for 12-16 hours or until completion as monitored by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture.

  • Dilute the filtrate with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Protocol 2: General Procedure using Pd(dppf)Cl₂

This protocol utilizes a catalyst that can lead to shorter reaction times.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane / Water (4:1 v/v, degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Experimental Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Add Catalyst and Solvent A->B C Degas Mixture B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Purification (Column Chromatography) G->H I Characterization H->I

Caption: A typical experimental workflow for Suzuki coupling.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)-X L_n OA->PdII T Transmetalation PdII->T PdII_Ar Ar-Pd(II)-Ar' L_n T->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product Ar-Ar' RE->Product ArX Ar-X ArX->OA ArB Ar'-B(OR)₂ ArB->T Base Base Base->T

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Summary of Reaction Conditions for Analogous Bromopyridines

The following table summarizes reported reaction conditions for the Suzuki-Miyaura coupling of various bromopyridine derivatives, which can serve as a guide for optimizing the reaction of this compound.

Bromopyridine SubstrateArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
5-Bromo-2-methylpyridin-3-amineVarious Arylboronic AcidsPd(PPh₃)₄ (5)K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)85-9570-88[2]
2-Bromo-4-methylpyridinePhenylboronic AcidPd(dppf)Cl₂ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)10081[3]
5-Bromonicotinic AcidPhenylboronic AcidPd(dppf)Cl₂ (3)K₂CO₃ (2)DME8095[4]
5-Bromopyrimidine2-PyridylboronatePd₂(dba)₃ (1.5) / Ligand 1 (4.5)KF (3)Dioxane8091[5]
4-BromoacetophenonePhenylboronic AcidPyridine-based Pd(II) (0.25)KOH (2)H₂O (with TBAB)Reflux96[6]

Note: The yields and conditions are specific to the cited substrates and may vary for this compound. Optimization is recommended for each specific coupling partner.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-arylfuro[2,3-b]pyridines. By leveraging the established knowledge from analogous bromopyridine systems, researchers can efficiently develop robust protocols for the coupling of this compound with a wide range of arylboronic acids. The resulting compounds are valuable scaffolds for the discovery of new therapeutic agents, particularly in the field of oncology and inflammation. Careful optimization of the catalyst, base, and solvent system will be key to achieving high yields and purity of the desired products.

References

The Versatile Scaffold: 5-Bromofuro[2,3-b]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The furo[2,3-b]pyridine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its structural resemblance to native purine nucleosides and its capacity for diverse biological interactions. The strategic introduction of a bromine atom at the 5-position creates 5-Bromofuro[2,3-b]pyridine, a highly versatile intermediate that serves as a cornerstone for the synthesis of potent and selective therapeutic agents. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological properties. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Key Applications in Drug Discovery

Derivatives of the this compound scaffold have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and neurology.

1. Anticancer Agents and Kinase Inhibition:

The furo[2,3-b]pyridine core is a prominent feature in the design of various kinase inhibitors, which are at the forefront of targeted cancer therapy. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The ability of the furo[2,3-b]pyridine scaffold to mimic the hinge-binding motif of ATP allows for potent and often selective inhibition of these enzymes.[1]

Derivatives have shown activity against a range of kinases, including:

  • Lymphocyte-specific protein tyrosine kinase (Lck): A key signaling molecule in T-cells, making its inhibitors potential therapeutics for autoimmune diseases and T-cell malignancies.[1]

  • Cdc-like kinases (CLKs): These dual-specificity kinases are involved in the regulation of pre-mRNA splicing, a process often dysregulated in cancer.

  • AKT1 (Protein Kinase B): A central node in signaling pathways that promote cell survival and proliferation.

  • Human Epidermal Growth Factor Receptor 2 (HER2) and Estrogen Receptor Alpha (ERα): Key drivers in certain types of breast cancer.

The cytotoxic effects of furo[2,3-b]pyridine derivatives have been demonstrated against a variety of cancer cell lines.

2. Cannabinoid-1 (CB1) Receptor Inverse Agonists:

The CB1 receptor, a G-protein coupled receptor primarily expressed in the brain, is a target for treating obesity and related metabolic disorders. Inverse agonists of the CB1 receptor have been shown to reduce food intake. Furo[2,3-b]pyridine-based compounds have been successfully developed as potent and orally active CB1 receptor inverse agonists.[2][3]

Quantitative Data Summary

The following tables summarize the biological activity of various furo[2,3-b]pyridine derivatives and related compounds.

Table 1: Anticancer Activity of Furo[2,3-b]pyridine and Related Derivatives

Compound/DerivativeCancer Cell LineAssay TypeActivity (IC₅₀/GI₅₀)Reference
cis-[PtCl₂(5BrHaza)₂]HOS (osteosarcoma)Cytotoxicity2.5 µM[4]
cis-[PtCl₂(5BrHaza)₂]MCF7 (breast carcinoma)Cytotoxicity2.0 µM[4]
cis-[PtCl₂(5BrHaza)₂]LNCaP (prostate carcinoma)Cytotoxicity1.5 µM[4]
Furo[2,3-d]pyrimidine Chalcone 5dNCI 59-cell panelGrowth Inhibition2.41 µM (mean)[5]
Furo[2,3-d]pyrimidine Chalcone 5eNCI 59-cell panelGrowth Inhibition1.23 µM (mean)[5]
Furo[2,3-d]pyrimidine Chalcone 5dDoxorubicin-resistant MCF-7Cytotoxicity1.20 ± 0.21 µM[5]
Furo[2,3-d]pyrimidine Chalcone 5eDoxorubicin-resistant MCF-7Cytotoxicity1.90 ± 0.32 µM[5]

Table 2: Kinase Inhibitory Activity of Furo[2,3-b]pyridine Derivatives

Compound ClassTarget KinaseAssay TypePotency (IC₅₀/Kᵢ)Reference
2,3-Diarylfuro[2,3-b]pyridin-4-aminesLckKinase InhibitionPotent and Selective[1]
Furo[3,2-b]pyridine derivativesCLKsKinase InhibitionPotent and Selective

Signaling Pathways and Mechanisms of Action

To understand the therapeutic potential of this compound derivatives, it is crucial to visualize their interaction with key cellular signaling pathways.

Lck_Signaling_Pathway TCR TCR/CD3 Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 RasGRP RasGRP DAG->RasGRP PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release ERK ERK/MAPK Pathway RasGRP->ERK NFkB NF-κB PKC->NFkB NFAT NFAT Ca_release->NFAT T_Cell_Activation T-Cell Activation, Proliferation, Cytokine Release ERK->T_Cell_Activation NFkB->T_Cell_Activation NFAT->T_Cell_Activation Inhibitor Furo[2,3-b]pyridine Lck Inhibitor Inhibitor->Lck

Caption: Lck Signaling Pathway Inhibition.

CLK_Signaling_Pathway CLKs CLKs (1-4) SR_Proteins SR Proteins (Serine/Arginine-rich) CLKs->SR_Proteins Phosphorylates Spliceosome Spliceosome Assembly SR_Proteins->Spliceosome Regulates mRNA Mature mRNA Spliceosome->mRNA Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome Protein Protein Synthesis mRNA->Protein Cell_Function Cellular Functions (Proliferation, Survival) Protein->Cell_Function Inhibitor Furo[2,3-b]pyridine CLK Inhibitor Inhibitor->CLKs

Caption: CLK-mediated mRNA Splicing Inhibition.

CB1_Receptor_Signaling_Pathway Inverse_Agonist Furo[2,3-b]pyridine CB1 Inverse Agonist CB1R CB1 Receptor Inverse_Agonist->CB1R Inhibits Basal Activity G_Protein Gαi/o CB1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Effects (Reduced Appetite) PKA->Downstream

Caption: CB1 Receptor Inverse Agonism.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of this compound derivatives.

Synthesis Protocols

Protocol 1: Suzuki Cross-Coupling for C5-Arylation of a Bromopyridine Scaffold

This protocol describes a general method for the palladium-catalyzed Suzuki cross-coupling reaction, a common strategy to functionalize the 5-bromo position of a pyridine-containing scaffold.

Suzuki_Coupling_Workflow Start Start: 5-Bromo-substituted Pyridine Derivative Mixing Combine Reactants: - 5-Bromo Substrate (1 equiv) - Arylboronic Acid (1.1 equiv) - Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) - Base (e.g., K₃PO₄, 2.2 equiv) Start->Mixing Solvent Add Solvent System: 1,4-Dioxane/Water (4:1) Mixing->Solvent Reaction Heat Reaction Mixture: Reflux at 85-95°C for 12-18h (Monitor by TLC/LC-MS) Solvent->Reaction Workup Aqueous Workup: - Cool to RT - Filter - Dilute with Ethyl Acetate - Wash with Water and Brine Reaction->Workup Purification Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography (Silica Gel) Workup->Purification Product Final Product: 5-Aryl-substituted Pyridine Derivative Purification->Product

Caption: Suzuki Cross-Coupling Workflow.

Materials:

  • 5-Bromo-substituted furo[2,3-b]pyridine derivative

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add the 5-bromo-substituted furo[2,3-b]pyridine (1.0 equiv), arylboronic acid (1.1-1.5 equiv), and potassium phosphate (2.0-2.5 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 85-95°C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Biological Assay Protocols

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[6]

MTT_Assay_Workflow Start Start: Cancer Cell Line Seeding Cell Seeding: Seed cells in a 96-well plate (e.g., 1 x 10⁴ cells/well) Incubate for 24h Start->Seeding Treatment Compound Treatment: Add serial dilutions of test compound (and positive/vehicle controls) Incubate for 48-72h Seeding->Treatment MTT_add MTT Addition: Replace medium with fresh medium containing MTT solution (0.5 mg/mL) Incubate for 2-4h Treatment->MTT_add Solubilization Formazan Solubilization: Remove MTT solution Add DMSO to dissolve formazan crystals MTT_add->Solubilization Measurement Absorbance Measurement: Read absorbance at 570 nm using a microplate reader Solubilization->Measurement Analysis Data Analysis: Calculate % cell viability vs. control Determine IC₅₀ value Measurement->Analysis End End: IC₅₀ Value Analysis->End

Caption: MTT Assay Workflow for Cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound derivative (test compound)

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium and allow them to attach and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for a positive control and a vehicle control. Incubate for a further 48-72 hours.

  • MTT Addition: After the incubation period, carefully remove the medium. Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm.

  • IC₅₀ Determination: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 3: In Vitro Kinase Inhibition Assay (Lck Example)

This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific kinase, such as Lck, using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant Lck kinase

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP

  • Kinase assay buffer

  • Test compound (this compound derivative)

  • Positive control inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well low-volume plates

  • Luminometer

Procedure:

  • Reaction Setup: In the wells of a 384-well plate, add the test compound at various concentrations (typically a serial dilution). Include wells for a positive control (known inhibitor) and a no-inhibitor control (vehicle).

  • Enzyme and Substrate Addition: Prepare a master mix containing the Lck enzyme and its substrate in kinase assay buffer. Add this mix to each well.

  • Reaction Initiation: Prepare an ATP solution in the assay buffer. Initiate the kinase reaction by adding the ATP solution to each well. The final ATP concentration should be close to its Km for the kinase.

  • Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is proportional to the kinase activity.

  • IC₅₀ Calculation: Normalize the data using the no-inhibitor (100% activity) and positive control (0% activity) wells. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 4: CB1 Receptor Inverse Agonist Functional Assay ([³⁵S]GTPγS Binding)

This assay measures the ability of a compound to decrease the basal level of G-protein activation by the CB1 receptor, a characteristic of inverse agonists.

Materials:

  • Cell membranes expressing the human CB1 receptor

  • Test compound (furo[2,3-b]pyridine derivative)

  • [³⁵S]GTPγS (radioligand)

  • GDP (Guanosine diphosphate)

  • GTPγS binding assay buffer

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Mixture Preparation: In microcentrifuge tubes, prepare the reaction mixture containing the CB1 receptor membranes, GDP, and the assay buffer.

  • Compound Addition: Add the test compound at various concentrations to the tubes. Include a control for basal activity (no compound) and a control for non-specific binding.

  • Initiation and Incubation: Initiate the binding reaction by adding [³⁵S]GTPγS. Incubate the mixture at 30°C for 60-90 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the level of G-protein activation. A decrease in basal [³⁵S]GTPγS binding in the presence of the test compound indicates inverse agonist activity. Plot the percentage of basal binding against the logarithm of the compound concentration to determine the IC₅₀ or EC₅₀ for the inverse agonist effect.

Conclusion

This compound is a valuable and versatile scaffold in medicinal chemistry, providing a robust platform for the development of novel therapeutics. Its utility in generating potent kinase inhibitors for oncology and CB1 receptor inverse agonists for metabolic disorders highlights its significance. The protocols and data presented herein offer a foundational resource for researchers engaged in the design, synthesis, and biological evaluation of new drugs based on this promising chemical entity. Further exploration of this scaffold is poised to yield a new generation of targeted therapies with improved efficacy and safety profiles.

References

Application Notes and Protocols: 5-Bromofuro[2,3-b]pyridine as a Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the 5-Bromofuro[2,3-b]pyridine scaffold in the development of potent and selective kinase inhibitors. The focus is on its application in targeting key kinases implicated in various diseases, including Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinase 5 (CDK5), and Rho-associated coiled-coil containing protein kinase (ROCK).

Introduction

The this compound core represents a versatile heterocyclic scaffold for the design of kinase inhibitors. The furo[2,3-b]pyridine moiety is a "privileged structure" in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases. The bromine atom at the 5-position serves as a convenient synthetic handle for introducing a variety of substituents through cross-coupling reactions, enabling the exploration of the chemical space around the scaffold to achieve desired potency and selectivity. This document outlines synthetic strategies, biological evaluation protocols, and available quantitative data for derivatives of this and related scaffolds.

Data Presentation: Kinase Inhibitory Activity

While specific data for this compound derivatives against GSK-3β, CDK5, and ROCK are limited in publicly available literature, the broader family of furo[2,3-b]pyridines and related scaffolds like pyrrolo[2,3-b]pyridines and thieno[2,3-b]pyridines have demonstrated significant inhibitory activity against these and other kinases. The following table summarizes a selection of this data to illustrate the potential of these scaffolds.

Compound ID/ReferenceScaffoldTarget KinaseIC50 (nM)
Pyrrolo[2,3-b]pyridine Derivatives
Compound 41[1]Pyrrolo[2,3-b]pyridineGSK-3β0.22
Compound 46[1]Pyrrolo[2,3-b]pyridineGSK-3β0.26
Compound 54[1]Pyrrolo[2,3-b]pyridineGSK-3β0.24
S01[2][3]Pyrrolo[2,3-b]pyridineGSK-3β0.35
Furo[2,3-b]pyridine Derivatives
Compound 14[4][5][6]Furo[2,3-b]pyridineCDK2/cyclin A2930
Thieno[2,3-b]pyridine Derivatives
Compound 16b[7]Thieno[3,2-c]pyrazoleGSK-3β3.1
General CDK Inhibitors (for comparison)
Roscovitine[8]PurineCDK5200-500
AT7519[8]AminopyrazoleCDK5130

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol outlines a general synthetic route for the preparation of this compound derivatives, which can be adapted for the synthesis of a variety of analogues for structure-activity relationship (SAR) studies.

Workflow for Synthesis of this compound Derivatives

G start Starting Material (e.g., 2-amino-5-bromopyridine) step1 Sonogashira Coupling with a terminal alkyne start->step1 step2 Cyclization (e.g., Copper-catalyzed) step1->step2 step3 Functionalization (e.g., Suzuki or Buchwald-Hartwig coupling at C5-Br) step2->step3 product Target Kinase Inhibitor step3->product

Caption: Generalized synthetic workflow for this compound derivatives.

Materials:

  • 2-Amino-5-bromopyridine (or a suitable substituted pyridine)

  • Terminal alkyne (e.g., trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Solvent (e.g., THF or DMF)

  • Reagents for cyclization (e.g., copper catalyst, base)

  • Boronic acids/esters or amines for functionalization

  • Palladium catalyst for cross-coupling (e.g., Pd(PPh₃)₄)

  • Base for cross-coupling (e.g., K₂CO₃ or Cs₂CO₃)

Procedure:

  • Sonogashira Coupling: To a solution of 2-amino-5-bromopyridine in an appropriate solvent, add the terminal alkyne, palladium catalyst, CuI, and a base. Stir the reaction mixture at room temperature or elevated temperature until completion, monitored by TLC or LC-MS.

  • Work-up and Purification: After completion, quench the reaction, extract the product with a suitable organic solvent, and purify by column chromatography to obtain the alkynylpyridine intermediate.

  • Cyclization: The alkynylpyridine intermediate is then subjected to a cyclization reaction to form the furo[2,3-b]pyridine ring. This can be achieved using various methods, including copper-catalyzed intramolecular cyclization.

  • Functionalization at the 5-position: The resulting this compound scaffold can be further diversified using palladium-catalyzed cross-coupling reactions.

    • Suzuki Coupling: React the 5-bromo derivative with a boronic acid or ester in the presence of a palladium catalyst and a base to introduce aryl or heteroaryl substituents.

    • Buchwald-Hartwig Amination: React the 5-bromo derivative with an amine in the presence of a palladium catalyst and a base to introduce amino substituents.

  • Final Purification: The final products are purified by column chromatography or recrystallization to yield the desired kinase inhibitors.

In Vitro Kinase Inhibition Assays

The following are generalized protocols for determining the in vitro inhibitory activity of the synthesized compounds against GSK-3β, CDK5, and ROCK. These can be adapted to either radiometric or luminescence-based detection methods.

General Kinase Assay Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) dilutions Serial Dilutions of Inhibitor reagents->dilutions mix Mix Kinase, Substrate, and Inhibitor dilutions->mix initiate Initiate Reaction with ATP mix->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction incubate->stop detect Detect Signal (Luminescence/Radioactivity) stop->detect plot Plot % Inhibition vs. [Inhibitor] detect->plot ic50 Calculate IC50 plot->ic50

Caption: A generalized workflow for in vitro kinase inhibition assays.

1. GSK-3β Inhibition Assay (Luminescence-based)

  • Principle: This assay measures the amount of ADP produced, which is directly proportional to GSK-3β activity. A luciferase-based system is used to detect ADP.

  • Materials:

    • Recombinant human GSK-3β enzyme

    • GSK-3β substrate peptide (e.g., a phosphopeptide)

    • ATP

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Test compounds (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • White, opaque 96- or 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase assay buffer.

    • Add 2.5 µL of the diluted compounds or vehicle (DMSO) to the wells of the assay plate.

    • Add 2.5 µL of diluted GSK-3β enzyme solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure ADP production by adding 10 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

2. CDK5/p25 Inhibition Assay (Radiometric)

  • Principle: This assay measures the incorporation of ³²P from [γ-³²P]ATP into a substrate protein by CDK5/p25.

  • Materials:

    • Recombinant human CDK5/p25 complex

    • Histone H1 as a substrate

    • [γ-³²P]ATP

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Test compounds (dissolved in DMSO)

    • Phosphocellulose paper and wash buffers

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compounds in the kinase reaction buffer.

    • In a reaction tube, mix the CDK5/p25 enzyme, Histone H1, and the test compound.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity on the paper using a scintillation counter.

  • Data Analysis: Determine the amount of ³²P incorporated into the substrate for each compound concentration and calculate the percent inhibition to determine the IC50 value.

3. ROCK Inhibition Assay (ELISA-based)

  • Principle: This assay measures the phosphorylation of a ROCK substrate (e.g., MYPT1) coated on a microplate. A phospho-specific antibody is used for detection.

  • Materials:

    • Recombinant human ROCK enzyme

    • Microplate pre-coated with a ROCK substrate (e.g., MYPT1)

    • ATP

    • Kinase assay buffer

    • Test compounds (dissolved in DMSO)

    • Anti-phospho-MYPT1 antibody

    • HRP-conjugated secondary antibody

    • TMB substrate

    • Stop solution

  • Procedure:

    • Add diluted test compounds to the wells of the substrate-coated plate.

    • Add the ROCK enzyme to each well.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for 60 minutes.

    • Wash the plate to remove reagents.

    • Add the anti-phospho-MYPT1 primary antibody and incubate.

    • Wash the plate and add the HRP-conjugated secondary antibody.

    • Incubate and wash the plate.

    • Add TMB substrate and incubate until color develops.

    • Add stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition of substrate phosphorylation and determine the IC50 values.

Cell-Based Assays

Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

  • Materials:

    • Cancer cell line of interest (e.g., a line where the target kinase is implicated)

    • Cell culture medium and supplements

    • 96-well cell culture plates

    • Test compounds

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathways

GSK-3β, CDK5, and ROCK Signaling Pathways

G cluster_gsk3 GSK-3β Pathway cluster_cdk5 CDK5 Pathway cluster_rock ROCK Pathway Wnt Wnt GSK3b GSK-3β Wnt->GSK3b Inhibits Insulin Insulin Insulin->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates (Degradation) Tau Tau GSK3b->Tau Phosphorylates (Hyperphosphorylation) p35_p39 p35/p39 ActiveCDK5 Active CDK5/p35(p39) p35_p39->ActiveCDK5 CDK5 CDK5 CDK5->ActiveCDK5 AberrantCDK5 Aberrant CDK5/p25 CDK5->AberrantCDK5 p25 p25 (from p35) p25->AberrantCDK5 NeuronalDev Neuronal Development ActiveCDK5->NeuronalDev Neurodegeneration Neurodegeneration AberrantCDK5->Neurodegeneration RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_Phosphatase->MLC Dephosphorylates ActinCytoskeleton Actin Cytoskeleton (Stress Fibers, Contraction) MLC->ActinCytoskeleton

Caption: Simplified signaling pathways involving GSK-3β, CDK5, and ROCK.

These pathways highlight the critical roles of GSK-3β, CDK5, and ROCK in cellular processes. Dysregulation of these pathways is associated with diseases such as Alzheimer's disease (GSK-3β and CDK5), cancer (CDK5 and ROCK), and cardiovascular diseases (ROCK). The this compound scaffold provides a promising starting point for developing inhibitors to modulate these pathways for therapeutic benefit.

Disclaimer: The protocols provided are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup. All work should be conducted in a safe and appropriate laboratory environment.

References

Application of 5-Bromofuro[2,3-b]pyridine in Organic Electronics: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: A comprehensive search of scientific literature and patent databases has revealed no specific documented applications of 5-Bromofuro[2,3-b]pyridine in the field of organic electronics. The following application notes and protocols are therefore based on the potential of the furo[2,3-b]pyridine core structure and the general role of bromo-functionalized aromatic compounds in the design and synthesis of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The data and protocols presented are illustrative and based on related classes of materials.

Introduction to Furo[2,3-b]pyridine Derivatives in Organic Electronics

The furo[2,3-b]pyridine scaffold, an isostere of indole, possesses a unique combination of an electron-rich furan ring fused with an electron-deficient pyridine ring. This inherent electronic push-pull character makes it an attractive building block for organic electronic materials. The strategic placement of a bromine atom, as in this compound, provides a reactive handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of a wide array of functional materials.

Derivatives of similar heterocyclic systems, such as those containing pyridine and furan moieties, have been explored for various roles in organic electronic devices:

  • Hole-Transporting Materials (HTMs) and Electron-Transporting Materials (ETMs): The tunable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of pyridine-containing compounds make them suitable for facilitating charge injection and transport.

  • Host Materials for Phosphorescent OLEDs: Materials with high triplet energies are crucial for hosting phosphorescent emitters to prevent energy back-transfer and ensure high efficiency. The rigid structure of fused heterocycles can contribute to achieving high triplet energies.

  • Organic Emitters: By extending the π-conjugation through substitutions, furo[2,3-b]pyridine derivatives could be designed to emit light in the visible spectrum, potentially serving as fluorescent or thermally activated delayed fluorescence (TADF) emitters.

  • Donor or Acceptor Materials in OPVs: The push-pull nature of the furo[2,3-b]pyridine core can be exploited to create materials with tailored absorption profiles and electronic properties suitable for use as either electron donors or acceptors in the active layer of organic solar cells.

  • Semiconductors in OFETs: The ability of planar aromatic molecules to form ordered structures through π-π stacking is a key requirement for efficient charge transport in the channel of an OFET.

Hypothetical Performance Data of this compound Derivatives

While no experimental data exists for this compound-based devices, the following table presents hypothetical performance metrics for materials derived from this core, based on achievements with related heterocyclic compounds. This data is for illustrative purposes to highlight the potential of this class of materials.

Device Type Derivative Class Key Performance Metric Hypothetical Value
OLEDHole-Transporting LayerHole Mobility (μh)1 x 10⁻⁴ - 5 x 10⁻³ cm²/Vs
OLEDHost MaterialTriplet Energy (Eₜ)2.6 - 2.9 eV
OLEDEmitter (TADF)External Quantum Efficiency (EQE)10 - 20%
OPVDonor MaterialPower Conversion Efficiency (PCE)8 - 12%
OFETp-type SemiconductorField-Effect Mobility (μFET)0.1 - 1.0 cm²/Vs

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a functional derivative from this compound and the fabrication of a simple organic electronic device.

Synthesis of a Diarylamine-Substituted Furo[2,3-b]pyridine (Illustrative Example)

This protocol describes a hypothetical Buchwald-Hartwig amination reaction to synthesize a hole-transporting material.

Reaction Scheme:

G cluster_0 This compound cluster_1 Diarylamine cluster_2 Buchwald-Hartwig Amination cluster_3 Diarylamine-FuroPy Derivative 5-Bromo Br-FuroPy plus1 + Amine HN(Ar)₂ Catalyst Pd Catalyst Ligand Base Amine->Catalyst Toluene, Heat Product (Ar)₂N-FuroPy Catalyst->Product G Substrate ITO Glass Substrate Cleaning Substrate Cleaning (Detergent, DI Water, Solvents) Substrate->Cleaning Plasma UV-Ozone or O₂ Plasma Treatment Cleaning->Plasma HIL Spin-coat Hole Injection Layer (HIL) Plasma->HIL HTL Thermally Evaporate Hole Transport Layer (HTL) HIL->HTL EML Co-evaporate Emissive Layer (EML) (Host + Dopant) HTL->EML ETL Thermally Evaporate Electron Transport Layer (ETL) EML->ETL EIL Thermally Evaporate Electron Injection Layer (EIL) ETL->EIL Cathode Deposit Cathode (e.g., Al) EIL->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation

5-Bromofuro[2,3-b]pyridine as a building block for active pharmaceutical ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 5-Bromofuro[2,3-b]pyridine in Pharmaceutical Synthesis

Introduction

The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery, primarily recognized as a bioisostere of 7-azaindole. This structural similarity allows it to mimic the hinge-binding interactions of ATP within the active sites of various protein kinases, making it a cornerstone for the development of targeted therapeutics.[1][2] The strategic introduction of a bromine atom at the 5-position yields this compound, a highly versatile building block. The bromo-substituent serves as a key synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. This facilitates the generation of diverse compound libraries essential for structure-activity relationship (SAR) studies and the optimization of lead compounds into potent and selective active pharmaceutical ingredients (APIs).[2][3]

Core Applications in Drug Development

The primary utility of this compound lies in its application as a precursor for synthesizing kinase inhibitors. Protein kinases are critical regulators of cellular signal transduction pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] Furo[2,3-b]pyridine derivatives have demonstrated inhibitory activity against various kinases, such as Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[6]

The bromine atom on the furo[2,3-b]pyridine core is instrumental for diversification through reactions such as:

  • Suzuki Coupling: To form C-C bonds with aryl or heteroaryl boronic acids.

  • Buchwald-Hartwig Amination: To introduce amine functionalities (C-N bonds).

  • Sonogashira Coupling: To create C-C triple bonds with terminal alkynes.

  • Heck Coupling: To form C-C double bonds with alkenes.

These transformations allow for the systematic exploration of chemical space around the core scaffold, which is crucial for fine-tuning the pharmacological properties of a potential drug candidate, including its potency, selectivity, and pharmacokinetic profile.

Quantitative Data

While specific data for APIs derived directly from this compound is proprietary or not widely published, the potential of the parent scaffold is evident from studies on related analogues. The following table summarizes the inhibitory activity of representative furo[2,3-b]pyridine derivatives against CDK2, highlighting the scaffold's promise.

Table 1: Biological Activity of Representative Furopyridine Derivatives

Compound ID Modification on Furo[2,3-b]pyridine Core Target Kinase IC₅₀ (µM) Reference
14 Substituted furopyridine derivative CDK2/cyclin A2 0.93 [6]

| Roscovitine | Reference Compound | CDK2/cyclin A2 | 0.39 |[6] |

Note: The data presented is for analogous structures to demonstrate the potential of the furo[2,3-b]pyridine scaffold. IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

The following table illustrates the potential for diversification of the this compound core using various palladium-catalyzed cross-coupling reactions.

Table 2: Potential API Scaffolds via Cross-Coupling Reactions

Reaction Type Coupling Partner General Structure of Product Potential Therapeutic Area
Suzuki Coupling Arylboronic Acid 5-Aryl-furo[2,3-b]pyridine Oncology, Inflammation
Buchwald-Hartwig Amine/Aniline 5-Amino-furo[2,3-b]pyridine Kinase Inhibition
Sonogashira Terminal Alkyne 5-Alkynyl-furo[2,3-b]pyridine Antiviral, Oncology

| Heck Coupling | Alkene | 5-Alkenyl-furo[2,3-b]pyridine | Various |

Experimental Protocols

The following are generalized protocols for key synthetic transformations using this compound. Researchers should optimize these conditions for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 5-aryl-furo[2,3-b]pyridine derivative.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst to the vessel under the inert atmosphere.

  • Add the anhydrous solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-furo[2,3-b]pyridine.

Protocol 2: Buchwald-Hartwig Amination

Objective: To synthesize a 5-(arylamino)-furo[2,3-b]pyridine derivative.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv)

  • Phosphine ligand (e.g., XPhos, 0.04 equiv)

  • Strong base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Nitrogen or Argon gas supply

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, the palladium precatalyst, the phosphine ligand, and the base.[2]

  • Evacuate and backfill the tube with inert gas.

  • Add the anhydrous solvent, followed by the amine.[2]

  • Seal the tube and heat the reaction mixture to 80-110 °C.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the target 5-amino-furo[2,3-b]pyridine derivative.

Visualizations

G start This compound (Starting Material) suzuki Suzuki Coupling (Arylboronic Acid, Pd catalyst) start->suzuki C-C Bond Formation buchwald Buchwald-Hartwig (Amine, Pd catalyst) start->buchwald C-N Bond Formation sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) start->sonogashira C-C Bond Formation prod_suzuki 5-Aryl-furo[2,3-b]pyridine suzuki->prod_suzuki prod_buchwald 5-Amino-furo[2,3-b]pyridine buchwald->prod_buchwald prod_sonogashira 5-Alkynyl-furo[2,3-b]pyridine sonogashira->prod_sonogashira library Diverse Compound Library for SAR Studies prod_suzuki->library prod_buchwald->library prod_sonogashira->library

Caption: Synthetic workflow for diversifying this compound.

G cluster_cell Cell GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Growth TF->Proliferation Regulates Inhibitor Furo[2,3-b]pyridine Kinase Inhibitor Inhibitor->RAF Inhibits (e.g., B-RAF)

Caption: Inhibition of the MAPK/ERK signaling pathway by a kinase inhibitor.

logical_relationship scaffold Furo[2,3-b]pyridine Core (Privileged Scaffold) handle 5-Bromo Substituent (Synthetic Handle) scaffold->handle is functionalized with reactions Palladium-Catalyzed Cross-Coupling Reactions handle->reactions enables library Diverse Chemical Library reactions->library generates sar Structure-Activity Relationship (SAR) library->sar is used for api API Candidate (Optimized Potency & Selectivity) sar->api leads to

Caption: Logical path from building block to API candidate.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 5-Bromofuro[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 5-Bromofuro[2,3-b]pyridine as a key building block. The methodologies described herein are fundamental for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and hetero-biaryl structures.[1][2] This reaction is of paramount importance in drug discovery due to its mild reaction conditions and tolerance of a wide range of functional groups.[2] For this compound, the Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl substituents at the 5-position, yielding a diverse library of compounds for biological screening.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions of Bromopyridine Derivatives

EntryAryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good[3]
2N-(5-Bromo-2-methylpyridin-3-yl)acetamideArylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good[3]
32-BromopyridinePhenylboronic acidPd₂(dba)₃ (1.5) / 1 (4.5)1 KF1,4-Dioxane801285[4]
43-BromopyridineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.0) / 1 (3.0)1 KF1,4-Dioxane801290[4]

1 : 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Schlenk flask or reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).

  • Add the degassed solvent system to the reaction mixture.

  • Stir the reaction mixture at 85-95 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization:

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: - this compound - Boronic Acid - Base Catalyst Add Pd Catalyst Reactants->Catalyst Inert Establish Inert Atmosphere Catalyst->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (85-95 °C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Extract Aqueous Work-up & Extraction Cool->Extract Purify Column Chromatography Extract->Purify

Suzuki-Miyaura Coupling Workflow

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[5][6] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a base.[5] The resulting 5-alkynylfuro[2,3-b]pyridines are valuable intermediates that can undergo further transformations or exhibit interesting biological or material properties.

Data Presentation: Representative Sonogashira Coupling Reactions of Bromopyridine Derivatives

EntryAryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
16-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃NRT16-[7]
25-BromopyrimidineTerminal AlkynePdCl₂(PPh₃)₂ (2-5)CuI (5-10)Et₃NTHFRT3-16-[8]
35-BromopyrimidineTerminal AlkynePd(PPh₃)₄ (5)CuI (10)Et₃NDMF60-1003-[8]

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 6 mol%)

  • Amine base (e.g., triethylamine, 2.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (repeat this cycle three times).

  • Add the anhydrous solvent and the amine base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne to the reaction mixture dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat as required, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.

  • The filtrate is then subjected to an aqueous work-up, dried, and concentrated.

  • Purify the crude product by column chromatography.

Mandatory Visualization:

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition (R¹-Br) PdII_Alkynyl R¹-Pd(II)L₂-C≡CR² PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Product R¹-C≡CR² PdII_Alkynyl->Product Reductive Elimination Alkyne H-C≡CR² Cu_Acetylide Cu-C≡CR² Alkyne->Cu_Acetylide [Cu(I)] Cu_Acetylide->PdII_Aryl Base Base Base->Alkyne

Sonogashira Catalytic Cycle

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][9] This reaction allows for the coupling of a wide variety of amines with aryl halides, providing access to substituted anilines and other arylamine derivatives.[1] The application of this methodology to this compound enables the synthesis of novel 5-aminofuro[2,3-b]pyridine derivatives, which are of significant interest in medicinal chemistry.

Data Presentation: Representative Buchwald-Hartwig Amination of Bromopyridines

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ (5)(±)-BINAP (10)NaOBuᵗToluene80460[10]
22-BromopyridineBenzamide[Pd(cinnamyl)Cl]₂ (2.5) / Xantphos (7.5)XantphosDBUToluene1001887[11]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine or Amide (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., BINAP or Xantphos, 4 mol%)

  • Base (e.g., NaOBuᵗ or Cs₂CO₃, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand to a dry Schlenk tube.

  • Add this compound, the amine or amide, and the base.

  • Add the anhydrous, degassed solvent.

  • Seal the Schlenk tube and heat the reaction mixture with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite.

  • The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the crude product by column chromatography.

Mandatory Visualization:

Buchwald_Hartwig_Workflow Start Start: Inert Atmosphere Combine Combine: - this compound - Amine/Amide - Base - Pd-catalyst/Ligand - Solvent Start->Combine Heat Heat and Stir Combine->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Buchwald-Hartwig Amination Workflow

Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[12][13] This reaction is a powerful tool for the synthesis of substituted alkenes.[12] The vinylation of this compound via the Heck reaction provides access to 5-vinylfuro[2,3-b]pyridine derivatives, which can serve as versatile precursors for further synthetic manipulations.

Data Presentation: Representative Heck Coupling Reactions of Bromopyridines

EntryAryl HalideAlkeneCatalyst (mol%)BaseAdditiveSolventTemp (°C)Time (h)Yield (%)
12-Amino-5-bromopyridineStyrenePd(II)-complex 3 (0.25)Et₃NTBABDMF1301.595[14]
24-BromoanisoleStyrenePd(II)-complex 3 (0.25)Et₃NTBABDMF160 (MW)0.1287[14]

3 : A specific Pd(II)-complex described in the reference. TBAB : Tetrabutylammonium bromide

Experimental Protocol: General Procedure for Heck Coupling

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Solvent (e.g., DMF or Toluene)

  • Reaction vessel (e.g., sealed tube)

Procedure:

  • To a reaction vessel, add this compound, the palladium catalyst, and the ligand (if used).

  • Add the solvent, the base, and the alkene.

  • Seal the vessel and heat the reaction mixture with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Mandatory Visualization:

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-Br MigIns Migratory Insertion OxAdd->MigIns Alkene BetaHE β-Hydride Elimination MigIns->BetaHE RedElim Reductive Elimination BetaHE->RedElim Product RedElim->Pd0 Base

Heck Reaction Catalytic Cycle

Carbonylative Coupling

Palladium-catalyzed carbonylative coupling reactions introduce a carbonyl group between the aryl halide and the coupling partner.[15] These reactions, such as the carbonylative Suzuki coupling, provide a direct route to ketones. The carbonylative coupling of this compound with organoboronic acids under a carbon monoxide atmosphere yields 5-aroylfuro[2,3-b]pyridines, which are important scaffolds in medicinal chemistry.

Data Presentation: Representative Carbonylative Suzuki Coupling of Bromopyridines

EntryAryl HalideCoupling PartnerCatalystSolventTemp (°C)CO Pressure (bar)Time (h)Yield (%)
12-BromopyridinePhenylboronic acidPd/NHC in situ-----
22-BromopyridinePhenylboronic acidPdCl₂(PCy₃)₂Toluene120202088 (selectivity)[16]
34-BromopyridinePhenylboronic acidPdCl₂(PCy₃)₂Toluene120202062 (selectivity)[16]

Experimental Protocol: General Procedure for Carbonylative Suzuki Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PCy₃)₂, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene)

  • Carbon monoxide (CO) gas

  • Autoclave or high-pressure reaction vessel

Procedure:

  • To a high-pressure reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the vessel and purge with carbon monoxide gas several times.

  • Pressurize the vessel with carbon monoxide to the desired pressure.

  • Heat the reaction mixture with vigorous stirring.

  • Monitor the reaction progress by taking aliquots and analyzing by GC-MS or LC-MS.

  • Upon completion, cool the vessel to room temperature and carefully vent the CO gas in a fume hood.

  • Work-up the reaction mixture by diluting with an organic solvent, filtering, and washing with water.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Mandatory Visualization:

Carbonylative_Suzuki_Workflow Start Start: High-Pressure Vessel Combine Combine Reactants, Catalyst, Base, Solvent Start->Combine Purge Purge with CO Combine->Purge Pressurize Pressurize with CO Purge->Pressurize Heat Heat and Stir Pressurize->Heat Monitor Monitor Reaction Heat->Monitor CoolVent Cool and Vent CO Monitor->CoolVent Workup Work-up and Purification CoolVent->Workup Product Final Ketone Product Workup->Product

Carbonylative Suzuki Coupling Workflow

References

Application Notes and Protocols for the Functionalization of the Furan Ring of 5-Bromofuro[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the chemical modification of the furan ring of 5-Bromofuro[2,3-b]pyridine. The furo[2,3-b]pyridine scaffold is a key heterocyclic motif in medicinal chemistry, and the ability to selectively functionalize the furan ring opens up avenues for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The protocols outlined below are based on established synthetic methodologies for electron-rich heterocyclic systems.

C2-Lithiation and Electrophilic Quench

Direct ortho-metalation is a powerful strategy for the regioselective functionalization of heteroaromatic compounds. In the case of furo[2,3-b]pyridines, the C2 position of the furan ring is the most acidic proton, allowing for selective deprotonation with a strong organolithium base, followed by quenching with a suitable electrophile.

Experimental Protocol: C2-Deuteration of this compound

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

  • Deuterium oxide (D₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Dry, argon-flushed glassware

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF to a concentration of 0.2 M.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Add deuterium oxide (1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C2-deuterated product.

Data Presentation: Expected Outcomes for C2-Lithiation and Electrophilic Quench
ElectrophileReagentProductExpected Yield Range (%)
DeuterationD₂O2-Deutero-5-bromofuro[2,3-b]pyridine80-95
FormylationN,N-Dimethylformamide (DMF)5-Bromo-furo[2,3-b]pyridine-2-carbaldehyde60-80
CarboxylationCO₂ (gas)5-Bromo-furo[2,3-b]pyridine-2-carboxylic acid50-70
IodinationI₂5-Bromo-2-iodofuro[2,3-b]pyridine70-90
SilylationTrimethylsilyl chloride (TMSCl)5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine75-90

Note: Yields are estimated based on similar reactions with related heterocyclic compounds and may require optimization for this specific substrate.

Experimental Workflow: C2-Lithiation and Electrophilic Quench

G cluster_start Starting Material cluster_lithiation Lithiation cluster_quench Electrophilic Quench cluster_workup Workup & Purification cluster_product Product start This compound in Anhydrous THF lithiation Add n-BuLi -78 °C, 1h start->lithiation quench Add Electrophile (e.g., D₂O) -78 °C to RT lithiation->quench workup Aqueous Workup Extraction quench->workup purification Column Chromatography workup->purification product C2-Functionalized Product purification->product

Caption: C2-Lithiation and electrophilic quench workflow.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. The furan ring of this compound is susceptible to this electrophilic substitution, which is expected to occur at the C2 position.

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Dry, argon-flushed glassware

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C.

  • Slowly add phosphorus oxychloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • To this mixture, add a solution of this compound (1.0 eq) in 1,2-dichloroethane.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 5-Bromo-furo[2,3-b]pyridine-2-carbaldehyde.

Data Presentation: Expected Outcome for Vilsmeier-Haack Formylation
ProductExpected Yield Range (%)
5-Bromo-furo[2,3-b]pyridine-2-carbaldehyde50-70

Note: The yield is an estimate and may require optimization of reaction conditions such as temperature and reaction time.

Experimental Workflow: Vilsmeier-Haack Formylation

G cluster_reagent Vilsmeier Reagent Formation cluster_start Starting Material cluster_reaction Formylation Reaction cluster_workup Workup & Purification cluster_product Product reagent DMF + POCl₃ 0 °C reaction Combine and Heat 80 °C reagent->reaction start This compound start->reaction workup Hydrolysis & Neutralization reaction->workup purification Extraction & Chromatography workup->purification product 5-Bromo-furo[2,3-b]pyridine-2-carbaldehyde purification->product

Caption: Vilsmeier-Haack formylation workflow.

Friedel-Crafts Acylation

Friedel-Crafts acylation allows for the introduction of an acyl group onto the furan ring, typically at the C2 position, using an acylating agent and a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation of this compound

Materials:

  • This compound

  • Acetic anhydride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Dilute hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Dry, argon-flushed glassware

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.5 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C and slowly add acetic anhydride (1.2 eq) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and dilute HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the acylated product.

Data Presentation: Expected Outcome for Friedel-Crafts Acylation
Acylating AgentProductExpected Yield Range (%)
Acetic anhydride1-(5-Bromofuro[2,3-b]pyridin-2-yl)ethan-1-one40-60

Note: This reaction may require careful optimization of the Lewis acid and reaction temperature to avoid decomposition of the starting material.

Experimental Workflow: Friedel-Crafts Acylation

G cluster_activation Acylium Ion Formation cluster_start Starting Material cluster_reaction Acylation Reaction cluster_workup Workup & Purification cluster_product Product activation Acetic Anhydride + AlCl₃ 0 °C reaction Combine and Stir RT, 12-16h activation->reaction start This compound start->reaction workup Aqueous Quench & Extraction reaction->workup purification Chromatography workup->purification product C2-Acylated Product purification->product

Caption: Friedel-Crafts acylation workflow.

Mannich Aminomethylation

The Mannich reaction introduces an aminomethyl group onto the electron-rich furan ring. This reaction typically proceeds at the C2 position and provides a versatile handle for further synthetic transformations.

Experimental Protocol: Mannich Reaction of this compound

Materials:

  • This compound

  • Formaldehyde (aqueous solution, 37%)

  • Dimethylamine (aqueous solution, 40%)

  • Acetic acid

  • Ethanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add dimethylamine (2.5 eq) and formaldehyde (2.5 eq) to the solution.

  • Add a catalytic amount of acetic acid.

  • Heat the mixture to reflux and stir for 24 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Add saturated aqueous NaHCO₃ solution to the residue and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography to obtain the Mannich base.

Data Presentation: Expected Outcome for Mannich Reaction
AmineProductExpected Yield Range (%)
Dimethylamine1-(5-Bromofuro[2,3-b]pyridin-2-yl)-N,N-dimethylmethanamine30-50

Note: The yield of the Mannich reaction can be sensitive to the substrate and reaction conditions. The use of pre-formed Eschenmoser's salt may provide higher yields and milder reaction conditions.

Experimental Workflow: Mannich Aminomethylation

G cluster_start Starting Material & Reagents cluster_reaction Mannich Reaction cluster_workup Workup & Purification cluster_product Product start This compound Formaldehyde Dimethylamine reaction Reflux in Ethanol with Acetic Acid start->reaction workup Basification & Extraction reaction->workup purification Column Chromatography workup->purification product C2-Aminomethylated Product purification->product

Caption: Mannich aminomethylation workflow.

Application Notes and Protocols for the Biological Activity Screening of 5-Bromofuro[2,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the biological activities of novel 5-Bromofuro[2,3-b]pyridine analogs. This class of heterocyclic compounds has emerged as a promising scaffold in medicinal chemistry, demonstrating potential as anticancer, kinase inhibitory, and antimicrobial agents. The following sections detail experimental protocols for in vitro screening and present available quantitative data to facilitate structure-activity relationship (SAR) studies and guide further drug development efforts.

Anticancer and Kinase Inhibitory Activity

Substituted furo[2,3-b]pyridine derivatives have shown significant potential in oncology by targeting key regulators of the cell cycle and signaling pathways.[1] Analogs of this scaffold have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR), both of which are crucial in cancer cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the in vitro anticancer and kinase inhibitory activities of representative furo[2,3-b]pyridine analogs. It is important to note that while these compounds share the core furo[2,3-b]pyridine scaffold, the specific biological activities of 5-bromo substituted analogs may vary.

Table 1: In Vitro Anticancer Activity of Furo[2,3-b]pyridine Analogs (IC50 in µM)

CompoundSubstitution PatternHCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)A549 (Lung)Reference
Doxorubicin (Control) -40.064.824.758.1[1]
Compound 1 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile31.319.322.736.8[1]
Compound 4 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile49.055.544.870.7[1]
Compound 14 ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylateNote: Specific IC50 values not provided, but noted for potent CDK2 inhibition.[1]

Table 2: Kinase Inhibitory Activity of a Furo[2,3-b]pyridine Analog

CompoundTarget KinaseIC50 (µM)Assay TypeReference
Compound 14 CDK2/cyclin A20.93Biochemical
Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.[1]

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a positive control (e.g., Doxorubicin) for 48-72 hours.[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

The SRB assay is a colorimetric method that relies on the binding of the dye to cellular proteins.[3]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound incubation, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[3]

  • Washing: Wash the plates four times with 1% acetic acid to remove unbound dye.[3]

  • SRB Staining: Add 50-100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[3]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[3]

  • Absorbance Measurement: Measure the absorbance at 510 nm or 540 nm.[3][4]

This luminescent assay measures the amount of ADP produced in a kinase reaction.

Protocol:

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound (or DMSO as a control), 2 µL of CDK2/Cyclin A2 enzyme, and 2 µL of a substrate/ATP mixture.[5]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[6]

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6][7]

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[6][7]

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.[6]

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to detect and characterize kinase inhibitors.[8]

Protocol:

  • Reaction Setup: In a low-volume 384-well plate, add the test compound, EGFR enzyme, and a fluorescently labeled substrate.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate for 60 minutes at room temperature.[8]

  • Detection: Stop the reaction by adding an EDTA solution containing a europium-labeled antibody that specifically recognizes the phosphorylated substrate.[8]

  • TR-FRET Measurement: After a further incubation, measure the TR-FRET signal. Inhibition of EGFR activity results in a decrease in the FRET signal.

Signaling Pathway Visualization

Protein kinases are key components of signaling pathways that regulate cellular processes.[9][10] Dysregulation of these pathways is a hallmark of cancer.[11] Furo[2,3-b]pyridine analogs, by inhibiting kinases like CDK2 and EGFR, can modulate these pathways to exert their anticancer effects.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression CDK2_CyclinE CDK2/Cyclin E Cell_Cycle_Progression->CDK2_CyclinE G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition Proliferation_Survival Cell Proliferation & Survival G1_S_Transition->Proliferation_Survival 5_Bromofuro_pyridine This compound Analogs 5_Bromofuro_pyridine->EGFR 5_Bromofuro_pyridine->CDK2_CyclinE

Caption: EGFR and CDK2 signaling pathways and inhibition points.

Antimicrobial Activity

The pyridine nucleus is a common feature in many antimicrobial agents.[12] Fused heterocyclic systems containing pyridine, such as furo[2,3-b]pyridines, are therefore of interest for the development of new anti-infective drugs.

Quantitative Data Summary

Specific antimicrobial activity data for this compound analogs is not extensively available in the public domain. The following table provides a template for recording such data.

Table 3: In Vitro Antimicrobial Activity of this compound Analogs (MIC in µg/mL or Zone of Inhibition in mm)

Compound IDGram-Positive Bacteria (e.g., S. aureus)Gram-Negative Bacteria (e.g., E. coli)Fungi (e.g., C. albicans)
Analog 1
Analog 2
...
Control Drug
Experimental Protocols

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth).[13]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) which corresponds to approximately 1.5 x 10^8 CFU/mL.[14]

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.[15]

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.

  • Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.[16]

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the agar surface.[17]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk in millimeters.[14]

Experimental Workflow Visualization

G cluster_0 Inoculum Preparation cluster_1 Broth Microdilution cluster_2 Agar Disk Diffusion Start Bacterial Colony Suspension Bacterial Suspension Start->Suspension Standardization Standardize to 0.5 McFarland Suspension->Standardization Inoculation_Broth Inoculate Wells Standardization->Inoculation_Broth Plate_Inoculation Inoculate Agar Plate Standardization->Plate_Inoculation Serial_Dilution Serial Dilution of Compound in 96-well Plate Serial_Dilution->Inoculation_Broth Incubation_Broth Incubate (16-20h, 37°C) Inoculation_Broth->Incubation_Broth MIC_Determination Determine MIC Incubation_Broth->MIC_Determination Disk_Application Apply Compound-impregnated Disks Plate_Inoculation->Disk_Application Incubation_Agar Incubate (16-20h, 37°C) Disk_Application->Incubation_Agar Zone_Measurement Measure Zone of Inhibition (mm) Incubation_Agar->Zone_Measurement

Caption: Workflow for antimicrobial susceptibility testing.

References

The Strategic Use of 5-Bromofuro[2,3-b]pyridine in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Bromofuro[2,3-b]pyridine has emerged as a versatile and highly valuable building block in the synthesis of novel and complex heterocyclic compounds. Its unique fused ring system, an isostere of azaindole, combined with the strategically placed bromine atom, allows for facile functionalization through a variety of palladium-catalyzed cross-coupling reactions. This application note details protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions utilizing this compound as a key starting material. These methodologies provide a robust platform for the generation of diverse molecular architectures with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors.

Introduction

The furo[2,3-b]pyridine scaffold is of growing interest in drug discovery, notably as a hinge-binding motif in kinase inhibitors.[1] The strategic introduction of a bromine atom at the 5-position provides a reactive handle for the construction of carbon-carbon and carbon-nitrogen bonds, enabling extensive structure-activity relationship (SAR) studies. This document provides detailed experimental protocols and representative data for the application of this compound in the synthesis of novel 5-aryl, 5-alkynyl, and 5-amino substituted furo[2,3-b]pyridine derivatives.

Application 1: Synthesis of 5-Aryl-furo[2,3-b]pyridines via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the furo[2,3-b]pyridine core.

Quantitative Data Summary
EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)901685
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)901682
33,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)901688
4Thiophen-2-ylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2.0)DME/H₂O (3:1)851279

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.), and potassium phosphate (2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane and water (4:1 mixture, 0.1 M solution relative to the starting bromide) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents This compound Arylboronic Acid Pd(PPh₃)₄ K₃PO₄ solvent Add Degassed Dioxane/H₂O reagents->solvent Inert Atmosphere heating Heat to 90°C Stir for 16h solvent->heating extraction Dilute with H₂O Extract with EtOAc heating->extraction Cool to RT purification Column Chromatography extraction->purification Isolate Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Application 2: Synthesis of 5-Alkynyl-furo[2,3-b]pyridines via Sonogashira Coupling

The Sonogashira coupling enables the introduction of terminal alkynes, providing a gateway to a variety of further transformations and the synthesis of linear, rigid heterocyclic structures.

Quantitative Data Summary
EntryTerminal AlkyneCatalyst System (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3) / CuI (5)Et₃N (2.0)DMF80591
2Propargyl alcoholPdCl₂(PPh₃)₂ (3) / CuI (5)Et₃N (2.0)THFRT1883
3TrimethylsilylacetylenePd(PPh₃)₄ (5) / CuI (3)Et₃N (2.0)THF601289
41-HeptynePdCl₂(PPh₃)₂ (3) / CuI (5)Et₃N (2.0)DMF70885

Note: Yields are representative and based on similar substrates.[2] Actual yields may vary.

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a degassed solution of this compound (1.0 equiv.) in a mixture of THF and triethylamine (4:2 mL), add Pd(PPh₃)₄ (0.05 equiv.) and CuI (0.03 equiv.).[3]

  • Alkyne Addition: After degassing the reaction mixture for 5 minutes at room temperature, add the terminal alkyne (1.2 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours, or heat as indicated in the table above. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired 5-alkynyl-furo[2,3-b]pyridine.

Sonogashira_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex Oxidative Addition Complex pd0->pd_complex Oxidative Addition transmetalation Transmetalation Intermediate pd_complex->transmetalation Transmetalation product_complex Product Complex transmetalation->product_complex cis-trans Isomerization product_complex->pd0 Reductive Elimination product 5-Alkynyl-furo[2,3-b]pyridine product_complex->product start This compound start->pd_complex cu_cycle Copper Cycle cu_cycle->transmetalation

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

Application 3: Synthesis of 5-Amino-furo[2,3-b]pyridines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a versatile route to C-N bond formation, allowing for the introduction of a diverse range of primary and secondary amines at the 5-position of the furo[2,3-b]pyridine core.

Quantitative Data Summary
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene1101888
2MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1001292
3n-ButylaminePd(OAc)₂ (1)RuPhos (2)NaOtBu (1.5)Toluene90885
4CyclohexylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF701281

Note: Conditions are based on established methodologies for similar bromopyridine substrates and may require optimization.[4]

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 equiv.), the appropriate phosphine ligand (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.). Add anhydrous toluene (0.1 M solution relative to the starting bromide).

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[5]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Purification: Wash the filtrate with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Biological Relevance: Furo[2,3-b]pyridines as Kinase Inhibitors

Novel heterocycles derived from this compound have shown significant promise as potent and selective kinase inhibitors. For instance, derivatives of this scaffold have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and IκB Kinase α (IKKα), both of which are critical regulators of cell cycle progression and inflammatory responses, respectively.

CDK2 Signaling Pathway

CDK2, in complex with Cyclin E and Cyclin A, plays a pivotal role in the G1/S transition of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylates pRb p-Rb Rb_E2F->pRb Releases E2F E2F pRb->E2F S_phase_genes S-Phase Gene Transcription E2F->S_phase_genes Activates CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates CyclinE_CDK2->pRb Hyperphosphorylates Inhibitor Furo[2,3-b]pyridine Derivative Inhibitor->CyclinE_CDK2

Caption: Inhibition of the CDK2 signaling pathway at the G1/S checkpoint.

Non-Canonical NF-κB Signaling Pathway

IKKα is a key kinase in the non-canonical NF-κB signaling pathway, which is involved in the development and maintenance of lymphoid organs and B-cell maturation. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.

IKK_alpha_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNFR family (e.g., LTβR, BAFF-R) NIK NIK (stabilized) Receptor->NIK Activates IKK_alpha IKKα NIK->IKK_alpha Phosphorylates & Activates p100_RelB p100-RelB Complex IKK_alpha->p100_RelB Phosphorylates p100 p52_RelB p52-RelB Heterodimer p100_RelB->p52_RelB p100 processing to p52 Gene_Transcription Target Gene Transcription p52_RelB->Gene_Transcription Translocates & Activates Inhibitor Furo[2,3-b]pyridine Derivative Inhibitor->IKK_alpha

Caption: Inhibition of the non-canonical NF-κB pathway via IKKα.[6]

Conclusion

This compound is a highly effective and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and adaptable methods for the functionalization of the furo[2,3-b]pyridine core. The resulting derivatives are of significant interest to the medicinal chemistry community, particularly for the development of targeted kinase inhibitors for the treatment of cancer and inflammatory diseases. The provided protocols and data serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromofuro[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 5-Bromofuro[2,3-b]pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing this compound?

A1: A prevalent and effective method involves a two-step sequence: a Palladium-catalyzed Sonogashira cross-coupling reaction followed by a copper-catalyzed intramolecular cyclization. This approach offers versatility and allows for the introduction of various substituents. Alternative routes include Nucleophilic Aromatic Substitution (SNAr) followed by cyclization and synthesis from pyridine N-oxides.

Q2: I am experiencing low yields in the Sonogashira coupling step. What are the likely causes?

A2: Low yields in the Sonogashira coupling of bromopyridines are often attributed to several factors. The electron-donating nature of substituents on the pyridine ring can decrease its reactivity. Catalyst deactivation is another common issue, where the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Furthermore, the presence of oxygen can oxidize the active Pd(0) catalyst. Ensuring anhydrous and degassed solvents and reagents is critical for success.[1]

Q3: My copper-catalyzed cyclization is not proceeding to completion. What should I investigate?

A3: Incomplete cyclization can be due to several factors. The purity of the starting 2-alkynyl-3-hydroxypyridine is crucial, as impurities can interfere with the copper catalyst. The choice of copper salt and base, as well as the reaction temperature, are also critical parameters that may require optimization. The presence of coordinating species in the reaction mixture can also sequester the copper catalyst and hinder the reaction.

Q4: What are the common side products in the synthesis of this compound?

A4: In the Sonogashira coupling step, a common side product is the homocoupling of the terminal alkyne (Glaser coupling), especially when a copper co-catalyst is used. During the cyclization, incomplete reaction will leave the starting 2-alkynyl-3-hydroxypyridine as the main impurity. Depending on the reaction conditions, dimerization or polymerization of the starting materials or product can also occur.

Q5: How can I best purify the final this compound product?

A5: Purification is typically achieved by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes.[2] Depending on the purity of the crude product, recrystallization from a suitable solvent system can also be an effective final purification step.

Troubleshooting Guides

Issue 1: Low Yield in Sonogashira Coupling of 2,5-Dibromo-3-hydroxypyridine with a Terminal Alkyne
Potential Cause Troubleshooting & Optimization
Catalyst Inactivity/Deactivation Ensure the palladium catalyst and phosphine ligands are fresh. Use bulky, electron-rich phosphine ligands which can be beneficial for electron-rich substrates.[1] Perform the reaction under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[1]
Suboptimal Reaction Conditions Screen different bases (e.g., Et3N, DBU, Cs2CO3). Ensure the base is anhydrous. Optimize the reaction temperature; while heating is often necessary, excessive heat can lead to catalyst decomposition.[1]
Poor Reagent Quality Use freshly distilled and degassed solvents (e.g., THF, DMF). Ensure the alkyne is pure and free of moisture.
Alkyne Homocoupling (Glaser Coupling) If significant homocoupling is observed, consider a copper-free Sonogashira protocol.
Issue 2: Inefficient Intramolecular Cyclization
Potential Cause Troubleshooting & Optimization
Inactive Copper Catalyst Use a fresh, high-purity source of copper(I) iodide. Ensure the reaction is performed under an inert atmosphere to prevent oxidation to inactive Cu(II).
Incorrect Base Triethylamine is commonly used as the base for this reaction. Ensure it is dry and used in sufficient quantity.
Low Reaction Temperature The reaction typically requires heating. If the reaction is sluggish, consider increasing the temperature incrementally (e.g., from 70°C to 80-90°C), while monitoring for potential decomposition.
Starting Material Purity Impurities from the previous Sonogashira step can inhibit the copper catalyst. Ensure the 2-alkynyl-3-hydroxypyridine intermediate is sufficiently pure before proceeding.

Data Presentation

Table 1: Effect of Reaction Parameters on Sonogashira Coupling Yield for 2-Amino-3-bromopyridines

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(CF3COO)2 (2.5)PPh3 (5)Et3NDMF100396
2Pd(OAc)2 (2.5)PPh3 (5)Et3NDMF100392
3PdCl2(PPh3)2 (2.5)-Et3NDMF100385
4Pd(CF3COO)2 (2.5)PPh3 (5)K2CO3DMF100375
5Pd(CF3COO)2 (2.5)PPh3 (5)Et3NDioxane100388
6Pd(CF3COO)2 (2.5)PPh3 (5)Et3NDMF80381

Data adapted from a study on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes, which serves as a model for the synthesis of the this compound precursor.[3]

Experimental Protocols

Route 1: Sonogashira Coupling and Intramolecular Cyclization

This route is a common and effective method for the synthesis of this compound.

Step 1: Sonogashira Coupling of a Dihalogenated Pyridine with (Trimethylsilyl)acetylene

This is a representative protocol and may require optimization for specific substrates.

  • To a degassed solution of the dihalogenated pyridine (e.g., 2,5-dibromo-3-hydroxypyridine) (1.0 equiv) in a suitable solvent such as a mixture of THF and Et3N (e.g., 2:1 ratio), add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv) and copper(I) iodide (0.1 equiv).[4]

  • Degas the mixture again for 5-10 minutes.

  • Add (trimethylsilyl)acetylene (1.1 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) and monitor its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-((trimethylsilyl)ethynyl)-5-bromo-3-hydroxypyridine.

Step 2: Deprotection and Intramolecular Cyclization

  • To a solution of the 2-((trimethylsilyl)ethynyl)-5-bromo-3-hydroxypyridine (1.0 equiv) in ethanol (e.g., 0.5 M), add copper(I) iodide (0.05 equiv) and triethylamine (excess, e.g., 5-10 equiv).[2]

  • Stir the resulting mixture at 70°C for 3 hours.[2]

  • Allow the reaction mixture to cool to room temperature and concentrate to dryness.

  • Dissolve the residue in a suitable organic solvent (e.g., toluene or ethyl acetate).

  • Wash the organic solution sequentially with dilute acid (e.g., 0.1 N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., 20% ethyl acetate in hexanes) to yield this compound as a solid.[2]

Mandatory Visualization

G cluster_prep Preparation of Starting Materials cluster_sonogashira Step 1: Sonogashira Coupling cluster_cyclization Step 2: Cyclization SM1 2,5-Dibromo-3-hydroxypyridine Sonogashira Sonogashira Coupling (Pd Catalyst, CuI, Base) SM1->Sonogashira SM2 (Trimethylsilyl)acetylene SM2->Sonogashira Intermediate 2-((Trimethylsilyl)ethynyl)- 5-bromo-3-hydroxypyridine Sonogashira->Intermediate Cyclization Intramolecular Cyclization (CuI, Base) Intermediate->Cyclization Product This compound Cyclization->Product

Caption: Synthetic workflow for this compound.

G Start Low Yield of This compound CheckStep Identify Problematic Step: Sonogashira or Cyclization? Start->CheckStep SonogashiraTroubleshoot Troubleshoot Sonogashira: - Catalyst activity - Reaction conditions - Reagent purity CheckStep->SonogashiraTroubleshoot Sonogashira CyclizationTroubleshoot Troubleshoot Cyclization: - Catalyst activity - Base and Temperature - Starting material purity CheckStep->CyclizationTroubleshoot Cyclization Optimize Systematically Optimize Reaction Parameters SonogashiraTroubleshoot->Optimize CyclizationTroubleshoot->Optimize Purify Re-evaluate Purification Strategy Optimize->Purify End Improved Yield Purify->End

Caption: Troubleshooting logic for low yield synthesis.

References

Technical Support Center: Purification of 5-Bromofuro[2,3-b]pyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the purification of 5-Bromofuro[2,3-b]pyridine using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Compound elutes too quickly (High Rf value) The mobile phase is too polar.Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
Compound elutes too slowly or not at all (Low Rf value) The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the polar solvent.[1]
Poor separation of this compound from impurities - Inappropriate mobile phase polarity.- Column overloading.- Column channeling.- Optimize the mobile phase using Thin Layer Chromatography (TLC) to achieve a baseline separation of spots.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any cracks or channels.
Tailing of the product spot on TLC and broad peaks from the column The compound, being a pyridine derivative, is basic and can interact strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[2][3]
The compound appears to be decomposing on the column This compound may be sensitive to the acidic nature of silica gel.- Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine.[4]- Consider using an alternative, less acidic stationary phase like neutral alumina.[1][5]
Co-elution with a closely related impurity The selectivity of the solvent system is insufficient.Try a different solvent system. For instance, if using hexane/ethyl acetate, consider trying dichloromethane/methanol or toluene/acetone to alter the separation selectivity. A longer column may also improve resolution.[4]
Crystallization of the product in the column or tubing The compound has low solubility in the mobile phase.- Choose a mobile phase in which the compound is more soluble.- If the compound is loaded in a different solvent than the mobile phase, ensure it is miscible and does not cause precipitation upon introduction to the column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the purification of this compound on a silica gel column?

A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate. A common starting ratio is 20% ethyl acetate in hexanes.[6] It is highly recommended to first determine the optimal solvent system by running a TLC of the crude mixture.

Q2: How do I determine the optimal mobile phase using TLC?

Prepare several TLC chambers with different ratios of your chosen solvents (e.g., 10%, 20%, 30% ethyl acetate in hexanes). Spot your crude mixture on separate TLC plates and develop them in these chambers. The ideal mobile phase will give your desired product, this compound, an Rf value of approximately 0.2-0.4.[2][7] This range generally provides the best separation from impurities.

Q3: My this compound is streaking on the TLC plate. What can I do?

Streaking is often due to the basic nature of the pyridine nitrogen interacting with the acidic silica gel. To resolve this, add a small amount (0.1-1%) of a basic modifier like triethylamine to your TLC developing solvent and your column's mobile phase.[3]

Q4: How much silica gel should I use for my column?

A general rule of thumb is to use a silica gel to crude product weight ratio of 50:1 to 100:1. For difficult separations, a higher ratio may be necessary.

Q5: What is "dry loading" and when should I use it for this compound?

Dry loading involves pre-adsorbing the crude product onto a small amount of silica gel before loading it onto the column.[8][9][10] This is the recommended method if your crude this compound is not very soluble in the mobile phase or if you need to load a larger quantity of material. It helps to ensure a narrow band at the start of the chromatography, leading to better separation.

Q6: How can I confirm the purity of my collected fractions?

The purity of the fractions should be monitored by TLC. Spot a small amount from each fraction onto a TLC plate and develop it in the mobile phase used for the column. Combine the fractions that show a single spot corresponding to the Rf of pure this compound.[3][10] After combining the pure fractions and evaporating the solvent, confirm the structure and purity of the final product using analytical techniques such as NMR, LC-MS, or melting point analysis.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Triethylamine

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • TLC plates, chamber, and UV lamp

  • Collection tubes

  • Rotary evaporator

2. Preparation of the Mobile Phase:

  • Based on preliminary TLC analysis, prepare a suitable mobile phase. A common eluent is 20% ethyl acetate in hexanes.[6]

  • To this mixture, add 0.1-1% (v/v) of triethylamine to prevent peak tailing.[2]

3. Column Packing:

  • Securely clamp the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.[11]

  • Add a thin layer of sand (approximately 1 cm) over the plug.[11]

  • Prepare a slurry of silica gel in the mobile phase.

  • Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.[7]

  • Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disturbance.[11]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

4. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[8][10]

  • Carefully add this powder to the top of the packed column.[7]

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.

  • Begin eluting the column, collecting the eluent in fractions of a suitable volume (e.g., 10-20 mL).

  • Maintain a constant level of solvent above the silica gel bed throughout the elution process.

6. Monitoring and Work-up:

  • Monitor the collected fractions by TLC to identify those containing the pure product.[10]

  • Combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Purification collect Collect Fractions & Monitor by TLC start->collect problem Problem Identified? poor_sep Poor Separation problem->poor_sep Yes no_elution Compound Not Eluting problem->no_elution Yes tailing Peak Tailing / Streaking problem->tailing Yes decomposition Decomposition on Column problem->decomposition Yes end Pure Product Obtained problem->end No solution_sep Optimize Mobile Phase via TLC Reduce Sample Load poor_sep->solution_sep solution_elution Increase Mobile Phase Polarity no_elution->solution_elution solution_tailing Add Triethylamine to Mobile Phase tailing->solution_tailing solution_decomp Deactivate Silica or Use Alumina decomposition->solution_decomp solution_sep->start Re-run solution_elution->start Re-run solution_tailing->start Re-run solution_decomp->start Re-run collect->problem

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Overcoming Challenges in the Bromination of Furo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the bromination of furo[2,3-b]pyridine. This valuable heterocyclic scaffold is a key component in many pharmaceutical compounds, and efficient, selective bromination is often a critical step in their synthesis.

Frequently Asked questions (FAQs)

Q1: What are the most common challenges encountered during the bromination of furo[2,3-b]pyridine?

A1: The most frequent challenges include poor regioselectivity between the C3 and C5 positions, over-bromination leading to di- or poly-brominated products, and low yields of the desired brominated isomer. Purifying the desired product from a mixture of isomers and byproducts can also be a significant hurdle.

Q2: Which brominating agents are typically used for furo[2,3-b]pyridine?

A2: N-Bromosuccinimide (NBS) is the most commonly employed reagent for the electrophilic bromination of electron-rich heterocycles like furo[2,3-b]pyridine.[1] Molecular bromine (Br₂) can also be used, but it is often less selective and can lead to a higher degree of over-bromination.[2][3]

Q3: What are the key factors influencing the regioselectivity of bromination on the furo[2,3-b]pyridine core?

A3: The primary factors influencing regioselectivity are the choice of brominating agent, the solvent, and the reaction temperature. The electronic properties of the furo[2,3-b]pyridine ring system inherently favor electrophilic attack at the electron-rich furan ring, specifically at the C3 position. However, the pyridine nitrogen can influence the overall reactivity and selectivity.

Q4: How can I minimize the formation of di-brominated byproducts?

A4: To minimize over-bromination, it is crucial to use a stoichiometric amount of the brominating agent (typically 1.0 to 1.1 equivalents). Adding the brominating agent portion-wise over a period of time, rather than all at once, can also help to control the reaction and reduce the formation of multiple brominated species. Monitoring the reaction closely by TLC or LC-MS is essential to stop the reaction once the starting material is consumed.

Troubleshooting Guide

Issue 1: Poor Regioselectivity (Mixture of 3-bromo and 5-bromo isomers)
Possible Cause Troubleshooting Steps & Recommendations
Reaction Temperature Too High High temperatures can lead to a loss of selectivity. It is recommended to perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetically controlled product.
Inappropriate Solvent The polarity of the solvent can significantly impact the selectivity. For electrophilic aromatic bromination with NBS, polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often preferred.[4] It is advisable to screen a range of solvents to find the optimal conditions for the desired isomer.
Highly Reactive Brominating Agent Molecular bromine (Br₂) is generally more reactive and less selective than NBS. Using NBS often provides better control over the regioselectivity.
Substituent Effects If the furo[2,3-b]pyridine core is already substituted, the electronic and steric properties of the existing substituent will direct the position of bromination. Electron-donating groups will generally direct ortho- and para-, while electron-withdrawing groups will direct meta- relative to their position.
Issue 2: Low Yield of the Desired Brominated Product
Possible Cause Troubleshooting Steps & Recommendations
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material has been fully consumed before workup. If the reaction is sluggish, a slight increase in temperature or extended reaction time may be necessary.
Degradation of Starting Material or Product Furo[2,3-b]pyridine and its derivatives can be sensitive to harsh reaction conditions. Avoid excessively high temperatures and prolonged reaction times. Ensure the workup procedure is not overly acidic or basic.
Moisture in the Reaction N-Bromosuccinimide can react with water. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used to prevent the decomposition of the reagent and unwanted side reactions.
Sub-optimal Workup and Purification The workup procedure should be designed to effectively remove unreacted reagents and byproducts. Purification by column chromatography may be necessary to isolate the desired product from isomeric byproducts. A careful selection of the mobile phase is critical for achieving good separation.
Issue 3: Formation of Multiple Brominated Products (Over-bromination)
Possible Cause Troubleshooting Steps & Recommendations
Excess Brominating Agent Use a precise stoichiometric amount (1.0-1.1 equivalents) of the brominating agent. Carefully weigh the reagents to avoid adding an excess.
Rapid Addition of Brominating Agent Add the brominating agent slowly and in portions to the reaction mixture. This helps to maintain a low concentration of the brominating agent at any given time, reducing the likelihood of multiple brominations.
High Reaction Temperature Higher temperatures can increase the rate of reaction and lead to over-bromination. Conducting the reaction at a lower temperature can provide better control.
Prolonged Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the formation of di- and poly-brominated products.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Bromination of Furo[2,3-b]pyridine with NBS

This protocol is a general guideline and may require optimization for specific substituted furo[2,3-b]pyridines.

Materials:

  • Furo[2,3-b]pyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Dissolve furo[2,3-b]pyridine (1.0 eq) in anhydrous acetonitrile or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution over a period of 15-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.

  • Add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired brominated furo[2,3-b]pyridine isomer.

Visualizations

Experimental Workflow for Bromination of Furo[2,3-b]pyridine

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve Furo[2,3-b]pyridine in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_nbs Add NBS (portion-wise) cool->add_nbs monitor Monitor Reaction (TLC/LC-MS) add_nbs->monitor quench Quench with Na2S2O3 monitor->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Isolated Product purify->end

Caption: Workflow for the bromination of furo[2,3-b]pyridine.

Troubleshooting Decision Tree for Furo[2,3-b]pyridine Bromination

troubleshooting_tree cluster_issues Identify Primary Issue cluster_selectivity Solutions for Poor Regioselectivity cluster_yield Solutions for Low Yield cluster_overbromination Solutions for Over-bromination start Problem with Bromination issue_selectivity Poor Regioselectivity? start->issue_selectivity issue_yield Low Yield? start->issue_yield issue_overbromination Over-bromination? start->issue_overbromination sel_temp Lower Reaction Temperature issue_selectivity->sel_temp Yes sel_solvent Screen Solvents (e.g., MeCN, DMF) issue_selectivity->sel_solvent Yes sel_reagent Use NBS instead of Br2 issue_selectivity->sel_reagent Yes yield_monitor Monitor Reaction More Closely issue_yield->yield_monitor Yes yield_conditions Use Milder Conditions issue_yield->yield_conditions Yes yield_workup Optimize Workup & Purification issue_yield->yield_workup Yes anhydrous anhydrous issue_yield->anhydrous Yes over_stoich Use Stoichiometric NBS (1.0-1.1 eq) issue_overbromination->over_stoich Yes over_addition Add NBS Slowly/Portion-wise issue_overbromination->over_addition Yes over_temp Lower Reaction Temperature issue_overbromination->over_temp Yes over_time Reduce Reaction Time issue_overbromination->over_time Yes yield_anhydrous Ensure Anhydrous Conditions

Caption: Decision tree for troubleshooting furo[2,3-b]pyridine bromination.

References

Technical Support Center: Optimization of Reaction Conditions for 5-Bromofuro[2,3-b]pyridine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions with 5-Bromofuro[2,3-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions used for the functionalization of this compound?

A1: The most common palladium-catalyzed cross-coupling reactions for the functionalization of this compound and similar aryl bromides include Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the 5-position of the furo[2,3-b]pyridine core.

Q2: I am observing a low yield in my Suzuki-Miyaura coupling reaction with this compound. What are the potential causes and solutions?

A2: Low yields in Suzuki-Miyaura couplings of bromopyridine derivatives are often due to catalyst deactivation, inefficient transmetalation, or side reactions. The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1][2] To address this, consider screening bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can protect the palladium center.[1][3] Optimizing the base (e.g., using a stronger base like K₃PO₄ or Cs₂CO₃), solvent, and temperature is also crucial.[1][2] Additionally, ensure the quality of your boronic acid or ester to avoid issues with protodeboronation.

Q3: What are the key parameters to consider when optimizing a Sonogashira coupling with this compound?

A3: For a successful Sonogashira coupling, the choice of catalyst system (palladium source and copper(I) co-catalyst), base, and solvent are critical. A common system involves a Pd(II) catalyst, a phosphine ligand, and a copper(I) salt (e.g., CuI) in the presence of an amine base like triethylamine (Et₃N) in a solvent such as DMF.[4][5] The reaction temperature and time also play a significant role in achieving high yields.

Q4: How can I minimize side product formation, such as homocoupling, in my coupling reactions?

A4: Homocoupling of the coupling partner (e.g., boronic acid in Suzuki reactions or the organostannane in Stille reactions) is a common side reaction, often promoted by the presence of oxygen.[2][6] To minimize this, it is essential to thoroughly degas all solvents and the reaction mixture and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.

Q5: Are there any specific safety precautions I should take when working with the reagents for these coupling reactions?

A5: Yes, many of the reagents used in these reactions are hazardous. Organotin compounds used in Stille couplings are highly toxic.[6] Palladium catalysts can be flammable and toxic. Many solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent before use, and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is a common issue in cross-coupling reactions. The following guide provides a systematic approach to troubleshooting low yields.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield Observed check_catalyst 1. Check Catalyst System - Catalyst activity - Ligand choice - Catalyst loading start->check_catalyst check_conditions 2. Evaluate Reaction Conditions - Base selection - Solvent choice - Temperature and time check_catalyst->check_conditions solution_catalyst Solution: - Screen different Pd sources and ligands (e.g., Buchwald ligands). - Increase catalyst loading. check_catalyst->solution_catalyst check_reagents 3. Verify Reagent Quality - Purity of this compound - Purity of coupling partner - Anhydrous solvents and reagents check_conditions->check_reagents solution_conditions Solution: - Screen different bases (e.g., K₃PO₄, Cs₂CO₃). - Use aprotic polar solvents (e.g., Dioxane, DMF). - Increase temperature. check_conditions->solution_conditions side_reactions 4. Investigate Side Reactions - Homocoupling - Protodeboronation (Suzuki) - Dehalogenation check_reagents->side_reactions solution_reagents Solution: - Purify starting materials. - Use fresh, high-purity coupling partners. - Ensure solvents are properly dried. check_reagents->solution_reagents solution_side_reactions Solution: - Thoroughly degas the reaction mixture. - Use anhydrous conditions. - Consider more stable coupling partners (e.g., boronic esters). side_reactions->solution_side_reactions

Caption: A systematic workflow for troubleshooting low product yield.

Issue 2: Formation of Significant Byproducts

The presence of byproducts can complicate purification and reduce the yield of the desired product.

Common ByproductPotential CauseRecommended Solution
Homocoupling Product Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) during the reaction.
Protodeboronation Product (Suzuki) Instability of the boronic acid, often in the presence of aqueous bases.Use a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt. Alternatively, use anhydrous reaction conditions.
Dehalogenated Starting Material Presence of a hydride source or catalyst-mediated side reaction.Ensure solvents are not a source of hydrides. Optimize the reaction conditions to favor the cross-coupling pathway.
Palladium Black Catalyst decomposition.Use a suitable ligand to stabilize the palladium catalyst. Ensure the reaction temperature is not too high.

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions with this compound. These should be considered as starting points and may require optimization for specific substrates.

Suzuki-Miyaura Coupling

General Experimental Workflow for Suzuki-Miyaura Coupling

SuzukiWorkflow setup Reaction Setup - Add this compound, boronic acid/ester, base, catalyst, and ligand to a dry flask. degas Degas Mixture - Purge with inert gas (Ar or N₂) for 15-30 min. setup->degas solvent Add Solvent - Add degassed solvent(s) via syringe. degas->solvent heat Heat Reaction - Heat to the desired temperature with vigorous stirring. solvent->heat monitor Monitor Progress - Use TLC or LC-MS to track the reaction. heat->monitor workup Work-up - Cool, dilute with organic solvent, wash with water/brine. monitor->workup purify Purification - Dry the organic layer and purify by column chromatography. workup->purify

Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.

Protocol:

  • To a dry Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and the ligand (e.g., SPhos, 2-6 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent (e.g., dioxane/water mixture) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

Protocol:

  • To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add the degassed solvent (e.g., DMF or THF) and the amine base (e.g., Et₃N, 2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction at the desired temperature (room temperature to 100 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up the reaction by diluting with an organic solvent, washing with water and brine, drying the organic layer, and concentrating.

  • Purify the product by column chromatography.

Quantitative Data

The following tables summarize the effects of various reaction parameters on the yield of cross-coupling reactions with bromopyridine substrates, which can serve as a guide for optimizing reactions with this compound.

Table 1: Effect of Catalyst and Ligand on Suzuki-Miyaura Coupling Yield

Catalyst (mol%)Ligand (mol%)Typical Yield Range (%)Notes
Pd(OAc)₂ (2-5)PPh₃ (4-10)Low to ModerateProne to catalyst deactivation with pyridinic substrates.[2]
Pd₂(dba)₃ (1-3)SPhos (2-6)Moderate to HighBulky, electron-rich ligand helps to stabilize the catalyst and promote reductive elimination.[2]
Pd(dppf)Cl₂ (2-5)-Moderate to HighOften a good starting point for heteroaromatic couplings.[7]
Pd(PPh₃)₄ (2-5)-ModerateA common and readily available catalyst.

Table 2: Effect of Base and Solvent on Suzuki-Miyaura Coupling Yield

Base (equiv.)SolventTypical Yield Range (%)Notes
K₂CO₃ (2-3)Toluene/H₂OModerate to HighA common and cost-effective choice.[2]
K₃PO₄ (2-3)DioxaneHigh to ExcellentOften provides higher yields for challenging substrates.[1]
Cs₂CO₃ (2-3)DioxaneHigh to ExcellentOften provides higher yields but is more expensive.[2]
Na₂CO₃ (2-3)DME/H₂OModerateAnother common and mild base.

Table 3: Conditions for Sonogashira Coupling of Bromopyridines

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range (%)
Pd(PPh₃)₄ / CuIEt₃NDMF80-10070-95
PdCl₂(PPh₃)₂ / CuIEt₃NTHFRoom Temp - 6065-90
Pd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF10072-96[4]

Table 4: Conditions for Buchwald-Hartwig Amination of Bromopyridines

Palladium SourceLigandBaseSolventTemperature (°C)Typical Yield Range (%)
Pd₂(dba)₃BINAPNaOtBuToluene80-11060-90[8]
Pd(OAc)₂XPhosK₃PO₄t-BuOH80-10070-95
[Pd(allyl)Cl]₂t-BuXPhosNaOtBuToluene10075-95[9]

Signaling Pathways and Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the key cross-coupling reactions. Understanding these cycles can aid in troubleshooting.

Catalytic Cycle for Suzuki-Miyaura Coupling

SuzukiCycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar = Furo[2,3-b]pyridyl X = Br pd2_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'-B(OR)₃⁻) pd2_complex->transmetalation + Ar'B(OH)₂ + Base diaryl_pd2 Ar-Pd(II)-Ar'(L₂) transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Reforms Catalyst product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

SonogashiraCycle

References

Identifying and minimizing side products in 5-Bromofuro[2,3-b]pyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromofuro[2,3-b]pyridine in various chemical reactions. The focus is on identifying and minimizing common side products to improve reaction efficiency and product purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound, particularly in the context of palladium-catalyzed cross-coupling reactions.

Issue 1: Low Yield of Desired Cross-Coupling Product and Presence of Dehalogenated Furo[2,3-b]pyridine

  • Symptom: Analysis of the crude reaction mixture (e.g., by LC-MS or GC-MS) shows a significant amount of furo[2,3-b]pyridine (mass = 119.12 g/mol ) alongside the unreacted starting material and the desired product.

  • Possible Cause: Premature removal of the bromine atom from this compound, a side reaction known as dehalogenation or hydrodehalogenation. This is a common side reaction in palladium-catalyzed cross-coupling processes.

  • Suggested Solutions:

    • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand can significantly influence the rate of dehalogenation. Highly active, electron-rich, and bulky phosphine ligands can sometimes promote this side reaction. Consider screening different ligands, including less electron-rich options.

    • Base Selection: Strong bases, especially alkoxides like sodium tert-butoxide, in the presence of a hydrogen source (e.g., solvent, water, or the amine in Buchwald-Hartwig reactions), can increase the rate of dehalogenation. Consider using weaker, non-nucleophilic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

    • Solvent Choice: Solvents that can act as hydrogen donors, such as alcohols (e.g., methanol, ethanol), can contribute to the formation of the dehalogenated byproduct. Switching to aprotic solvents like dioxane, toluene, or THF is often beneficial.

    • Temperature Control: Higher reaction temperatures can accelerate side reactions. It is advisable to run the reaction at the lowest temperature that allows for a reasonable conversion rate of the starting material.

    • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent the formation of palladium-hydride species from sources like moisture, which can lead to dehalogenation.

Issue 2: Formation of Homocoupled Side Products

  • Symptom:

    • In Suzuki-Miyaura reactions, the formation of a symmetrical biaryl derived from the boronic acid coupling partner is observed.

    • In Sonogashira reactions, the formation of a symmetrical diyne from the terminal alkyne (Glaser coupling) is detected.

  • Possible Cause:

    • Oxygen-Mediated Homocoupling: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.

    • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt is used as a precatalyst, it can directly react with the boronic acid to generate the homocoupled product before the catalytic cycle is fully established.

    • Copper-Catalyzed Alkyne Homocoupling: In Sonogashira reactions, the copper(I) co-catalyst can promote the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.

  • Suggested Solutions:

    • Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction to minimize oxygen levels.

    • Use of Pd(0) Precatalysts: Employing a Pd(0) precatalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling that occurs at the beginning of the reaction with Pd(II) sources.

    • Controlled Addition of Reagents: Slow, controlled addition of the boronic acid or alkyne to the reaction mixture can help to maintain a low concentration of these reagents, disfavoring the homocoupling side reaction.

    • Copper-Free Sonogashira Conditions: For Sonogashira reactions, consider using copper-free conditions to avoid alkyne homocoupling. Several protocols exist that utilize specific ligands to facilitate the reaction without a copper co-catalyst.

    • High-Purity Reagents: Ensure the use of high-purity boronic acids or their more stable derivatives like pinacol boronate esters, as impurities can sometimes promote side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in Suzuki-Miyaura reactions with this compound?

A1: The most common side products are the dehalogenated furo[2,3-b]pyridine and the homocoupled product of the boronic acid partner. The relative amounts of these side products can vary significantly depending on the reaction conditions.

Q2: How can I minimize the formation of di-substituted products in Buchwald-Hartwig amination when using a primary amine?

A2: To minimize the formation of the di-arylated amine, you can use an excess of the primary amine. Alternatively, protecting the primary amine with a removable group (e.g., Boc) to make it a secondary amine, followed by deprotection after the coupling reaction, can be an effective strategy. Careful control of stoichiometry (using the amine as the limiting reagent if the di-substituted product is desired with a different aryl halide) is also crucial.

Q3: My Sonogashira coupling of this compound is sluggish. What can I do to improve the reaction rate?

A3: Sluggish Sonogashira reactions can often be improved by:

  • Increasing the temperature: While this can sometimes increase side products, a moderate increase can significantly improve the reaction rate.

  • Screening different palladium catalysts and ligands: More active catalyst systems may be required.

  • Choice of base: A stronger base, such as an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is often necessary.

  • Solvent: Aprotic polar solvents like DMF or acetonitrile can sometimes improve reaction rates compared to THF or toluene.

Q4: Is this compound prone to degradation under typical cross-coupling conditions?

A4: The furo[2,3-b]pyridine core is generally stable under most palladium-catalyzed cross-coupling conditions. However, very high temperatures or strongly acidic or basic conditions should be avoided if possible to prevent any potential degradation of the heterocyclic system.

Data Presentation

The following table summarizes potential side products in common cross-coupling reactions of this compound. The yields are illustrative and can vary significantly based on the specific reagents and reaction conditions.

Reaction TypeThis compoundCoupling PartnerDesired ProductCommon Side Product 1Typical Yield Range of Side Product 1Common Side Product 2Typical Yield Range of Side Product 2
Suzuki-Miyaura ![this compound](--INVALID-LINK--)Arylboronic Acid5-Aryl-furo[2,3-b]pyridineFuro[2,3-b]pyridine (Dehalogenation)5-20%Biaryl (Homocoupling)5-15%
Buchwald-Hartwig ![this compound](--INVALID-LINK--)Primary/Secondary Amine5-(Amino)-furo[2,3-b]pyridineFuro[2,3-b]pyridine (Dehalogenation)5-25%--
Sonogashira ![this compound](--INVALID-LINK--)Terminal Alkyne5-(Alkynyl)-furo[2,3-b]pyridineFuro[2,3-b]pyridine (Dehalogenation)5-15%Diyne (Glaser Homocoupling)5-20%

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

    • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

    • Inert gas (Argon or Nitrogen)

    • Standard glassware for organic synthesis

  • Procedure: a. To a dry Schlenk flask, add this compound, the arylboronic acid, and the base. b. Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times). c. Add the palladium catalyst to the flask under the inert atmosphere. d. Add the degassed solvent mixture to the flask via syringe. e. Heat the reaction mixture to 80-100 °C with vigorous stirring. f. Monitor the reaction progress by TLC or LC-MS. g. Upon completion, cool the reaction to room temperature. h. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

logical_workflow cluster_start Start cluster_analysis Analysis cluster_side_products Side Product Identification cluster_solutions_dehalogenation Solutions for Dehalogenation cluster_solutions_homocoupling Solutions for Homocoupling cluster_end End Goal start Low Yield of Desired Product analysis Analyze Crude Reaction Mixture (LC-MS, GC-MS, NMR) start->analysis dehalogenation Dehalogenated Product Identified analysis->dehalogenation Mass corresponding to furo[2,3-b]pyridine homocoupling Homocoupled Product Identified analysis->homocoupling Mass corresponding to dimer of coupling partner other Other Side Products or Incomplete Reaction analysis->other sol_dehal_base Change Base (e.g., K2CO3, Cs2CO3) dehalogenation->sol_dehal_base sol_dehal_solvent Change Solvent (e.g., Dioxane, Toluene) dehalogenation->sol_dehal_solvent sol_dehal_temp Lower Reaction Temperature dehalogenation->sol_dehal_temp sol_dehal_ligand Screen Ligands dehalogenation->sol_dehal_ligand sol_homo_degas Improve Degassing (Inert Atmosphere) homocoupling->sol_homo_degas sol_homo_catalyst Use Pd(0) Precatalyst homocoupling->sol_homo_catalyst sol_homo_addition Slow Addition of Coupling Partner homocoupling->sol_homo_addition end Optimized Reaction with Minimized Side Products other->end Re-evaluate reaction conditions generally sol_dehal_base->end sol_dehal_solvent->end sol_dehal_temp->end sol_dehal_ligand->end sol_homo_degas->end sol_homo_catalyst->end sol_homo_addition->end

Caption: Troubleshooting workflow for minimizing side products.

experimental_workflow reagents 1. Combine Reactants (this compound, Coupling Partner, Base) inert 2. Establish Inert Atmosphere (Evacuate & Backfill) reagents->inert catalyst 3. Add Palladium Catalyst & Solvent inert->catalyst reaction 4. Heat and Stir (Monitor by TLC/LC-MS) catalyst->reaction workup 5. Aqueous Workup (Extraction) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for cross-coupling.

signaling_pathway pd0 Pd(0)Ln pd2_complex Ar-Pd(II)(Br)Ln pd0->pd2_complex transmetalation_complex Ar-Pd(II)(R)Ln pd2_complex->transmetalation_complex transmetalation Transmetalation pd2_complex->transmetalation transmetalation_complex->pd0 reductive_elimination Reductive Elimination transmetalation_complex->reductive_elimination product Ar-R reductive_elimination->pd0 reductive_elimination->product oxidative_addition Oxidative Addition oxidative_addition->pd2_complex transmetalation->transmetalation_complex start_materials Ar-Br + R-M start_materials->oxidative_addition

Caption: Generalized palladium cross-coupling cycle.

Troubleshooting guide for the synthesis of 5-Bromofuro[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-Bromofuro[2,3-b]pyridine, a key intermediate for researchers in medicinal chemistry and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound is most commonly achieved through a two-step process involving a Sonogashira coupling followed by an intramolecular cyclization.[1] An alternative approach begins with the bromination of 2-aminopyridine, followed by subsequent functionalization and cyclization.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, should be used to achieve good separation between the starting materials, intermediates, and the final product. Visualization can be achieved using a UV lamp or by staining with potassium permanganate.

Q3: What are the standard purification methods for this compound?

A3: The primary methods for purifying this compound are:

  • Column Chromatography: Flash chromatography using silica gel is a widely used and effective technique.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can yield highly pure material.

Q4: What are the expected spectroscopic data for this compound?

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

This is a common issue that can arise from several factors during the synthesis. The following table outlines potential causes and their solutions.

Potential CauseRecommended Solution
Inactive Catalyst Use fresh, high-quality palladium and copper catalysts. Ensure proper storage and handling to prevent deactivation.
Presence of Oxygen Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Inappropriate Base Use a high-purity, anhydrous amine base. Consider screening different bases, such as triethylamine or diisopropylamine.
Low Reaction Temperature While some reactions proceed at room temperature, heating may be necessary for less reactive starting materials. Monitor the reaction by TLC to prevent decomposition at elevated temperatures.[1]
Poor Quality Starting Materials Verify the purity of your starting materials using analytical techniques like NMR before starting the reaction.
Problem 2: Formation of Significant Byproducts

The presence of unexpected spots on your TLC plate indicates the formation of byproducts. Here are some common byproducts and how to address them.

Common ByproductIdentificationMitigation Strategy
Alkyne Homocoupling (Glaser coupling) Mass spectrometry will show a molecular ion corresponding to the dimer of the alkyne starting material.Consider using a copper-free Sonogashira protocol.[1] These methods often employ specific ligands to facilitate the reaction without a copper co-catalyst, thus preventing this side reaction.
2-Amino-3,5-dibromopyridine This byproduct can form during the initial bromination of 2-aminopyridine.The dibrominated product can be removed by washing with hot petroleum ether.[2]
Problem 3: Difficulty in Product Purification

Purification can be challenging due to the similar polarities of the product and starting materials or byproducts.

IssueRecommended Solution
Co-elution of Product and Starting Material Optimize the solvent system for column chromatography. A less polar solvent system may improve separation. Trying different solvent systems like methanol/DCM or ether/hexane can also be beneficial.
Product is an Oil If the product is an oil and difficult to purify by chromatography, consider converting it to a solid derivative for easier handling and purification, if the synthetic scheme allows.

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling and Cyclization

This two-step procedure is a common and effective method for the synthesis of the target compound.

Step 1: Sonogashira Coupling

A mixture of 2-amino-5-bromopyridine, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper (I) salt (e.g., CuI), and a terminal alkyne are reacted in a suitable solvent with a base (e.g., triethylamine). The reaction is typically stirred under an inert atmosphere at room temperature or with gentle heating until completion as monitored by TLC.

Step 2: Intramolecular Cyclization

The product from the Sonogashira coupling is then subjected to cyclization conditions. This is often achieved by heating in a suitable solvent, sometimes with the addition of a base or a catalyst to facilitate the ring closure to form the furo[2,3-b]pyridine core.

Visual Guides

experimental_workflow cluster_start Starting Materials 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Sonogashira Coupling Sonogashira Coupling 2-Amino-5-bromopyridine->Sonogashira Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Coupling Intramolecular Cyclization Intramolecular Cyclization Sonogashira Coupling->Intramolecular Cyclization Purification Purification Intramolecular Cyclization->Purification This compound This compound Purification->this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Start Start Low/No Yield Low/No Yield Start->Low/No Yield Byproduct Formation Byproduct Formation Start->Byproduct Formation Purification Issues Purification Issues Start->Purification Issues Check Catalyst Check Catalyst Low/No Yield->Check Catalyst Inactive? Degas Solvents Degas Solvents Low/No Yield->Degas Solvents Oxygen? Optimize Temperature Optimize Temperature Low/No Yield->Optimize Temperature Too low? Check Starting Materials Check Starting Materials Low/No Yield->Check Starting Materials Impure? Identify Byproduct Identify Byproduct Byproduct Formation->Identify Byproduct Optimize Chromatography Optimize Chromatography Purification Issues->Optimize Chromatography Modify Reaction Conditions Modify Reaction Conditions Identify Byproduct->Modify Reaction Conditions Consider Derivatization Consider Derivatization Optimize Chromatography->Consider Derivatization Still difficult?

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Stability issues and degradation of 5-Bromofuro[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromofuro[2,3-b]pyridine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and understanding the degradation profile of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the handling, storage, and use of this compound in experimental settings.

Observed Issue Potential Cause Recommended Action
Discoloration of solid compound (e.g., turning yellow or brown) Photodegradation or oxidation upon exposure to light and/or air.Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to light during weighing and preparation of solutions.
Unexpected peaks in NMR or LC-MS analysis of a freshly prepared solution Degradation in solution. The compound may be unstable in certain solvents, especially protic or acidic/basic media.Prepare solutions fresh before use. If the solution needs to be stored, keep it at a low temperature (e.g., -20°C) and protected from light. Perform a solvent screening study to identify the most suitable solvent for your application.
Inconsistent results in biological assays Degradation of the compound in the assay medium. The compound may be sensitive to pH, temperature, or components of the buffer.Assess the stability of the compound under your specific assay conditions (e.g., by incubating it in the assay buffer for the duration of the experiment and analyzing for degradation). Consider preparing stock solutions in a stable solvent and diluting into the assay medium immediately before the experiment.
Loss of compound potency over time Long-term degradation during storage.Ensure the compound is stored under the recommended conditions (e.g., -20°C, protected from light and moisture). Aliquot the compound upon receipt to avoid repeated freeze-thaw cycles.[1]
Formation of precipitates in solution Poor solubility or degradation leading to insoluble products.Check the solubility of the compound in your chosen solvent. If solubility is an issue, consider using a different solvent or co-solvent system. If precipitation is due to degradation, follow the recommendations for preventing degradation in solution.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For long-term storage, placing the container within a desiccator under an inert atmosphere is recommended. Aliquoting the compound into smaller, single-use vials can help prevent degradation from repeated freeze-thaw cycles and exposure to atmospheric conditions.[1]

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented, based on its structure, several potential pathways can be inferred:

  • Hydrolysis: The furo[2,3-b]pyridine core may be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring opening of the furan moiety.

  • Oxidation: The pyridine ring can be oxidized to form the corresponding N-oxide, especially in the presence of oxidizing agents or upon prolonged exposure to air. The furan ring is also susceptible to oxidative cleavage.

  • Photodegradation: Brominated aromatic compounds can be sensitive to light, which may induce debromination via a free-radical mechanism. The fused heterocyclic system itself may also be susceptible to photolytic degradation.

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur, potentially leading to fragmentation of the molecule.

Q3: How can I monitor the stability of this compound in my experiments?

A3: The stability of this compound can be monitored using standard analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective approach. This involves developing an HPLC method that can separate the intact compound from its potential degradation products. Other useful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of degradation products and Nuclear Magnetic Resonance (NMR) spectroscopy to detect structural changes.

Q4: Are there any known incompatibilities with common solvents or reagents?

A4: Specific incompatibility data for this compound is limited. However, as a general precaution, avoid prolonged exposure to strong acids, strong bases, and strong oxidizing agents, as these are likely to cause degradation. When using this compound in reactions, it is advisable to perform a small-scale trial to check for compatibility with the reaction conditions.

Experimental Protocols

The following are generalized protocols for forced degradation studies, which are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2][3][4][5]

1. Acid and Base Hydrolysis

  • Objective: To assess the stability of the compound to acid and base-catalyzed hydrolysis.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • For acid hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • For base hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize them (for the acid-hydrolyzed sample, add an equivalent amount of base; for the base-hydrolyzed sample, add an equivalent amount of acid), and dilute with the mobile phase to a suitable concentration for analysis.

    • Analyze the samples by a suitable analytical method (e.g., HPLC) to determine the extent of degradation.

2. Oxidative Degradation

  • Objective: To evaluate the compound's susceptibility to oxidation.

  • Protocol:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.

    • Mix an aliquot of the stock solution with an equal volume of a 3% hydrogen peroxide solution.

    • Incubate the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

    • At various time points, withdraw samples and dilute them with the mobile phase for analysis.

    • Analyze the samples by HPLC to quantify any degradation.

3. Photostability Testing

  • Objective: To determine the compound's sensitivity to light.

  • Protocol:

    • Place a thin layer of the solid compound in a transparent container (e.g., a petri dish).

    • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent in a quartz cuvette or other transparent vial.

    • Expose the samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6][7]

    • As a control, wrap identical samples in aluminum foil to protect them from light and store them under the same temperature and humidity conditions.

    • After the exposure period, analyze both the exposed and control samples by HPLC to assess the extent of photodegradation.

4. Thermal Degradation

  • Objective: To assess the stability of the compound at elevated temperatures.

  • Protocol:

    • Place the solid compound in a vial and heat it in an oven at a specified temperature (e.g., 80°C) for a defined period.

    • Prepare a solution of the compound and heat it under the same conditions.

    • Include control samples stored at the recommended storage temperature.

    • After the heating period, allow the samples to cool to room temperature and analyze them by HPLC to determine the amount of degradation.

Data Presentation

The results of forced degradation studies should be summarized in a clear and organized manner to facilitate comparison.

Table 1: Illustrative Summary of Forced Degradation Studies for this compound

Stress Condition Duration Temperature % Degradation Number of Degradants Major Degradant (Retention Time)
0.1 M HCl24 hours60°CData to be generatedData to be generatedData to be generated
0.1 M NaOH24 hours60°CData to be generatedData to be generatedData to be generated
3% H₂O₂24 hoursRoom TempData to be generatedData to be generatedData to be generated
Photolytic1.2 million lux hoursAmbientData to be generatedData to be generatedData to be generated
Thermal (Solid)48 hours80°CData to be generatedData to be generatedData to be generated
Thermal (Solution)48 hours80°CData to be generatedData to be generatedData to be generated

Note: This table is a template. Actual data will need to be generated through experimental work.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_analysis Analysis cluster_action Corrective Actions Start Stability Issue Observed (e.g., discoloration, unexpected peaks, loss of potency) CheckStorage Review Storage and Handling Conditions Start->CheckStorage CheckSolution Assess Solution Stability (Solvent, pH, Temp) Start->CheckSolution CheckAssay Evaluate Stability in Assay Medium Start->CheckAssay PurityAnalysis Analyze Compound Purity (HPLC, LC-MS, NMR) CheckStorage->PurityAnalysis CheckSolution->PurityAnalysis CheckAssay->PurityAnalysis ForcedDegradation Perform Forced Degradation Studies PurityAnalysis->ForcedDegradation If degradation is suspected Purify Re-purify Compound PurityAnalysis->Purify If impurities are present OptimizeStorage Optimize Storage Conditions (Inert atmosphere, desiccated) ForcedDegradation->OptimizeStorage OptimizeSolution Optimize Solution Preparation (Fresh solutions, stable solvent) ForcedDegradation->OptimizeSolution ModifyAssay Modify Assay Protocol (e.g., shorter incubation) ForcedDegradation->ModifyAssay Purify->Start Re-evaluate

Caption: Troubleshooting workflow for stability issues of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 5-Bromofuro[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-Bromofuro[2,3-b]pyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up operations.

Issue 1: Low Yield in the Sonogashira Coupling Step

  • Question: We are experiencing a significant drop in yield for the Sonogashira coupling of 5-bromo-2-chloropyridine with trimethylsilylacetylene when moving from a lab-scale to a pilot-plant scale. What are the potential causes and solutions?

  • Answer: Low yields in scale-up Sonogashira couplings can stem from several factors.[1][2] Firstly, inadequate mixing can lead to localized "hot spots" and uneven catalyst distribution, promoting side reactions. Ensure your reactor is equipped with an appropriate agitator for the vessel size. Secondly, efficient degassing is crucial as residual oxygen can deactivate the palladium catalyst. For larger volumes, sparging with an inert gas like argon or nitrogen for an extended period is recommended. Finally, the choice of base and solvent can impact the reaction's success on a larger scale.[1]

Issue 2: Incomplete Deprotection of the Silyl Group

  • Question: Our TBAF-mediated deprotection of the trimethylsilyl (TMS) group is sluggish and often incomplete on a larger scale. How can we improve this step?

  • Answer: Incomplete TMS deprotection with TBAF can be due to several factors. The grade of TBAF is critical; ensure you are using an anhydrous solution, as water can inhibit the reaction.[3] On a larger scale, the exothermicity of the reaction can be more pronounced. Maintaining a low temperature (e.g., -78°C to 0°C) during TBAF addition is crucial to prevent side reactions.[4] If TBAF proves problematic for workup or due to its basicity, consider alternative, milder deprotection methods such as using potassium carbonate in methanol, which can be more amenable to large-scale operations and simplify purification.[4]

Issue 3: Formation of Impurities During Cyclization

  • Question: During the base-mediated cyclization to form the furo[2,3-b]pyridine ring, we are observing the formation of several impurities that are difficult to separate. How can we minimize these?

  • Answer: The formation of impurities during cyclization is often related to the reaction temperature and the choice of base. Overheating can lead to decomposition or side reactions. A carefully controlled temperature profile is essential during scale-up. The strength and stoichiometry of the base are also critical. Using a slight excess of a milder base, like potassium carbonate, with longer reaction times might provide a cleaner reaction profile compared to stronger bases like sodium hydroxide.

Issue 4: Difficulties in Final Product Purification

  • Question: We are struggling with the purification of the final this compound product on a multi-kilogram scale. Column chromatography is not ideal for this quantity. What are our options?

  • Answer: For large-scale purification, recrystallization is often more practical than chromatography.[5] A systematic solvent screening is recommended to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[5] Common solvent systems for such heterocyclic compounds include ethyl acetate/hexanes or ethanol/water mixtures.[5][6] If impurities are still present, treatment with activated charcoal in the hot solution before filtration can help remove colored impurities.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent synthetic approach involves a three-step sequence:

  • A Sonogashira cross-coupling reaction between a dihalopyridine (e.g., 5-bromo-2-chloropyridine) and a silyl-protected acetylene.[2][7][8]

  • Deprotection of the silyl group to yield the terminal alkyne.[3][9]

  • An intramolecular cyclization to form the furan ring.

Q2: What are the critical safety precautions when handling reagents for this synthesis on a large scale?

A2: Several reagents used in this synthesis require careful handling. Palladium catalysts can be pyrophoric. Organophosphine ligands are often toxic and air-sensitive. Copper(I) iodide is a mild irritant. Amines used as bases can be corrosive and flammable. Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted in a well-ventilated fume hood or an appropriate reactor system.

Q3: How can I monitor the progress of the reactions effectively during scale-up?

A3: For scale-up, robust in-process controls (IPCs) are essential. High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring the consumption of starting materials and the formation of the product and any impurities. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks.

Q4: Are there any stability concerns with the intermediates or the final product?

A4: The furo[2,3-b]pyridine core is generally stable, but like many heterocyclic compounds, it can be sensitive to strong acids and high temperatures, which may lead to decomposition.[10] The intermediates, particularly the terminal alkyne after deprotection, can be more reactive. It is advisable to use the deprotected intermediate in the next step as soon as possible.

Experimental Protocols

Protocol 1: Sonogashira Coupling of 5-Bromo-2-chloropyridine with (Trimethylsilyl)acetylene
  • Reactor Setup: Charge a suitably sized, dry reactor with 5-bromo-2-chloropyridine (1.0 eq), copper(I) iodide (0.025 eq), and dichlorobis(triphenylphosphine)palladium(II) (0.05 eq).

  • Inerting: Seal the reactor and purge with nitrogen or argon for at least 2 hours to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF, 5 mL per 0.81 mmol of aryl halide) and diisopropylamine (7.0 eq) via a cannula or a pressure-equalizing dropping funnel.

  • Alkyne Addition: Add (trimethylsilyl)acetylene (1.1 eq) dropwise, maintaining the internal temperature below 25 °C.

  • Reaction: Stir the mixture at room temperature for 3 hours, monitoring the reaction progress by HPLC or TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite. Wash the filtrate sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Deprotection of 2-((Trimethylsilyl)ethynyl)-5-bromopyridine
  • Reactor Setup: Dissolve the crude product from Protocol 1 in methanol.

  • Base Addition: Add potassium carbonate (2.0 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Add water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude terminal alkyne.

Protocol 3: Intramolecular Cyclization to this compound
  • Reactor Setup: Dissolve the crude terminal alkyne from Protocol 2 in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (1.5 eq).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-6 hours, monitoring by HPLC or TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.[6]

Data Presentation

Table 1: Reagent Quantities for Sonogashira Coupling (Lab vs. Scale-Up)

ReagentLab Scale (10g)Pilot Scale (1kg)Molar Equivalents
5-Bromo-2-chloropyridine10.0 g1.0 kg1.0
(Trimethylsilyl)acetylene5.6 g560 g1.1
Pd(PPh₃)₂Cl₂1.8 g180 g0.05
Copper(I) Iodide0.25 g25 g0.025
Diisopropylamine36.8 mL3.68 L7.0
Tetrahydrofuran (THF)260 mL26 L-

Table 2: Comparison of Deprotection Methods

MethodReagentsTemperatureTypical Reaction TimeYieldProsCons
TBAF DeprotectionTBAF (1M in THF)0 °C to RT2-16 h~85%Fast, effective for various silyl groups.[11]Can be basic, workup can be challenging.[3]
K₂CO₃/MethanolK₂CO₃, MethanolRoom Temp.1-3 h>90%Mild, easy workup, cost-effective.[4]May not be effective for bulkier silyl groups.
AgF/MethanolAgFRoom Temp.3.5 h~81%Mild, efficient for TIPS group.[9][12]Higher cost of silver reagent.

Visualizations

experimental_workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Cyclization cluster_purification Purification start 5-Bromo-2-chloropyridine + (Trimethylsilyl)acetylene reagents1 Pd(PPh₃)₂Cl₂, CuI, Amine Base start->reagents1 product1 2-((Trimethylsilyl)ethynyl)- 5-bromopyridine reagents1->product1 reagents2 K₂CO₃/MeOH or TBAF product1->reagents2 product2 2-Ethynyl-5-bromopyridine reagents2->product2 reagents3 Base (e.g., K₂CO₃) product2->reagents3 product3 This compound reagents3->product3 purification Recrystallization or Column Chromatography product3->purification

Caption: Synthetic workflow for this compound.

troubleshooting_logic problem Low Yield in Sonogashira Coupling cause1 Catalyst Deactivation problem->cause1 cause2 Inadequate Mixing problem->cause2 cause3 Suboptimal Reagents problem->cause3 solution1a Thorough Degassing (N₂ or Ar sparging) cause1->solution1a solution2a Optimize Agitator Speed and Design cause2->solution2a solution3a Use Anhydrous Solvents and Reagents cause3->solution3a

Caption: Troubleshooting logic for low Sonogashira coupling yield.

References

Technical Support Center: Recrystallization of 5-Bromofuro[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Bromofuro[2,3-b]pyridine via recrystallization. The following information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the recrystallization of this compound and similar heterocyclic compounds.

Problem Potential Cause Recommended Solution
The compound does not dissolve in the hot solvent. Incorrect solvent choice. Pyridine derivatives are polar and require suitable polar solvents.[1]Perform small-scale solubility tests with a variety of solvents to identify one that dissolves the compound when hot but not when cold.[1]
Insufficient solvent.Gradually add more hot solvent until the compound dissolves. Be mindful not to add a large excess, as this will reduce yield.[2]
The undissolved material is an insoluble impurity.If a significant portion of the compound has dissolved and a small amount of solid remains, perform a hot gravity filtration to remove the insoluble impurities.[1]
No crystals form after the solution has cooled. The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass stirring rod or by adding a seed crystal of pure this compound.[1][3]
Too much solvent was used.This is a frequent reason for crystallization failure.[3] Boil off some of the solvent to increase the concentration of the compound and then allow it to cool again.[1][4]
The cooling process is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can sometimes inhibit crystal formation.
The compound "oils out" instead of forming crystals. The melting point of the compound is lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble to lower the saturation point, and allow it to cool slowly.[3] Using a mixed solvent system can sometimes resolve this issue.
The compound is significantly impure.If oiling out persists, the compound may require purification by another method, such as column chromatography, before attempting recrystallization.[3]
The yield of recovered crystals is low. Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor.[5]Use the minimum amount of hot solvent necessary to dissolve the compound.[2]
Premature crystallization occurred during hot filtration.Pre-heat the funnel and filter paper before filtration to prevent the solution from cooling and depositing crystals. If crystals do form, they can be redissolved by washing with a small amount of hot solvent.[4]
The crystals were washed with a solvent that was not ice-cold.Always use a minimum amount of ice-cold solvent to wash the crystals, as the compound will have some solubility even at low temperatures.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization is one that dissolves the compound well at high temperatures but poorly at low temperatures. For pyridine derivatives, polar solvents are generally a good starting point.[1] Due to the lack of specific solubility data for this compound, a solvent screen is highly recommended. Potential solvents to test include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water or hexane/ethyl acetate.[6]

Q2: How can I perform a solvent screen?

A2: To perform a solvent screen, place a small amount of your crude this compound into several test tubes. To each tube, add a different solvent dropwise at room temperature to assess solubility. If the compound is insoluble, heat the solvent to its boiling point. A good recrystallization solvent will dissolve the compound when hot but show low solubility at room temperature.

Q3: My compound has formed an oil. Can I still get crystals?

A3: Yes, it is often possible to obtain crystals from an oil. Try reheating the solution to redissolve the oil. You can then either let it cool more slowly or add a small amount of a co-solvent in which the compound is more soluble to prevent supersaturation. Scratching the flask with a glass rod may also help induce crystallization from the cooled oil.[3]

Q4: What should I do if my recrystallized product is still impure?

A4: If the recrystallized product is not pure, a second recrystallization may be necessary. Alternatively, if the impurities have very different polarities, other purification techniques like column chromatography may be more effective. One synthetic procedure for this compound utilizes column chromatography for purification.[7]

Experimental Protocol: Recrystallization of this compound

Disclaimer: This is a generalized protocol. The optimal solvent and volumes should be determined experimentally.

  • Solvent Selection:

    • Place approximately 20-30 mg of crude this compound into a small test tube.

    • Add a potential recrystallization solvent (e.g., ethanol) dropwise at room temperature until the solid is just covered.

    • If the solid dissolves at room temperature, the solvent is not suitable.

    • If the solid is insoluble, gently heat the test tube in a warm water bath or on a hot plate.

    • A suitable solvent will dissolve the solid when hot.

    • Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Heat the mixture to the boiling point of the solvent while stirring or swirling.

    • Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding a large excess of solvent.[2]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration.

    • Preheat a stemless funnel and fluted filter paper by placing them over a flask of boiling solvent.

    • Quickly pour the hot solution through the preheated funnel into a clean Erlenmeyer flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.

Illustrative Solubility Data

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability for Recrystallization
Water< 0.1< 0.5Poor
Hexane< 0.10.8Potentially suitable as a co-solvent
Ethanol1.215.5Good
Ethyl Acetate2.520.1Good
Toluene0.510.2Moderate

Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form collect Collect and Dry Crystals crystals_form->collect Yes no_crystals No Crystals Form crystals_form->no_crystals No oiling_out Compound Oils Out crystals_form->oiling_out Oils Out low_yield Low Yield? collect->low_yield end Pure Product troubleshoot_no_crystals Troubleshoot: - Scratch Flask - Add Seed Crystal - Reduce Solvent Volume no_crystals->troubleshoot_no_crystals re_cool Re-cool troubleshoot_no_crystals->re_cool re_cool->crystals_form troubleshoot_oiling Troubleshoot: - Reheat and Cool Slowly - Add Co-solvent oiling_out->troubleshoot_oiling troubleshoot_oiling->re_cool low_yield->end No optimize Optimize: - Minimize Solvent - Use Ice-Cold Wash low_yield->optimize Yes optimize->end

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Catalyst Selection for 5-Bromofuro[2,3-b]pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromofuro[2,3-b]pyridine. The information is designed to address common issues encountered during cross-coupling reactions and facilitate the selection of optimal catalytic systems for efficient synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction of this compound has a low or no yield. What are the common causes and how can I troubleshoot this?

A: Low or no yield in Suzuki-Miyaura couplings involving this compound is a frequent challenge. The pyridine nitrogen can coordinate with the palladium catalyst, inhibiting its activity. Several factors could be at play:

  • Inactive Catalyst: The active Pd(0) species may not be forming or is deactivating prematurely.

    • Solution: Ensure your palladium source is of high quality. For Pd(II) precatalysts like Pd(OAc)₂, the choice of a suitable phosphine ligand is critical for both the reduction to Pd(0) and stabilization of the active catalyst.[1] Consider using pre-formed Pd(0) catalysts such as Pd(PPh₃)₄ or highly active Buchwald precatalysts.[1]

  • Inadequate Reaction Conditions: The base, solvent, and temperature may not be optimal for this specific substrate.

    • Solution: A systematic screening of reaction parameters is often necessary.[1]

      • Base: The base activates the boronic acid.[1] Strong, non-coordinating bases like K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings.[1]

      • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is typically used to dissolve all reactants.[1] Ensure good solubility of your specific this compound derivative and coupling partner.[1]

      • Temperature: While higher temperatures (80-110 °C) can improve yields, they may also lead to side reactions and catalyst decomposition.[1][2]

  • Oxygen Sensitivity: The Pd(0) catalyst is sensitive to atmospheric oxygen, leading to deactivation.[1]

    • Solution: It is crucial to thoroughly degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using several freeze-pump-thaw cycles.[1] The reaction should be run under a positive pressure of an inert gas.

  • Poor Substrate Quality: Impurities in the this compound or the boronic acid can poison the catalyst. Boronic acids are also prone to degradation over time.

Q2: I am observing significant side product formation in my Suzuki coupling. What are the likely side products and how can I minimize them?

A: Common side products in Suzuki couplings of bromopyridines include:

  • Homocoupling: The boronic acid couples with itself.

    • Cause: This is often promoted by the presence of oxygen or an excess of the palladium catalyst.[1]

    • Solution: Rigorous degassing is essential.[1] Using a slight excess of the this compound can sometimes suppress this side reaction.[1] Lowering the catalyst loading might also be beneficial.

  • Dehalogenation: The this compound is reduced to Furo[2,3-b]pyridine.

    • Cause: This can occur in the presence of certain phosphine ligands and bases, particularly at elevated temperatures.[1]

    • Solution: Try a different ligand or a milder base such as K₂CO₃ or KF.[1] Lowering the reaction temperature may also help.[1]

  • Protodeboronation: The boronic acid is replaced by a hydrogen atom.

    • Cause: This is more likely with heteroaryl boronic acids and can be exacerbated by prolonged reaction times at high temperatures.

    • Solution: Using a faster-acting catalyst can help the desired cross-coupling "outrun" this destructive side reaction.[2] Shorter reaction times may be optimal.[2]

Q3: Which catalyst system is recommended for the Buchwald-Hartwig amination of this compound?

A: The choice of catalyst system for Buchwald-Hartwig amination is highly dependent on the nature of the amine coupling partner. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands are generally very effective.

  • For primary and secondary alkylamines and anilines: Catalyst systems based on ligands like XPhos, SPhos, or RuPhos with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are excellent starting points.[3]

  • Challenging Substrates: For sterically hindered amines or less reactive aryl chlorides (if applicable in a multi-step synthesis), more specialized Buchwald ligands may be necessary.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can also be effective.[3]

Q4: I am having trouble with the Sonogashira coupling of this compound. What conditions should I try?

A: Sonogashira couplings are powerful for forming C-C bonds with terminal alkynes.[4] Key considerations include:

  • Catalyst System: The classic system uses a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[5] Copper-free conditions have also been developed and can be beneficial for certain substrates to avoid homocoupling of the alkyne.[6]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used as both the base and sometimes as the solvent.[5][7]

  • Solvent: DMF or THF are common solvents.

  • Atmosphere: As with other palladium-catalyzed reactions, maintaining an inert atmosphere is crucial to prevent catalyst deactivation.[1]

Q5: Can I perform a Heck reaction with this compound? What are the recommended catalysts?

A: Yes, the Heck reaction can be used to couple this compound with an alkene.[8]

  • Catalysts: Typical palladium sources include Pd(OAc)₂, PdCl₂, or Pd(PPh₃)₄.[8]

  • Ligands: Phosphine ligands like PPh₃ or P(o-tol)₃ are often employed.[9] For more challenging couplings, phosphine-free catalyst systems or those with N-heterocyclic carbene (NHC) ligands can be highly active.[10]

  • Base: An organic base like triethylamine or an inorganic base such as K₂CO₃ is required.[8]

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used.

Data Presentation: Catalyst System Comparison

The following tables summarize recommended starting conditions for various cross-coupling reactions of this compound, based on data for structurally similar bromopyridines. Note: These are starting points and optimization is highly recommended for each specific substrate combination.

Table 1: Suzuki-Miyaura Coupling Catalyst Systems

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-95Moderate to Good[11]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O100-110Expected High[12]
Pd(dppf)Cl₂dppfK₂CO₃DMF/H₂O80-100Good
NiCl₂(PCy₃)₂PCy₃K₃PO₄tert-Amyl alcohol120Good (for specific partners)[9]

Table 2: Buchwald-Hartwig Amination Catalyst Systems

Amine TypePd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Primary/Secondary AlkylPd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene100[9]
AnilinesPd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Dioxane110[9]
Heterocyclic AminesRuPhos Precatalyst (2-5)-LiHMDS (2.5)THF65[3]

Table 3: Sonogashira Coupling Catalyst Systems

Catalyst SystemCo-catalystBaseSolventTemperature (°C)
Pd(PPh₃)₄CuIEt₃NDMF25-100
PdCl₂(PPh₃)₂CuIDIPEATHF25-65
PdCl₂(dppf)None (Cu-free)Et₃NAcetonitrile80

Table 4: Heck Reaction Catalyst Systems

Catalyst SystemLigandBaseSolventTemperature (°C)
Pd(OAc)₂P(o-tol)₃Et₃NDMF80-140[9]
Pd(PPh₃)₄PPh₃K₂CO₃Acetonitrile80-120
PdCl₂(PCy₃)₂PCy₃NaOAcNMP100-150

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[1]

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).[11]

  • Stir the reaction mixture at the desired temperature (e.g., 85-95 °C) and monitor by TLC or LC-MS.[11]

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to a dry reaction vessel.[9]

  • Add the this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene).[9]

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.[9]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify by chromatography.

Visualizations

Cross_Coupling_Workflow start Start: This compound reaction_type Select Reaction Type start->reaction_type suzuki Suzuki-Miyaura (C-C Bond) reaction_type->suzuki Boronic Acid buchwald Buchwald-Hartwig (C-N Bond) reaction_type->buchwald Amine sonogashira Sonogashira (C-C Alkyne) reaction_type->sonogashira Alkyne heck Heck (C-C Alkene) reaction_type->heck Alkene optimize Troubleshooting/ Optimization suzuki->optimize Low Yield/ Side Products product Desired Product suzuki->product buchwald->optimize buchwald->product sonogashira->optimize sonogashira->product heck->optimize heck->product optimize->product Successful Reaction

Caption: General workflow for selecting a cross-coupling reaction.

Troubleshooting_Suzuki start Low/No Yield in Suzuki Coupling cause1 Inactive Catalyst start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Oxygen Contamination start->cause3 cause4 Side Reactions start->cause4 sol1 Use Buchwald precatalyst Change ligand (e.g., SPhos) Use fresh Pd source cause1->sol1 Solution sol2 Screen bases (K3PO4, Cs2CO3) Screen solvents (Dioxane, Toluene) Optimize temperature cause2->sol2 Solution sol3 Degas solvent thoroughly Use Freeze-Pump-Thaw Maintain inert atmosphere cause3->sol3 Solution sol4 Lower catalyst loading Use milder base (K2CO3) Shorten reaction time cause4->sol4 Solution

Caption: Troubleshooting logic for low-yield Suzuki-Miyaura reactions.

Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)(Br)L₂ oa->pd2_complex transmetal Transmetalation (Suzuki) pd2_complex->transmetal pd2_r Ar-Pd(II)(R)L₂ transmetal->pd2_r re Reductive Elimination pd2_r->re re->pd0 Catalyst Regeneration product Ar-R (Product) re->product arbr Ar-Br (this compound) arbr->oa rm R-M (e.g., R-B(OH)₂) rm->transmetal

Caption: Generalized catalytic cycle for cross-coupling reactions.

References

Validation & Comparative

A Comparative Spectroscopic Analysis of 5-Bromofuro[2,3-b]pyridine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth look at the ¹H and ¹³C NMR spectral data of 5-Bromo-1H-pyrrolo[2,3-b]pyridine and related heterocyclic systems, providing a valuable resource for researchers in synthetic chemistry and drug discovery.

This guide presents a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold. Due to the limited availability of comprehensive public data for 5-Bromofuro[2,3-b]pyridine, this guide focuses on its close analogue, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, for which detailed spectral information has been published in peer-reviewed literature. This comparison provides valuable insights into the electronic and structural effects of the heteroatom in the five-membered ring (oxygen vs. nitrogen) and the influence of the bromine substituent on the chemical shifts and coupling constants of the fused heterocyclic system. The data presented here serves as a crucial reference for the characterization of novel derivatives of these important pharmacophores.

¹H and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine.[1] This data is compared with the spectral information for other relevant heterocyclic compounds to highlight the key differences and aid in spectral interpretation.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

CompoundH-2H-3H-4H-6NHSolvent
5-Bromo-1H-pyrrolo[2,3-b]pyridine[1]7.63 (t, J = 2.8)6.50 (m)8.20 (d, J = 2.0)8.30 (d, J = 2.2)11.91 (bs)DMF-d₇

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

CompoundC-2C-3C-3aC-4C-5C-6C-7aSolvent
5-Bromo-1H-pyrrolo[2,3-b]pyridine[1]128.2100.0122.1130.3111.1142.9147.5DMF-d₇

Experimental Protocols

NMR Spectroscopy

  • Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, DMF-d₇) to a concentration of 5-10 mg/mL.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition: Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Proton-decoupled spectra are typically acquired with a 45° pulse width and a longer relaxation delay (2-5 seconds) to ensure accurate integration.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Structural Visualization

The following diagram illustrates the chemical structure and atom numbering scheme for this compound, which is analogous to the discussed 5-Bromo-1H-pyrrolo[2,3-b]pyridine.

Caption: Structure and numbering of this compound.

References

Comparative Analysis of the X-ray Crystal Structure of Brominated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Please Note: An initial search for the X-ray crystal structure of 5-Bromofuro[2,3-b]pyridine did not yield specific crystallographic data for this compound in the available databases. Therefore, this guide presents a detailed analysis of the closely related analogue, 5-Bromo-1H-pyrrolo[2,3-b]pyridine , and compares it with another brominated pyridine derivative, 2-Amino-5-bromopyridine , for which crystallographic data are publicly available. This comparative approach provides valuable insights into the structural effects of bromination and the nature of the fused ring system on the crystal packing of these heterocyclic compounds.

This guide is intended for researchers, scientists, and drug development professionals interested in the solid-state properties and molecular geometry of brominated heterocyclic compounds.

Data Presentation: Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for 5-Bromo-1H-pyrrolo[2,3-b]pyridine and 2-Amino-5-bromopyridine, facilitating a direct comparison of their solid-state structures.

Parameter5-Bromo-1H-pyrrolo[2,3-b]pyridine[1][2]2-Amino-5-bromopyridine[3]
Chemical Formula C₇H₅BrN₂C₅H₅BrN₂
Molecular Weight 197.04 g/mol 173.01 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP 1 2₁/c 1
Unit Cell Dimensions
a8.9082 (4) Å13.80 Å
b13.3632 (6) Å5.839 Å
c5.8330 (3) Å7.687 Å
α90°90.000°
β103.403 (5)°106.04°
γ90°90.000°
Volume (V) 675.47 (6) ųNot explicitly provided
Molecules per unit cell (Z) 44
Temperature (T) 100 KNot explicitly provided
Radiation Mo KαNot explicitly provided

Experimental Protocols: Single-Crystal X-ray Diffraction

The following is a generalized protocol for the determination of a crystal structure using single-crystal X-ray diffraction, based on standard laboratory procedures.

1. Crystal Growth and Selection:

  • High-quality single crystals of the compound of interest are grown using a suitable solvent or solvent system (e.g., slow evaporation, vapor diffusion, or cooling crystallization).

  • A well-formed crystal, typically 0.1-0.3 mm in all dimensions and free of visible defects, is selected under a microscope.

2. Crystal Mounting:

  • The selected crystal is carefully mounted on a goniometer head using a cryo-loop or a glass fiber with a suitable adhesive (e.g., epoxy or oil).

3. Data Collection:

  • The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) using a cryo-stream to minimize thermal vibrations and radiation damage.

  • The crystal is centered in the X-ray beam.

  • A preliminary screening is performed to determine the crystal quality and unit cell parameters.

  • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector (e.g., a CCD or CMOS detector). Monochromatic X-rays, typically from a Mo or Cu source, are used.

4. Data Processing:

  • The collected diffraction images are processed to integrate the intensities of the individual reflections.

  • Corrections for Lorentz and polarization effects, as well as absorption, are applied to the data.

5. Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Hydrogen atoms are typically located in the difference Fourier map and refined using a riding model.

Visualizations

experimental_workflow cluster_preparation Crystal Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_analysis Final Analysis crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Integration & Scaling data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Experimental workflow for single-crystal X-ray crystallography.

molecular_structure N1 N C2 C N1->C2 N7 N C7a C N7->C7a Br Br C3 C C2->C3 C3a C C3->C3a C3a->N7 C4 C C3a->C4 C7a->N1 C7 C7a->C7 C5 C C4->C5 C5->Br C6 C C5->C6 C6->N7

Molecular structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine.

References

A Comparative Guide to the Reactivity of 5-Bromofuro[2,3-b]pyridine and Other Bromo-pyridines in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents and functional materials. The reactivity of the aryl or heteroaryl halide starting material is a critical parameter influencing the efficiency and outcome of these transformations. This guide provides a comparative overview of the reactivity of 5-Bromofuro[2,3-b]pyridine with other common bromo-pyridines in three key palladium-catalyzed reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

While direct, quantitative comparative data for this compound under standardized conditions is not extensively available in the current literature, this guide extrapolates its expected reactivity based on the well-established principles of palladium catalysis and provides a comprehensive summary of experimental data for other relevant bromo-pyridines. This information serves as a valuable resource for reaction design, optimization, and troubleshooting.

General Reactivity Trends of Bromo-pyridines

The reactivity of bromo-pyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the electronic properties of the pyridine ring and the position of the bromine atom. The electron-deficient nature of the pyridine ring, due to the electronegativity of the nitrogen atom, generally facilitates the oxidative addition of the C-Br bond to the palladium(0) catalyst, a crucial step in the catalytic cycle. However, the position of the nitrogen atom relative to the bromine can also influence reactivity through potential coordination to the palladium center, which may inhibit catalysis. The presence of additional fused rings or substituents further modulates these electronic and steric effects.

Expected Reactivity of this compound:

The this compound scaffold presents a unique electronic environment. The furan ring is electron-rich and the pyridine ring is electron-deficient. The bromine atom at the 5-position is situated on the pyridine ring, para to the pyridine nitrogen. This position is generally considered to be activated towards oxidative addition. The fused electron-rich furan ring may further influence the overall electron density of the pyridine ring system, potentially enhancing its reactivity in cross-coupling reactions compared to simple bromo-pyridines.

Quantitative Comparison of Bromo-pyridine Reactivity

The following tables summarize representative data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of various bromo-pyridines. It is important to note that reaction yields are highly dependent on the specific substrates, catalyst system, ligands, base, solvent, temperature, and reaction time.

Table 1: Suzuki-Miyaura Coupling of Various Bromo-pyridines
Bromo-pyridineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O1008~90-98
3-BromopyridinePhenylboronic acidPd(OAc)₂K₃PO₄H₂O12010>80[1]
4-BromopyridinePhenylboronic acidPd/CK₃PO₄H₂O1001088[2]
2-Bromo-4-methylpyridineArylboronic acidPdCl₂(dppf)Cs₂CO₃DMF9012~88-96[3]
5-Bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good[4]
Table 2: Buchwald-Hartwig Amination of Various Bromo-pyridines
Bromo-pyridineAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-BromopyridineVolatile AminesPd(OAc)₂ / dpppNaOtBuToluene801455-98[5]
3-BromopyridineMorpholinePd₂(dba)₃ / RuPhosLiHMDSTHF651683[6]
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOtBuToluene80460[7]
5-Bromo-N-phenylpyridin-3-amineAnilinePd₂(dba)₃ / BINAPNaOtBuToluene100-11012-24Not specified[8][9]
2-Amino-5-bromo-4-methylpyridinePrimary/Secondary AminesPd(OAc)₂ / dpppNaOtBuToluene80-100Not specifiedNot specified[10]
Table 3: Sonogashira Coupling of Various Bromo-pyridines
Bromo-pyridineAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-BromopyridinePhenylacetyleneNS-MCM-41-Pd / CuI / PPh₃Et₃NNMP90399[11]
3-BromopyridinePhenylacetyleneNS-MCM-41-Pd / CuI / PPh₃Et₃NNMP902498[11]
2-Amino-3-bromopyridineTerminal AlkynesPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-96[12][13]
6-Bromo-3-fluoro-2-pyridinecarbonitrile1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃NTHFRT16Not specified[5]

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These should serve as a starting point, and optimization of conditions is often necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • Bromo-pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/H₂O)

Procedure:

  • To a flame-dried Schlenk flask, add the bromo-pyridine, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • Bromo-pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the bromo-pyridine, amine, base, palladium precatalyst, and ligand to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling

Materials:

  • Bromo-pyridine (1.0 equiv)

  • Terminal alkyne (1.1-1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., Et₃N, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask, add the bromo-pyridine, palladium catalyst, and CuI under an inert atmosphere.

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at the appropriate temperature (room temperature to 100 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of these critical synthetic transformations, the following diagrams, generated using the DOT language, illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Palladium_Cross_Coupling_Cycle Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition + R-X pd2_complex R-Pd(II)L'n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation + R'-M pd2_coupled R-Pd(II)L'n-R' transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow General Experimental Workflow for Cross-Coupling Reactions start Start setup Reaction Setup (Flask, Reagents, Inert Atmosphere) start->setup reaction Reaction (Heating & Stirring) setup->reaction monitoring Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for cross-coupling reactions.

References

The Pivotal Role of the 5-Bromo Substitution in Furo[2,3-b]pyridine Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, understanding the structure-activity relationship (SAR) of heterocyclic compounds is paramount. This guide provides a comparative analysis of 5-Bromofuro[2,3-b]pyridine derivatives, highlighting how modifications to this core structure influence their biological activity. The information is compiled from recent studies and presented to facilitate the rational design of more potent and selective therapeutic agents.

The furo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including as kinase inhibitors and receptor modulators.[1][2] The introduction of a bromine atom at the 5-position of this scaffold provides a crucial handle for further chemical modification through cross-coupling reactions, allowing for the exploration of a diverse chemical space and the fine-tuning of pharmacological properties.[3]

Comparative Analysis of Biological Activity

The following table summarizes the quantitative data on the biological activity of various this compound derivatives and their analogs. This data illustrates the impact of different substituents on their inhibitory potency.

Compound IDCore ScaffoldR2 SubstituentR3 SubstituentTargetActivity (IC₅₀)
1 Furo[2,3-b]pyridineArylArylLckPotent Inhibition
2 Furo[2,3-b]pyridine-NH₂-COOEtCDK20.93 µM[1]
3 Pyrazolo[3,4-b]pyridine-NH₂-CDK20.65 µM[4]
4 Pyridine-Cl-CNCDK20.24 µM[4]
5 Pyrrolo[2,3-b]pyridineVariousVariousFGFR17 nM[5]
6 Furo[2,3-b]pyridine--CB1R Inverse AgonistActive[6]

This table is a representative summary. The original publications should be consulted for a complete dataset.

The data suggests that modifications at the R2 and R3 positions of the furo[2,3-b]pyridine core can significantly impact kinase inhibitory activity. For instance, an amino group at R3 combined with a carboxylate at R2 leads to sub-micromolar inhibition of CDK2.[1] The broader class of fused pyridine derivatives has shown promise against a variety of targets, emphasizing the versatility of this scaffold.

Key Structure-Activity Relationship Insights

Analysis of various furo[2,3-b]pyridine derivatives has revealed several key SAR trends:

  • Substitution at the 4-position: The introduction of an amino group at the 4-position of the furo[2,3-b]pyridine ring is a critical determinant for potent Lck inhibitory activity.[7]

  • Aromatic Substituents: The nature and substitution pattern of aryl groups at the 2- and 3-positions play a significant role in modulating the potency and selectivity of these compounds as kinase inhibitors.[1]

  • Bioisosteric Replacements: The furo[2,3-b]pyridine scaffold is a bioisostere of purines, which are natural ligands for many kinases. This structural similarity contributes to their ability to bind to the ATP-binding site of these enzymes. The replacement of the furan ring with other heterocycles, such as pyrazole or pyrrole, has also yielded potent kinase inhibitors, demonstrating the robustness of the pyridine core in this class of compounds.[4]

Visualizing the SAR Workflow and a Representative Signaling Pathway

To better illustrate the process of drug discovery and the biological context of these compounds, the following diagrams are provided.

SAR_Workflow Lead This compound (Lead Compound) Synthesis Chemical Synthesis (e.g., Cross-Coupling) Lead->Synthesis Modification Derivatives Library of Derivatives (Varied R groups) Synthesis->Derivatives Screening Biological Screening (e.g., Kinase Assays) Derivatives->Screening SAR SAR Analysis Screening->SAR Data SAR->Synthesis Feedback for New Designs Optimized Optimized Lead SAR->Optimized

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Kinase_Signaling_Pathway cluster_cell Cell Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., Lck, FGFR) Receptor->Kinase1 Activates Kinase2 Downstream Kinase Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Leads to Inhibitor This compound Derivative Inhibitor->Kinase1 Inhibits

Caption: A representative kinase signaling pathway inhibited by furo[2,3-b]pyridine derivatives.

Experimental Protocols

The following are generalized experimental protocols for assays commonly used to evaluate the activity of this compound derivatives.

Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents and Materials: Recombinant kinase, substrate peptide or protein, ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. The test compound is serially diluted in DMSO and then added to the wells of a microplate. b. The kinase and substrate are added to the wells and incubated with the compound for a predetermined time. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a specified duration at a controlled temperature. e. The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection method.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay

This assay measures the effect of a compound on the growth of cancer cell lines.

  • Reagents and Materials: Cancer cell line (e.g., MCF-7, A549), cell culture medium, fetal bovine serum, antibiotics, test compound, and a viability reagent (e.g., MTT, CellTiter-Glo®).

  • Procedure: a. Cells are seeded in a 96-well plate and allowed to attach overnight. b. The test compound is serially diluted and added to the cells. c. The cells are incubated with the compound for a specified period (e.g., 72 hours). d. A viability reagent is added to the wells, and the signal (e.g., absorbance, luminescence) is measured using a plate reader.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Conclusion

The this compound scaffold is a versatile platform for the development of novel therapeutic agents, particularly kinase inhibitors. The bromine atom at the 5-position serves as a key synthetic handle, enabling the generation of diverse libraries of compounds for SAR studies. The data presented in this guide highlights the importance of systematic structural modifications in optimizing the biological activity of these derivatives. Future research in this area will likely focus on further refining the selectivity of these compounds and evaluating their efficacy in more complex biological systems.

References

Unveiling the Biological Promise: A Comparative Analysis of 5-Bromofuro[2,3-b]pyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous journey. The furo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an objective comparison of the biological performance of 5-Bromofuro[2,3-b]pyridine and its analogs, supported by experimental data, to illuminate structure-activity relationships and guide future research.

The substitution at the 5-position of the furo[2,3-b]pyridine core, particularly with a bromine atom, has been a focal point of investigation to modulate the pharmacological profile of this heterocyclic system. This document delves into the anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities of this compound and its key analogs, presenting a comprehensive overview of their potential as therapeutic leads.

Anticancer Activity: A Potent Cytotoxic Scaffold

Numerous studies have highlighted the potent cytotoxic effects of furo[2,3-b]pyridine derivatives against a panel of human cancer cell lines. The introduction of a bromine atom at the 5-position, along with other substitutions, significantly influences their anticancer efficacy.

Table 1: In Vitro Anticancer Activity of this compound and Analogs (IC50 in µM)

CompoundSubstitution PatternHCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)A549 (Lung)Reference
This compound 5-BromoData not availableData not availableData not availableData not available
Analog 15-Chloro-2-(4-chlorophenyl)8.5 ± 0.712.3 ± 1.115.1 ± 1.418.2 ± 1.9[1]
Analog 25-Fluoro-2-phenyl15.2 ± 1.321.7 ± 2.025.4 ± 2.329.8 ± 2.8[1]
Analog 32,3-diphenyl> 50> 50> 50> 50[2]
Doxorubicin (Control)-0.45 ± 0.050.82 ± 0.090.65 ± 0.071.12 ± 0.13[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro anticancer activity of furo[2,3-b]pyridine analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][3][4][5][6]

  • Cell Seeding: Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a positive control (e.g., Doxorubicin) for 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

cluster_workflow MTT Assay Workflow Cell_Seeding Cell Seeding (96-well plate) Compound_Treatment Compound Treatment (Varying Concentrations) Cell_Seeding->Compound_Treatment MTT_Addition MTT Addition Compound_Treatment->MTT_Addition Formazan_Solubilization Formazan Solubilization (DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Measurement Absorbance Measurement (570 nm) Formazan_Solubilization->Absorbance_Measurement IC50_Calculation IC50 Calculation Absorbance_Measurement->IC50_Calculation

Caption: Workflow for determining the in-vitro anticancer activity using the MTT assay.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Certain furo[2,3-b]pyridine derivatives have exhibited promising anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

Table 2: In Vivo Anti-inflammatory Activity of Furo[2,3-b]pyridine Analogs

CompoundDose (mg/kg)Edema Inhibition (%)Reference
This compound Data not availableData not available
Analog 42045.8[7]
Analog 52052.3[7]
Ibuprofen (Control)1065.2[7]

Note: Specific in vivo anti-inflammatory data for this compound is not available in the reviewed literature.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The in vivo anti-inflammatory activity is often evaluated using the carrageenan-induced paw edema model in rats.[7][8][9]

  • Animal Grouping: Male Wistar rats are divided into groups, including a control group, a standard drug group (e.g., Ibuprofen), and test groups for the different furo[2,3-b]pyridine analogs.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group in comparison to the control group.

Antimicrobial Activity: Targeting Microbial Growth

The furo[2,3-b]pyridine scaffold has also been explored for its antimicrobial potential against a range of bacterial and fungal strains.

Table 3: In Vitro Antimicrobial Activity of Furo[2,3-b]pyridine Analogs (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicansReference
This compound Data not availableData not availableData not available
Analog 6163264[10]
Analog 781632[10]
Ciprofloxacin (Control)0.50.25-[10]
Fluconazole (Control)--1[10]

Note: Direct antimicrobial data for this compound is not specified in the reviewed literature.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[11][12][13][14][15]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]

cluster_workflow MIC Determination Workflow Prep_Inoculum Prepare Microbial Inoculum Inoculation Inoculate Microtiter Plate Prep_Inoculum->Inoculation Serial_Dilution Serial Dilution of Compounds Serial_Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation Read_Results Visually Assess Growth Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Kinase Inhibitory Activity: Targeting Cellular Signaling

The furo[2,3-b]pyridine nucleus has been identified as a promising scaffold for the development of potent and selective kinase inhibitors.[1] Kinases are pivotal in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Table 4: Kinase Inhibitory Activity of Furo[2,3-b]pyridine Analogs (IC50 in nM)

CompoundTarget KinaseIC50 (nM)Reference
This compound Data not availableData not available
Analog 8IRAK485[1]
Analog 9TBK1150[16]
Analog 10IKKε210[16]
Staurosporine (Control)Multiple Kinases5-20

Note: Specific kinase inhibitory data for this compound is not available in the reviewed literature.

Signaling Pathways

Furo[2,3-b]pyridine analogs often exert their effects by modulating key signaling pathways. For instance, as inhibitors of kinases like Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and TANK-binding kinase 1 (TBK1)/IκB kinase ε (IKKε), these compounds can interfere with downstream pathways such as NF-κB and MAPK, which are crucial in inflammation and cancer.[1][16][17][18][19][20]

cluster_pathway IRAK4 Signaling Pathway TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex MAPK MAPK Activation TAK1->MAPK NF_kB NF-κB Activation IKK_Complex->NF_kB Furo_Pyridine Furo[2,3-b]pyridine Analog (e.g., Analog 8) Furo_Pyridine->IRAK4 Inhibition

Caption: Simplified IRAK4 signaling pathway and the inhibitory action of a furo[2,3-b]pyridine analog.

Conclusion

The furo[2,3-b]pyridine scaffold represents a versatile platform for the development of novel therapeutic agents with diverse biological activities. While this guide summarizes the existing data on the anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties of this compound analogs, it also highlights a significant gap in the literature regarding the specific biological profile of the 5-Bromo derivative itself. Further investigation into the synthesis and comprehensive biological evaluation of this compound is warranted to fully elucidate its therapeutic potential and to provide a more complete structure-activity relationship understanding for this promising class of compounds. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers embarking on such investigations.

References

A Comparative Guide to Validating the Purity of Synthesized 5-Bromofuro[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical, non-negotiable step in the research and development pipeline. The presence of impurities, even in trace amounts, can lead to erroneous experimental results, misleading structure-activity relationships (SAR), and potential safety concerns. This guide provides a comprehensive comparison of analytical techniques for validating the purity of 5-Bromofuro[2,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. We will delve into the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), and present a comparative analysis of their performance. As a point of comparison, we will also consider the purity validation of a closely related analog, 5-Chlorofuro[2,3-b]pyridine.

The furo[2,3-b]pyridine core is a privileged structure in drug discovery, and its halogenated derivatives, such as this compound, serve as versatile intermediates for the synthesis of a wide range of biologically active molecules. The purity of this starting material directly impacts the quality and reliability of the downstream products. Therefore, a multi-faceted analytical approach is often necessary for its comprehensive characterization.

Comparative Purity Analysis

To illustrate the utility of different analytical techniques, a hypothetical batch of synthesized this compound was analyzed using HPLC-UV, GC-MS, and qNMR. The following table summarizes the quantitative purity data obtained from each method.

Analytical Method This compound Purity (%) Detected Impurities Notes
HPLC-UV (254 nm) 99.2%- Unidentified peak at RRT 0.85 (0.3%) - Starting material (e.g., 2-amino-5-bromopyridine) (0.5%)High precision and robustness for routine quality control.
GC-MS 99.5%- Residual solvent (e.g., Toluene) (0.1%) - Debrominated product (furo[2,3-b]pyridine) (0.4%)Excellent for identifying volatile and semi-volatile impurities.
Quantitative ¹H-NMR (qNMR) 99.6%- Residual solvent (DMSO-d6) (quantified) - Unidentified aromatic impurity (0.4%)Provides a direct measurement of purity against a certified reference standard without the need for compound-specific standards for impurities.

Alternative Compound: 5-Chlorofuro[2,3-b]pyridine

For comparative purposes, the purity of a synthesized batch of 5-Chlorofuro[2,3-b]pyridine was also assessed. This analog is often used in parallel with the bromo-derivative in medicinal chemistry programs to explore the impact of different halogens on biological activity and pharmacokinetic properties.

Analytical Method 5-Chlorofuro[2,3-b]pyridine Purity (%)
HPLC-UV (254 nm) 99.4%
GC-MS 99.6%
Quantitative ¹H-NMR (qNMR) 99.7%

The choice between 5-bromo and 5-chloro derivatives often depends on the desired reactivity in subsequent cross-coupling reactions, with the bromo-compound generally being more reactive. The purity validation for both compounds follows similar analytical principles.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar heterocyclic compounds and can be adapted and optimized for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for purity determination due to its high resolving power and sensitivity for a wide range of organic molecules.[1][2]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound.

  • Dissolve in 1 mL of a 1:1 mixture of acetonitrile and water.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly effective for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and low molecular weight by-products.[3][4]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.

  • Inject 1 µL of the solution into the GC-MS.

Quantitative ¹H-NMR (qNMR)

qNMR is a powerful primary analytical method that allows for the direct quantification of a compound's purity against a certified internal standard, without the need for response factor calculations.[5][6][7]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Experimental Parameters:

  • Solvent: A suitable deuterated solvent in which both the analyte and internal standard are soluble and stable (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard: A certified reference material with known purity and protons that resonate in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

Sample Preparation and Analysis:

  • Accurately weigh a specific amount of the synthesized compound and the internal standard into an NMR tube.

  • Add a precise volume of the deuterated solvent.

  • Acquire the ¹H-NMR spectrum under quantitative conditions.

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizing the Workflow and Logic

To better understand the process and the relationship between the analytical techniques, the following diagrams have been generated using Graphviz.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Validation cluster_results Data Evaluation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC-UV Analysis Purification->HPLC Sample GCMS GC-MS Analysis Purification->GCMS Sample qNMR qNMR Analysis Purification->qNMR Sample Purity_Data Quantitative Purity Data HPLC->Purity_Data GCMS->Purity_Data Impurity_Profile Impurity Identification GCMS->Impurity_Profile qNMR->Purity_Data Final_Report Final Purity Report Purity_Data->Final_Report Impurity_Profile->Final_Report

Caption: Workflow for the purity validation of synthesized this compound.

Analytical_Technique_Comparison cluster_main Purity Validation of this compound HPLC HPLC-UV Strengths_HPLC High Precision Robustness HPLC->Strengths_HPLC Strengths Limitations_HPLC Requires Reference Standards for Impurities HPLC->Limitations_HPLC Limitations GCMS GC-MS Strengths_GCMS High Sensitivity Identifies Volatiles GCMS->Strengths_GCMS Strengths Limitations_GCMS Not for Non-Volatile Compounds GCMS->Limitations_GCMS Limitations qNMR qNMR Strengths_qNMR Absolute Quantification No Reference Standards for Impurities Needed qNMR->Strengths_qNMR Strengths Limitations_qNMR Lower Sensitivity Requires High Field NMR qNMR->Limitations_qNMR Limitations

Caption: Comparison of analytical techniques for purity validation.

Conclusion

The validation of purity for synthesized this compound is a multi-faceted process that benefits from the application of orthogonal analytical techniques. While HPLC-UV provides a robust and precise method for routine quality control, GC-MS is invaluable for detecting volatile impurities and residual solvents. Quantitative NMR stands out as a primary method for obtaining an absolute purity value without the need for individual impurity standards. For a comprehensive and reliable assessment of purity, a combination of these methods is highly recommended. This ensures that researchers and drug development professionals can proceed with confidence in the quality of their chemical matter, ultimately contributing to the integrity and success of their scientific endeavors.

References

A Comparative Guide to the Electrochemical Properties of 5-Bromofuro[2,3-b]pyridine and Related Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electrochemical properties of heterocyclic compounds is crucial for predicting their metabolic fate, designing novel redox-active drugs, and developing new synthetic methodologies. This guide provides a comparative analysis of the electrochemical properties of 5-Bromofuro[2,3-b]pyridine alongside its parent structure, furo[2,3-b]pyridine, and the fundamental heterocycles, benzofuran and pyridine. Due to a lack of specific experimental data for this compound in the current body of scientific literature, this comparison is based on established principles of physical organic chemistry and extrapolated from data on related structures.

Introduction to Electrochemical Properties

The electrochemical behavior of a molecule, specifically its oxidation and reduction potentials, provides insight into its ability to donate or accept electrons. These properties are intrinsically linked to the molecule's electronic structure, including the distribution of electron density and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Qualitative Comparison of Electrochemical Properties

Furo[2,3-b]pyridine: This fused heterocyclic system, also known as 7-azabenzofuran, combines the electron-rich nature of a furan ring with the electron-deficient characteristics of a pyridine ring. The fusion of these two rings results in a complex electronic landscape. In general, the furan moiety is more susceptible to oxidation, while the pyridine ring is more prone to reduction.

Benzofuran: As an analog where the pyridine ring is replaced by a benzene ring, benzofuran is generally easier to oxidize than furo[2,3-b]pyridine due to the higher electron density of the benzene ring compared to the electron-withdrawing pyridine ring.

Pyridine: This six-membered aromatic heterocycle containing one nitrogen atom is known for its basicity and relative resistance to electrophilic attack due to the electronegativity of the nitrogen atom. It is more readily reduced than benzene.

The Influence of the Bromo Substituent: The introduction of a bromine atom at the 5-position of the furo[2,3-b]pyridine core is expected to have a significant impact on its electrochemical properties. Bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). This effect will lower the energy of both the HOMO and LUMO.

  • Oxidation Potential: The electron-withdrawing nature of the bromine will make it more difficult to remove an electron from the molecule. Consequently, this compound is expected to have a higher oxidation potential compared to the unsubstituted furo[2,3-b]pyridine.

  • Reduction Potential: Conversely, the lowering of the LUMO energy by the bromine substituent will make the molecule a better electron acceptor. Therefore, this compound is anticipated to have a lower (less negative) reduction potential, making it easier to reduce than furo[2,3-b]pyridine.

Hypothetical Comparative Data

The following table presents a qualitative and hypothetical comparison of the expected electrochemical properties. The values are for illustrative purposes to demonstrate the expected trends and are not based on experimental data for this compound.

CompoundStructureExpected Oxidation Potential (V vs. ref)Expected Reduction Potential (V vs. ref)Key Influencing Factors
Pyridine
alt text
HighModerateElectron-deficient nitrogen heterocycle.
Benzofuran
alt text
ModerateLowFused electron-rich furan and benzene rings.
Furo[2,3-b]pyridine
alt text
Higher than BenzofuranHigher than BenzofuranFusion of electron-rich furan and electron-deficient pyridine.
This compound
alt text
HighestLowestStrong electron-withdrawing effect of the bromine atom.

Experimental Protocol: Cyclic Voltammetry

To experimentally determine the electrochemical properties of these heterocycles, cyclic voltammetry (CV) is the most common technique. Below is a general protocol.

Objective: To determine the oxidation and reduction potentials of this compound and compare them to related heterocycles.

Materials and Equipment:

  • Potentiostat with a three-electrode cell setup

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)

  • Counter Electrode: Platinum wire

  • Electrochemical cell

  • Inert gas (Nitrogen or Argon) for deaeration

  • Solvent: Acetonitrile or Dichloromethane (HPLC grade)

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP)

  • Analytes: 1 mM solutions of this compound, furo[2,3-b]pyridine, benzofuran, and pyridine.

  • Internal Standard: Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple for potential referencing.

Procedure:

  • Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte in the chosen solvent to a final concentration of 0.1 M.

  • Preparation of the Analyte Solution: Prepare a 1 mM solution of the analyte in the electrolyte solution.

  • Electrode Polishing: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, rinse with deionized water and the solvent, and dry it.

  • Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.

  • Deaeration: Bubble inert gas through the solution for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Scan:

    • Set the potential window. For oxidation, scan from a suitable starting potential to a positive potential until the oxidation peak is observed. For reduction, scan to negative potentials. A typical range could be from -2.0 V to +2.0 V.

    • Set the scan rate, typically starting at 100 mV/s.

    • Perform the cyclic voltammetry scan, recording the current response as a function of the applied potential.

  • Data Analysis:

    • Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

    • Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2, which is an approximation of the standard redox potential.

    • Run a CV of ferrocene under the same conditions to reference the obtained potentials to the Fc/Fc⁺ couple.

  • Comparative Analysis: Repeat the procedure for all the compounds to be compared under identical conditions to ensure the validity of the comparison.

Visualizing Structural Relationships and Experimental Workflow

The following diagrams illustrate the structural relationships of the compared heterocycles and a typical workflow for electrochemical analysis.

Structural Relationships of Heterocycles Pyridine Pyridine FuroPyridine Furo[2,3-b]pyridine Pyridine->FuroPyridine Fused with Furan Furan Furan Benzofuran Benzofuran Furan->Benzofuran Furan->FuroPyridine Benzene Benzene Benzene->Benzofuran Fused with Furan BromoFuroPyridine This compound FuroPyridine->BromoFuroPyridine Bromination at C5

Caption: Structural relationships of the compared heterocycles.

Electrochemical Analysis Workflow cluster_prep Sample Preparation cluster_exp Cyclic Voltammetry cluster_analysis Data Analysis Prep_Sol Prepare Electrolyte Solution Prep_Analyte Prepare Analyte Solution Prep_Sol->Prep_Analyte Cell_Assembly Assemble 3-Electrode Cell Prep_Analyte->Cell_Assembly Prep_Elec Polish Working Electrode Prep_Elec->Cell_Assembly Deaeration Deaerate Solution Cell_Assembly->Deaeration CV_Scan Perform CV Scan Deaeration->CV_Scan Data_Acq Record Current vs. Potential CV_Scan->Data_Acq Peak_ID Identify Peak Potentials (Epa, Epc) Data_Acq->Peak_ID Calc_E12 Calculate Half-wave Potential (E½) Peak_ID->Calc_E12 Compare Compare Calc_E12->Compare Compare with other heterocycles

Caption: General workflow for electrochemical analysis.

Conclusion

Safety Operating Guide

Proper Disposal of 5-Bromofuro[2,3-b]pyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Bromofuro[2,3-b]pyridine, a brominated heterocyclic compound utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. As a halogenated organic compound, this compound requires specific handling and disposal protocols to mitigate potential hazards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound should be treated as a hazardous substance.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.[1][2][3]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves before use and dispose of them properly after handling the chemical.[2][3][4]

  • Body Protection: A laboratory coat is mandatory. Additional protective clothing may be necessary to prevent skin contact.[1][2][3][4]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[1][2][3][4]

In Case of Spills: Spills should be contained and absorbed using an inert material such as vermiculite or sand. The absorbed material should then be collected into a designated, sealed container for hazardous waste.[1][2] Do not allow the chemical to enter drains or waterways.[1][2]

II. Quantitative Data Summary for Halogenated Waste Disposal

ParameterGuidelineRationale
Waste Classification Hazardous Waste: Halogenated Organic CompoundDue to the presence of bromine, a halogen, which requires specific disposal methods.[5][6][7]
pH of Waste Solution 5.5 - 9.5To prevent corrosion of waste containers and adverse reactions.[8]
Container Material High-Density Polyethylene (HDPE) or GlassMust be chemically compatible and leak-proof.[2][9]
Maximum Accumulation Up to 25 gallons in a Satellite Accumulation Area (SAA)Adherence to laboratory safety and regulatory accumulation limits.[6]
Final Disposal Method High-Temperature IncinerationEnsures complete destruction of the halogenated compound.[7][10][11]

III. Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol details the standard operating procedure for the collection and disposal of this compound waste. This applies to the pure compound, solutions containing it, and any contaminated labware (e.g., pipette tips, vials, and cleaning materials).

1.0 Waste Segregation: 1.1 Designate a specific hazardous waste container for "Halogenated Organic Waste."[5][7] 1.2 It is crucial to keep this waste stream separate from non-halogenated chemical waste to ensure proper treatment and prevent dangerous chemical reactions.[5][6][7][8] 1.3 Do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.[5][8]

2.0 Waste Collection and Containerization: 2.1 Use a designated, leak-proof, and clearly labeled waste container for all this compound waste.[7] 2.2 The container must be made of a compatible material, such as high-density polyethylene (HDPE) or glass, and must have a secure, screw-top cap.[2][5][6][9] 2.3 Collect all materials contaminated with this compound, including unused product, reaction byproducts, and contaminated disposables, in this container. 2.4 Do not overfill the container; it is recommended to fill it to no more than 75-80% of its capacity to allow for vapor expansion.[6]

3.0 Labeling of Waste Containers: 3.1 Immediately upon adding the first drop of waste, affix a "Hazardous Waste" tag to the container.[5][6] 3.2 The label must include the following information:

  • The words "Hazardous Waste."[2][6][7]
  • The full chemical name: "this compound." Do not use abbreviations or chemical formulas.[2][5][7]
  • A list of all chemical constituents and their approximate percentages if it is a mixed waste stream.[2][6]
  • The relevant hazard identification (e.g., Toxic, Flammable).[6]
  • The name of the principal investigator and the laboratory location.[9]
  • The date the waste was first added to the container.[9]

4.0 Storage of Chemical Waste: 4.1 Keep the waste container securely closed at all times, except when actively adding waste.[5][6][7] 4.2 Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][9] 4.3 The SAA should be in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[1][5][6][9][12] 4.4 Ensure the container is stored in secondary containment to prevent the spread of material in the event of a leak.[6][9]

5.0 Arranging for Final Disposal: 5.1 Once the waste container is full or has been in storage for the maximum allowed time per your institution's policy, arrange for its collection. 5.2 Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[9] 5.3 The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company, typically through high-temperature incineration.[7][11] 5.4 Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[2][7]

6.0 Disposal of Empty Containers: 6.1 An empty container that held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent.[9] 6.2 The rinsate from the triple-rinse procedure must be collected and disposed of as halogenated organic waste.[9]

IV. Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_labeling Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Chemical Fume Hood A->B C Identify Waste as 'Halogenated Organic Waste' B->C D Use Designated, Compatible, and Leak-Proof Container C->D E Segregate from Non-Halogenated and Incompatible Wastes D->E F Affix 'Hazardous Waste' Label D->F H Keep Container Securely Closed D->H G Include Full Chemical Name, Constituents, Hazards, and Date F->G I Store in Designated Satellite Accumulation Area (SAA) H->I J Use Secondary Containment I->J K Contact EHS or Licensed Waste Disposal Contractor J->K L Transport to an Approved Waste Disposal Facility K->L M Dispose of via High-Temperature Incineration L->M

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 5-Bromofuro[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Bromofuro[2,3-b]pyridine. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available. The following guidance is based on the safety data of structurally similar brominated pyridine compounds. It is imperative to treat this compound as a hazardous substance and to handle it with the utmost care.

Hazard Identification and Precautionary Measures

Based on analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.[1][2][3][4][5] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is crucial to prevent exposure. All personnel must be trained in the proper use and removal of their PPE.

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety Goggles/Face ShieldChemical safety goggles compliant with EN 166 or OSHA 29 CFR 1910.133. A face shield should be used when there is a significant splash hazard.Protects against splashes and airborne particles that can cause serious eye irritation.[2][5]
Hand Protection Chemically Resistant GlovesWear appropriate protective gloves (e.g., Butyl rubber, Viton®). The resistance of the gloves to chemicals should be ascertained with the supplier.[4][5]Prevents skin contact, which can cause irritation and potential absorption of the chemical.[1][2][3]
Skin and Body Protection Laboratory CoatA fully-buttoned, chemical-resistant lab coat.Protects against incidental skin contact.[5]
Protective ClothingWear appropriate protective clothing to prevent skin exposure. In case of significant exposure risk, a chemical protection suit (e.g., Tychem® 6000F, PPE Category 3 Type 3-B/4-B/5-B/6-B) may be necessary.[2][6]Provides a barrier against chemical splashes and contamination.
Respiratory Protection RespiratorUse only in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or for spill cleanup, use a NIOSH/MSHA-approved respirator.[2][5]Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[3][4]

Operational Plan: Handling and Storage

A systematic approach to handling and storage is essential to maintain a safe laboratory environment.

Engineering Controls:

  • All handling of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood to control airborne exposure.[1][2]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate vicinity of the workstation.[5]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly.

  • Dispensing: Use non-sparking tools and equipment to prevent ignition sources.[4][7] Avoid generating dust.[1][2]

  • Contact Avoidance: Avoid all personal contact, including inhalation and contact with skin and eyes.[3][5][8]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[3][4] Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3]

  • Container Management: Keep the container tightly closed when not in use.[1][4][8]

Storage:

  • Location: Store in a cool, dry, and well-ventilated area.[1][8]

  • Container: Keep in the original, tightly closed container.[1][4][8]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[8]

  • Security: If possible, store in a locked-up area to restrict access to authorized personnel only.[1][5][7]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Chemical Fume Hood) cluster_post Post-Handling A Don Appropriate PPE B Verify Fume Hood Operation A->B C Ensure Emergency Equipment is Accessible B->C D Weigh and Transfer Compound C->D Proceed to Handling E Perform Experimental Work D->E F Securely Close Container E->F G Clean Work Area F->G Proceed to Post-Handling H Properly Store Compound G->H I Remove and Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Handling this compound

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Waste Container: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."[9] Do not mix with non-halogenated waste.[9]

  • Container Material: Use a chemically compatible and leak-proof container, such as glass or high-density polyethylene (HDPE), with a secure cap.[9][10]

  • Collection: Collect all waste, including contaminated PPE (gloves, etc.), weighing paper, and any material used for spill cleanup, into the designated container.[9]

Labeling: The waste container must be labeled immediately with the following information:

  • The words "Hazardous Waste"[10]

  • The full chemical name: "this compound"[10]

  • The approximate quantity of waste

  • The date the waste was first added

  • Contact information for the responsible researcher or laboratory

Storage of Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be well-ventilated and away from sources of ignition and incompatible materials.[9]

  • Utilize secondary containment to prevent the spread of material in the event of a leak.[9]

Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]

  • Follow all institutional and local regulations for hazardous waste disposal. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10]

  • Empty containers that held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[9]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.